molecular formula C11H11NO2 B1328213 1,7-dimethyl-1H-indole-2-carboxylic acid CAS No. 858233-18-8

1,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1328213
CAS No.: 858233-18-8
M. Wt: 189.21 g/mol
InChI Key: IORFLRMMPCRQJM-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indole-2-carboxylic acid is a high-purity chemical building block belonging to the class of indole-2-carboxylic acids. This specific alkyl-substituted indole scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. Its core structure is recognized for its utility in probing protein-protein interactions within apoptotic pathways. Researchers value this compound as a key precursor or structural motif for designing potent and selective inhibitors of myeloid cell leukemia 1 (Mcl-1), a validated anticancer target . The indole-2-carboxylic acid pharmacophore has been successfully leveraged in the creation of clinical candidates, such as AZD5991, and other potent probes like A-1210477 and VU661013, which demonstrate high-affinity binding to Mcl-1 and induce programmed cell death in hematological cancer cell lines . This makes this compound a valuable compound for researchers investigating Bcl-2 family protein dynamics, mechanisms of apoptosis, and for hit-to-lead optimization campaigns in oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFLRMMPCRQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649234
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858233-18-8
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
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Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

This whitepaper provides a detailed exploration of the synthetic pathways leading to this compound, a substituted indole derivative of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and actionable experimental protocols.

Introduction and Strategic Overview

This compound is a bespoke chemical entity whose utility often lies in its role as a rigid scaffold for the development of larger, more complex molecules. The strategic placement of the methyl groups at the N1 and C7 positions, combined with the carboxylic acid handle at the C2 position, provides a unique three-dimensional architecture and specific electronic properties. The synthesis of such polysubstituted indoles, however, is not without its challenges, primarily revolving around regioselectivity and the management of functional group compatibility.

This guide will focus on the most prevalent and reliable method for constructing this indole core: the Fischer Indole Synthesis . We will dissect this classical reaction, providing a rationale for the selection of starting materials and a detailed, step-by-step protocol for its execution and subsequent functional group manipulation.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points towards the Fischer indole synthesis as a robust and convergent approach. The core C-N bond formation, characteristic of this method, allows for the construction of the indole ring from readily available precursors.

G target This compound ester Ethyl 1,7-dimethyl-1H-indole-2-carboxylate target->ester Hydrolysis indole_core Indole Ring Formation (Fischer Indole Synthesis) ester->indole_core C-N Bond Formation hydrazone Hydrazone Intermediate indole_core->hydrazone [3,3]-Sigmatropic Rearrangement starting_materials Starting Materials: 1. N-methyl-N-(o-tolyl)hydrazine 2. Ethyl pyruvate hydrazone->starting_materials Condensation

Caption: Retrosynthetic analysis of this compound.

The primary disconnection involves the hydrolysis of the carboxylic acid to its more synthetically tractable ethyl ester precursor, ethyl 1,7-dimethyl-1H-indole-2-carboxylate . The indole core of this ester is then traced back to a hydrazone intermediate, formed via the condensation of N-methyl-N-(o-tolyl)hydrazine and ethyl pyruvate. This strategy is advantageous as it builds the core structure in a single, efficient step from commercially available or readily synthesized starting materials.

The Fischer Indole Synthesis: Mechanism and Application

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, proceeding through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The reaction is believed to follow the mechanistic pathway outlined below.

Mechanistic Pathway

G cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Aromatization and Cyclization A N-methyl-N-(o-tolyl)hydrazine + Ethyl pyruvate B Hydrazone A->B Condensation (-H2O) C Hydrazone B->C D Ene-hydrazine C->D Acid Catalyst (H+) E Ene-hydrazine D->E F Di-imine Intermediate E->F Heat G Di-imine Intermediate F->G H Cyclized Intermediate G->H Rearomatization & Attack I Ethyl 1,7-dimethyl-1H-indole-2-carboxylate H->I Elimination of NH3

Caption: Mechanistic overview of the Fischer Indole Synthesis.

  • Hydrazone Formation: The initial step is the condensation of the hydrazine with the ketone (ethyl pyruvate) to form a hydrazone.

  • Tautomerization: In the presence of an acid catalyst, the hydrazone tautomerizes to its ene-hydrazine isomer. This is a critical step that sets the stage for the key rearrangement.

  • -Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, thermally-driven-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new C-C bond and breaks the N-N bond, yielding a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes, followed by an intramolecular nucleophilic attack of the newly formed amine onto one of the imine carbons. Subsequent elimination of ammonia drives the formation of the stable indole aromatic ring.

Experimental Protocols

The following protocols are based on established procedures and provide a comprehensive guide to the synthesis.

Synthesis of Ethyl 1,7-dimethyl-1H-indole-2-carboxylate

This procedure details the core Fischer indole synthesis to construct the indole scaffold.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-methyl-N-(o-tolyl)hydrazine136.1910.0 g0.0734
Ethyl pyruvate116.129.4 g0.0809
Ethanol (absolute)-200 mL-
Sulfuric acid (concentrated)98.0810 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-N-(o-tolyl)hydrazine (10.0 g, 0.0734 mol) and absolute ethanol (200 mL).

  • Addition of Reagents: To the stirring solution, add ethyl pyruvate (9.4 g, 0.0809 mol).

  • Acid Catalysis: Slowly and carefully, add concentrated sulfuric acid (10 mL) to the mixture. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (500 mL). A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol to yield ethyl 1,7-dimethyl-1H-indole-2-carboxylate as a crystalline solid.

Hydrolysis to this compound

This protocol describes the final saponification step to yield the target carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1,7-dimethyl-1H-indole-2-carboxylate217.275.0 g0.0230
Ethanol-100 mL-
Sodium hydroxide (NaOH)40.002.0 g0.0500
Water-20 mL-
Hydrochloric acid (HCl), 2M-As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1,7-dimethyl-1H-indole-2-carboxylate (5.0 g, 0.0230 mol) in ethanol (100 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.0 g, 0.0500 mol) in water (20 mL) and add this solution to the flask.

  • Reflux: Heat the mixture to reflux for 2 hours. The reaction can be monitored by TLC until the starting ester is fully consumed.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Redissolve the remaining aqueous residue in water (50 mL) and cool the solution in an ice bath. Acidify the solution to pH ~2 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford the final product, this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the indole ring, the C2-carboxylic acid proton (a broad singlet), and sharp singlets for the N1-methyl and C7-methyl groups.

    • ¹³C NMR: Expect distinct signals for the indole ring carbons, the carboxylic acid carbonyl carbon, and the two methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁NO₂) should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretches associated with the aromatic ring and methyl groups.

Conclusion

The is reliably achieved through a two-step sequence commencing with the Fischer indole synthesis. This method offers a robust and scalable route to this valuable substituted indole. Careful control of reaction conditions, particularly during the acid-catalyzed cyclization and the final hydrolysis, is paramount to achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for the successful synthesis and characterization of this target molecule.

References

A comprehensive list of references will be provided upon the discovery of specific literature detailing this synthesis. The methodologies described are based on fundamental organic chemistry principles and established applications of the Fischer indole synthesis.

An In-depth Technical Guide to the Fischer Indole Synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fischer indole synthesis, a venerable and remarkably versatile reaction in organic chemistry, provides a powerful pathway for the construction of the indole nucleus. This guide offers a comprehensive technical exploration of the Fischer indole synthesis specifically tailored for the preparation of 1,7-dimethyl-1H-indole-2-carboxylic acid, a substituted indole with potential applications in medicinal chemistry and materials science. This document provides a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters and potential challenges inherent to this synthesis.

Introduction

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone for the creation of the indole scaffold, a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable carbonyl compound.[2] The synthesis of indole-2-carboxylic acids is a common application of this methodology, utilizing pyruvic acid as the carbonyl component. This guide will focus on the synthesis of a specific, doubly substituted indole, this compound, which requires the use of N-methyl-N-(o-tolyl)hydrazine as the starting hydrazine.

The Core Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps, each critical to the formation of the final indole product. The accepted mechanism involves the following key transformations.[3]

  • Hydrazone Formation: The synthesis commences with the condensation of N-methyl-N-(o-tolyl)hydrazine with pyruvic acid to form the corresponding hydrazone. This is a standard acid-catalyzed imine formation.

  • Tautomerization to the Ene-hydrazine: The hydrazone then undergoes a crucial tautomerization to its ene-hydrazine isomer. This step is essential as it sets the stage for the key bond-forming event.

  • [4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, a pericyclic reaction that is the heart of the Fischer indole synthesis. This concerted process leads to the formation of a new carbon-carbon bond and a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring. Subsequent loss of ammonia and a proton shift leads to the formation of the aromatic indole ring.

dot graph Fischer_Indole_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Mechanism of the Fischer Indole Synthesis for this compound", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Mechanism of the Fischer Indole Synthesis

Starting Materials and Reagents

A successful synthesis of this compound requires high-purity starting materials and appropriate reagents. The key components are outlined in the table below.

Compound Structure Role Key Considerations
N-methyl-N-(o-tolyl)hydrazineN-methyl-N-(o-tolyl)hydrazine structureArylhydrazinePurity is crucial; may be synthesized or purchased commercially.
Pyruvic AcidPyruvic acid structureCarbonyl ComponentShould be fresh and free of polymeric impurities.
Acid CatalystN/ACatalystPolyphosphoric acid (PPA), Eaton's reagent, or a mixture of acetic acid and sulfuric acid are common choices.[2][4]
SolventN/AReaction MediumGlacial acetic acid, ethanol, or in some cases, the reaction can be run neat.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from general methods for the Fischer indole synthesis of indole-2-carboxylic acids.

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow for the Synthesis", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Experimental Workflow for the Synthesis

Step 1: Formation of the Hydrazone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-N-(o-tolyl)hydrazine (1.0 eq) in ethanol.

  • To this solution, add pyruvic acid (1.1 eq) dropwise while stirring.

  • The mixture is then gently heated to reflux for 1-2 hours to ensure complete formation of the hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization

  • After cooling the reaction mixture to room temperature, the acid catalyst is added. For polyphosphoric acid (PPA), it is typically added in a 10-fold excess by weight and the mixture is heated to 80-100 °C.

  • The reaction is maintained at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.

Step 3: Workup

  • The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

Step 4: Purification

  • The crude this compound is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Data
1H NMR Signals corresponding to the two methyl groups (one on the nitrogen and one on the aromatic ring), the indole proton at the 3-position, and the aromatic protons. The carboxylic acid proton will appear as a broad singlet.
13C NMR Resonances for the two methyl carbons, the indole ring carbons, and the carboxylic acid carbonyl carbon.
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-H and C=C stretches of the aromatic system.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C11H11NO2).

Challenges and Troubleshooting

While the Fischer indole synthesis is a robust reaction, certain challenges can arise, particularly with substituted starting materials.

  • Low Yields: The initial discovery of a similar synthesis reported low yields.[5] Optimization of the acid catalyst, reaction temperature, and time is crucial. The use of milder Lewis acids or alternative Brønsted acids can sometimes improve yields.[2]

  • Side Reactions: The strong acidic conditions and elevated temperatures can lead to side reactions, such as sulfonation of the aromatic ring if sulfuric acid is used, or polymerization of starting materials or products.

  • Purification Difficulties: The crude product may contain unreacted starting materials or byproducts that can co-crystallize with the desired indole. Careful selection of the recrystallization solvent is essential for obtaining a pure product.

  • Regioselectivity: In cases where an unsymmetrical ketone is used, a mixture of two regioisomeric indoles can be formed. However, the use of pyruvic acid in this synthesis ensures the formation of the indole-2-carboxylic acid.

Safety Precautions

  • Hydrazine Derivatives: N-methyl-N-(o-tolyl)hydrazine is a hydrazine derivative and should be handled with care as hydrazines are potentially toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Acids: Strong acids such as polyphosphoric acid and sulfuric acid are corrosive and should be handled with extreme caution.

  • Pyruvic Acid: Pyruvic acid is a corrosive liquid and should be handled with appropriate care.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241–2245. [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions1991 , 42, 335–652. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Fischer, E.; Hess, O. Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft1884 , 17 (1), 559–568. [Link]

  • PubChem. This compound. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

  • Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]

  • Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 41–106. [Link]

  • Houk, K. N.; Garg, N. K. Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc.2011 , 133 (14), 5419–5421. [Link]

  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63 (4), 373–401. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of 1,7-dimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative. Indole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The indole-2-carboxylic acid scaffold, in particular, has been identified as a promising starting point for the development of novel therapeutics, such as HIV-1 integrase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, physicochemical characteristics, spectroscopic profile, and potential reactivity of this specific molecule.

Molecular Structure and Identification

This compound possesses a bicyclic indole core with a carboxylic acid group at the 2-position, a methyl group on the indole nitrogen (position 1), and a second methyl group on the benzene ring (position 7).

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Canonical SMILES CC1=C2C(=CC=C1)C=C(N2C)C(=O)O
InChI InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14)
InChIKey IORFLRMMPCRQJM-UHFFFAOYSA-N
Proposed Synthesis Workflow

A plausible synthetic route to this compound involves a multi-step process commencing with the well-established Fischer indole synthesis, followed by N-methylation.

Synthesis_of_1_7_dimethyl_1H_indole_2_carboxylic_acid reactant1 2-methylaniline intermediate1 2-methylbenzenediazonium chloride reactant1->intermediate1 Diazotization reactant2 Sodium nitrite, HCl reactant2->intermediate1 reactant3 Sodium sulfite intermediate2 2-methylphenylhydrazine reactant3->intermediate2 reactant4 Ethyl pyruvate intermediate3 Hydrazone reactant4->intermediate3 reactant5 Acid catalyst (e.g., PPA) intermediate4 Ethyl 7-methyl-1H-indole-2-carboxylate reactant5->intermediate4 reactant6 Base (e.g., NaH) intermediate5 Ethyl 1,7-dimethyl-1H-indole-2-carboxylate reactant6->intermediate5 reactant7 Methyl iodide reactant7->intermediate5 reactant8 Base (e.g., NaOH) product This compound reactant8->product reactant9 Acid (e.g., HCl) reactant9->product intermediate1->intermediate2 Reduction intermediate2->intermediate3 Condensation intermediate3->intermediate4 Fischer Indole Synthesis intermediate4->intermediate5 N-methylation intermediate5->product Hydrolysis

Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 2-methylphenylhydrazine. This intermediate can be prepared from 2-methylaniline via diazotization with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt with a suitable reducing agent like sodium sulfite.

  • Step 2: Fischer Indole Synthesis of Ethyl 7-methyl-1H-indole-2-carboxylate. 2-methylphenylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone. This hydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid) to yield ethyl 7-methyl-1H-indole-2-carboxylate.[3]

  • Step 3: N-methylation of Ethyl 7-methyl-1H-indole-2-carboxylate. The indole nitrogen is deprotonated using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The resulting anion is then alkylated with methyl iodide to give ethyl 1,7-dimethyl-1H-indole-2-carboxylate.

  • Step 4: Hydrolysis to this compound. The ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the final product.

Physicochemical Properties
PropertyPredicted Value/InformationBasis for Prediction/Source
Melting Point 190-215 °CBased on the melting point of 1-methyl-1H-indole-2-carboxylic acid (212 °C with decomposition).[4]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).Based on the known solubility of indole-2-carboxylic acid.
Appearance Likely an off-white to yellowish solid.General appearance of indole carboxylic acids.
Spectroscopic Properties

Mass Spectrometry

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[5]

Adduct Predicted m/z
[M+H]⁺190.08626
[M+Na]⁺212.06820
[M-H]⁻188.07170
[M+NH₄]⁺207.11280
[M+K]⁺228.04214

¹H and ¹³C NMR Spectroscopy (Predicted)

The following are predicted chemical shifts (in ppm) in DMSO-d₆, based on the known spectrum of indole-2-carboxylic acid and the expected electronic effects of the methyl groups.[6][7] The N-methyl group will cause a downfield shift of the protons on the indole ring, while the C7-methyl group will have a smaller effect.

¹H NMR:

Proton Predicted Chemical Shift (ppm) Multiplicity
-COOH~13.0br s
H-3~7.2s
H-4~7.6d
H-5~7.1t
H-6~7.3d
N-CH₃~3.8s
C7-CH₃~2.5s

¹³C NMR:

Carbon Predicted Chemical Shift (ppm)
C=O~163
C-2~138
C-3~105
C-3a~128
C-4~122
C-5~121
C-6~124
C-7~130
C-7a~137
N-CH₃~32
C7-CH₃~19

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration
O-H (carboxylic acid)3200-2500 (broad)Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)2980-2850Stretching
C=O (carboxylic acid)1700-1670Stretching
C=C (aromatic)1600-1450Stretching
Reactivity and Potential Applications

Reactivity

This compound is expected to exhibit reactivity characteristic of both a carboxylic acid and an indole.

  • Carboxylic Acid Reactions: The carboxylic acid moiety can undergo esterification, amide bond formation, and reduction to the corresponding alcohol.

  • Indole Ring Reactivity: The indole ring is electron-rich and susceptible to electrophilic substitution. The C-3 position is the most nucleophilic site on the indole ring and is the likely position for reactions such as halogenation, nitration, and Friedel-Crafts acylation. The presence of the N-methyl group prevents reactions at the nitrogen atom.

Potential Applications

While specific biological activities for this compound are not yet extensively documented, the broader class of indole-2-carboxylic acid derivatives has shown significant potential in drug discovery.[1][8]

  • Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2] The specific substitution pattern of this compound could modulate this activity.

  • Anticancer and Neuroprotective Agents: Other substituted indoles have demonstrated anticancer and neuroprotective properties.[8] Further investigation into the biological profile of this compound is warranted.

  • Synthetic Building Block: This molecule can serve as a valuable intermediate for the synthesis of more complex heterocyclic compounds and potential drug candidates.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • American Chemical Society. (2026). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Organic Letters.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved from [Link]

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Spectroscopic Analysis of 1,7-Dimethyl-1H-indole-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide is intended to provide a comprehensive overview of the spectroscopic data for 1,7-dimethyl-1H-indole-2-carboxylic acid. However, a thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound. While data for structurally related analogs are available, they are not a substitute for the experimental data of the title compound. This document outlines the anticipated spectroscopic characteristics based on chemical principles and data from similar molecules, highlighting the need for future experimental work to fully characterize this compound.

Introduction: The Indole Scaffolding in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Indole-2-carboxylic acids, in particular, are key intermediates in the synthesis of various therapeutic agents. The methylation pattern on the indole ring, as in this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its pharmacological profile. A precise understanding of its structure, confirmed through spectroscopic analysis, is paramount for its application in drug design and development.

The Challenge: Unavailability of Experimental Data

Despite extensive searches of prominent chemical databases and scientific literature, no publications containing the experimental ¹H NMR, ¹³C NMR, Infrared (IR), or mass spectrometry (MS) data for this compound could be located. This absence of empirical data prevents the creation of a definitive technical guide based on measured values.

As a consequence, the following sections will provide a theoretical and predictive analysis of the expected spectroscopic features of this compound. This analysis is based on established principles of spectroscopy and comparison with closely related, well-characterized molecules.

Predicted Spectroscopic Data

The following predictions are intended to guide researchers in the potential identification of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the specific arrangement of protons in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and the aromatic ring current.

Anticipated ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~12-13Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.5-7.7Doublet1HH-4Aromatic proton adjacent to the electron-withdrawing carboxylic acid group, likely deshielded.
~7.0-7.2Triplet1HH-5Aromatic proton coupled to H-4 and H-6.
~6.9-7.1Doublet1HH-6Aromatic proton coupled to H-5.
~7.0Singlet1HH-3Proton on the pyrrole ring, typically a singlet in 2-substituted indoles.
~3.9-4.1Singlet3HN-CH₃Methyl group attached to the nitrogen atom.
~2.5-2.7Singlet3HAr-CH₃Methyl group attached to the benzene ring at position 7.

Diagram: Predicted ¹H NMR Assignments for this compound

G cluster_molecule This compound cluster_assignments Predicted ¹H NMR Assignments mol H4 H-4 ~7.5-7.7 ppm (d) H5 H-5 ~7.0-7.2 ppm (t) H6 H-6 ~6.9-7.1 ppm (d) H3 H-3 ~7.0 ppm (s) N_CH3 N-CH₃ ~3.9-4.1 ppm (s) Ar_CH3 Ar-CH₃ ~2.5-2.7 ppm (s) COOH COOH ~12-13 ppm (s)

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Anticipated ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-175C=OCarbonyl carbon of the carboxylic acid.
~135-140C-7aQuaternary carbon at the fusion of the two rings.
~130-135C-2Carbon bearing the carboxylic acid group.
~125-130C-3aQuaternary carbon at the fusion of the two rings.
~120-125C-4Aromatic CH carbon.
~120-125C-5Aromatic CH carbon.
~115-120C-6Aromatic CH carbon.
~110-115C-7Carbon bearing the methyl group.
~100-105C-3CH carbon of the pyrrole ring.
~30-35N-CH₃N-methyl carbon.
~15-20Ar-CH₃C-7 methyl carbon.
Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Anticipated IR Data (cm⁻¹):

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~3000-3100C-H stretch (aromatic)Indole ring
~2850-2960C-H stretch (aliphatic)Methyl groups
~1680-1710C=O stretchCarboxylic acid (dimer)
~1500-1600C=C stretchAromatic ring
~1200-1300C-O stretchCarboxylic acid

Diagram: Key Functional Groups for IR Spectroscopy

G Molecule This compound COOH Carboxylic Acid (O-H, C=O, C-O stretches) Molecule->COOH Aromatic Aromatic Ring (C-H, C=C stretches) Molecule->Aromatic Methyl Methyl Groups (C-H stretches) Molecule->Methyl

Caption: Key functional groups of this compound for IR analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Anticipated Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 189.08 (for C₁₁H₁₁NO₂)

  • Key Fragmentation Pathways:

    • Loss of COOH (m/z = 45) to give a fragment at m/z = 144.

    • Loss of H₂O (m/z = 18) from the molecular ion.

    • Further fragmentation of the indole ring system.

Experimental Protocols: A Call for Future Work

To validate the predicted data, the synthesis and subsequent spectroscopic analysis of this compound are required. The following are generalized protocols that would be employed.

Synthesis

A plausible synthetic route would involve the Fischer indole synthesis from 2-methylphenylhydrazine and pyruvic acid, followed by N-methylation.

Workflow: Proposed Synthetic and Analytical Protocol

G Start Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Data Analysis and Structure Confirmation H_NMR->Analysis C_NMR->Analysis IR->Analysis MS->Analysis

1H NMR analysis of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The precise characterization of these molecules is paramount in drug development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the most powerful tool for unambiguous structure elucidation in solution. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a representative substituted indole.

As Senior Application Scientists, our goal is not merely to present data, but to illuminate the process of spectral interpretation. We will delve into the theoretical underpinnings of the expected spectrum, provide field-tested experimental protocols, and demonstrate how advanced 2D NMR techniques can be leveraged for complete structural confirmation. This document is designed for researchers, scientists, and drug development professionals who rely on NMR for daily structural problem-solving.

The Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a robust theoretical prediction of the spectrum is essential. This predictive framework, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and proton integration, transforms spectral analysis from a puzzle into a confirmation exercise.

The structure of this compound presents several distinct proton environments, each with a predictable NMR signature.

Caption: Molecular Structure of this compound with key protons labeled.

// Define nodes for atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.7,-0.5!", fontcolor="#202124"]; C3a [label="C", pos="0.5,-1.2!", fontcolor="#202124"]; C7a [label="C", pos="-0.5,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-2.2!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,-3.2!", fontcolor="#202124"]; C6 [label="C", pos="-1.5,-2.7!", fontcolor="#202124"]; C7 [label="C", pos="-1.5,-1.5!", fontcolor="#202124"];

// Substituents N_CH3 [label="CH₃", pos="-0.5,1.8!", fontcolor="#EA4335"]; C2_COOH [label="C", pos="2.2,1.5!", fontcolor="#202124"]; O1 [label="O", pos="1.8,2.5!", fontcolor="#202124"]; O2_H [label="OH", pos="3.2,1.3!", fontcolor="#34A853"]; C7_CH3 [label="CH₃", pos="-2.8,-1.2!", fontcolor="#FBBC05"];

// Protons H3 [label="H", pos="2.7,-0.5!", fontcolor="#4285F4"]; H4 [label="H", pos="1.3,-2.7!", fontcolor="#4285F4"]; H5 [label="H", pos="-0.5,-4.2!", fontcolor="#4285F4"]; H6 [label="H", pos="-2.3,-3.5!", fontcolor="#4285F4"];

// Draw bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a;

// Substituent bonds N1 -- N_CH3; C2 -- C2_COOH; C2_COOH -- O1 [style=double]; C2_COOH -- O2_H; C7 -- C7_CH3;

// Proton bonds C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Structure of this compound with proton groups color-coded.

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for the molecule. The rationale for these predictions is detailed below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
-COOH10.0 - 13.0Broad Singlet1HN/A
H57.10 - 7.30Triplet (t)1HJ5,4 ≈ 7.5, J5,6 ≈ 7.5
H47.50 - 7.70Doublet (d)1HJ4,5 ≈ 7.5
H66.90 - 7.10Doublet (d)1HJ6,5 ≈ 7.5
H37.00 - 7.20Singlet (s)1HN/A
N-CH₃3.80 - 4.10Singlet (s)3HN/A
C7-CH₃2.50 - 2.70Singlet (s)3HN/A
Causality Behind Predicted Chemical Shifts and Multiplicities
  • -COOH Proton: The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects.[2][3] It typically appears as a broad singlet far downfield, often between 10-13 ppm.[4][5] Its broadness is a result of hydrogen bonding and, in some solvents, rapid chemical exchange.

  • Aromatic Protons (H4, H5, H6): These protons reside on the benzene portion of the indole ring and their chemical shifts generally fall between 6.0 and 9.0 ppm.[4][6]

    • H4: This proton is ortho to the electron-donating pyrrole nitrogen but is also influenced by the overall aromatic system. We predict it to be a doublet due to coupling with its only neighbor, H5 (ortho-coupling).[7]

    • H5: Situated between H4 and H6, this proton will be split by both neighbors. Assuming the coupling constants are similar (J5,4 ≈ J5,6), it will appear as a triplet according to the n+1 rule.[7]

    • H6: This proton is adjacent to the C7-methyl group and coupled to H5. It will appear as a doublet (ortho-coupling). The electron-donating nature of the C7-methyl group may cause a slight upfield shift compared to H4.

  • H3 Proton: This proton is on the electron-rich pyrrole ring. Its chemical shift is influenced by the adjacent C2-carboxylic acid group, which is electron-withdrawing. With no adjacent protons, its signal will be a singlet. For the parent indole-2-carboxylic acid, this proton appears around 7.26 ppm.[8]

  • N-CH₃ Protons: The methyl group attached to the indole nitrogen is deshielded by the nitrogen atom and the aromatic ring system. It will appear as a sharp singlet, typically in the 3.8-4.1 ppm range.

  • C7-CH₃ Protons: A methyl group attached directly to an aromatic ring typically resonates between 2.3 and 2.7 ppm. This signal will be a singlet as there are no protons on the adjacent carbon atoms to couple with.

Experimental Protocol: A Self-Validating System

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.

Step-by-Step Sample Preparation
  • Compound Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection & Dissolution:

    • Primary Choice: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for carboxylic acids as it readily dissolves the sample and its high polarity minimizes peak broadening of the exchangeable -COOH proton.[9]

    • Rationale: Unlike CDCl₃, where the acidic proton can undergo rapid exchange with trace amounts of D₂O leading to signal disappearance, DMSO-d₆ typically allows for the clear observation of this proton.[3]

  • Internal Standard: Add a small amount (1-2 μL) of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H NMR, with its signal defined as 0.0 ppm.[10] It is chemically inert and volatile, making it easy to remove post-analysis.[10]

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic region.

Advanced Structural Verification with 2D NMR

While a 1D ¹H NMR spectrum provides a wealth of information, complex molecules or those with overlapping signals often require 2D NMR techniques for definitive assignments. For this compound, COSY and NOESY experiments are invaluable.

COSY (Correlation Spectroscopy): Mapping Through-Bond Coupling

A COSY experiment identifies protons that are coupled to each other (typically through two or three bonds).[11][12] It is the definitive method for confirming the connectivity of the H4-H5-H6 spin system on the benzene ring.

  • Expected Correlations:

    • A cross-peak connecting the H4 doublet and the H5 triplet.

    • A cross-peak connecting the H6 doublet and the H5 triplet.

COSY_correlation

Caption: COSY workflow showing expected through-bond correlations for aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

A NOESY experiment reveals protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.[13][14] This is exceptionally powerful for confirming the substitution pattern.

  • Key Expected Correlations:

    • N-CH₃ (H1) and H6: A cross-peak between the N-methyl protons and the H6 proton would provide strong evidence for the 1,7-disubstitution pattern, as these groups are spatially close.

    • C7-CH₃ and H6: A definitive cross-peak between the C7-methyl protons and the adjacent H6 proton would unambiguously confirm their ortho relationship.

    • C7-CH₃ and N-CH₃: Depending on the conformation, a weak NOE may also be observed between the two methyl groups.

NOESY_correlation

Caption: NOESY workflow illustrating key through-space correlations.

Conclusion

The ¹H NMR analysis of this compound is a clear demonstration of how modern spectroscopy can be used to elucidate complex molecular structures with a high degree of confidence. By combining a theoretical prediction of the spectrum with a robust experimental protocol, the assignment of each proton signal becomes a logical and verifiable process. The predicted spectrum is characterized by a downfield broad singlet for the carboxylic acid proton, three distinct signals in the aromatic region with predictable coupling patterns, and three upfield singlets corresponding to the H3 proton and the two methyl groups.

For absolute certainty, especially in the context of drug discovery and development where structural integrity is non-negotiable, 2D NMR techniques like COSY and NOESY are indispensable. They provide an orthogonal layer of data, confirming through-bond and through-space connectivities, respectively, leaving no room for ambiguity. This guide serves as a template for the rigorous structural analysis required in modern chemical and pharmaceutical research.

References

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • ACS Publications. (n.d.). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]

  • ResearchGate. (2020). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Unknown Source. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

  • ACS Publications. (2026). Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • YouTube. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. [Link]

  • Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

  • ResearchGate. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • Unknown Source. (n.d.). NMR STUDIES OF INDOLE. [Link]

  • Unknown Source. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). [Link]

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  • Ivan Huc. (n.d.). Supporting Information. [Link]

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13C NMR characterization of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Characterization of 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Foreword: The Role of ¹³C NMR in Modern Structural Elucidation

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of molecular structure is a cornerstone of progress. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its power to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering a wealth of information about its chemical environment, bonding, and electronic properties.

This guide provides a detailed technical overview of the ¹³C NMR characterization of this compound, a substituted indole derivative. Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Therefore, a robust understanding of their analytical characterization is paramount for researchers in drug discovery and development. Herein, we will delve into the predicted ¹³C NMR spectrum of this target molecule, provide a rationale for the chemical shift assignments based on established principles, and outline a field-proven protocol for acquiring high-quality spectral data.

Molecular Structure and Carbon Numbering

To ensure clarity in spectral assignment, it is essential to first establish a standardized numbering system for the carbon atoms of this compound. The structure and IUPAC-recommended numbering are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Spectrum and Signal Assignment

The predicted chemical shifts for this compound in DMSO-d₆ are summarized in the table below.

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)Rationale & Justification
COOH Quaternary (C=O)~163The carboxylic acid carbonyl carbon is significantly deshielded, though typically appears slightly upfield of ketones. Its characteristic range is 160-185 ppm.[4][5]
C2 Quaternary~138Attached to the electronegative nitrogen and the electron-withdrawing carboxylic acid group, causing a strong downfield shift.
C3 CH~105In indoles, C3 is typically shielded. The adjacent C2 with its electron-withdrawing substituent further enhances this shielding.
C3a Quaternary~128A bridgehead carbon, its shift is influenced by fusion to both rings. Less affected by substituents compared to perimeter carbons.
C4 CH~121A standard aromatic CH carbon. Its position is influenced by the overall electron density of the bicyclic system.
C5 CH~120Similar to C4, expected to be in the typical aromatic CH region.
C6 CH~123Slightly deshielded relative to C5 due to its position para to the C7-methyl group, a weak electron-donating group.
C7 Quaternary~131The direct attachment of the electron-donating methyl group causes a deshielding effect on this ipso-carbon.
C7a Quaternary~136This bridgehead carbon is adjacent to the nitrogen atom, leading to a downfield shift.
1-CH₃ CH₃~32N-methyl groups in heterocyclic systems are typically found in this region.
7-CH₃ CH₃~20Aryl-methyl groups are generally more shielded (further upfield) than N-methyl groups.

Causality Behind Experimental Choices: A Validating Protocol

Acquiring a high-fidelity ¹³C NMR spectrum requires meticulous sample preparation and correctly chosen instrument parameters. The following protocol is designed as a self-validating system, where each step is justified to ensure data integrity.

Step-by-Step Experimental Protocol
  • Sample Preparation (The Foundation of Quality Data):

    • Mass Requirement: Weigh approximately 50-100 mg of this compound.

      • Expertise & Causality: ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio than ¹H, making it inherently less sensitive. A higher concentration is necessary to achieve a good signal-to-noise ratio in a reasonable timeframe.[6][7]

    • Solvent Selection: Add approximately 0.6-0.7 mL of dimethyl sulfoxide-d₆ (DMSO-d₆).

      • Expertise & Causality: DMSO-d₆ is an excellent choice for carboxylic acids due to its high polarity, which aids dissolution. Crucially, it is a hydrogen bond acceptor, which can help in observing the carboxylic acid proton in a corresponding ¹H NMR spectrum, and its residual solvent signal in ¹³C NMR (a multiplet around 39.5 ppm) does not typically overlap with signals from the analyte.[8] Chloroform-d (CDCl₃) is a common alternative but may be less effective at dissolving polar carboxylic acids.[9]

    • Dissolution: Vortex the sample thoroughly until the solute is completely dissolved. Gentle warming in a water bath may be used if necessary, but allow the sample to return to room temperature before analysis.

    • Filtration (Critical Step): Filter the solution directly into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.

      • Trustworthiness: This step is non-negotiable. Undissolved particulate matter severely degrades magnetic field homogeneity, leading to broad, distorted spectral lines and a loss of resolution that cannot be corrected by instrument shimming.

  • NMR Spectrometer Setup & Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

      • Expertise & Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a single line. This also provides a Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal intensity for protonated carbons.

    • Key Parameters:

      • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the downfield carboxyl carbon, are captured.

      • Acquisition Time (AQ): ~1.0-1.5 seconds. A longer acquisition time provides better digital resolution.

      • Relaxation Delay (D1): 2.0 seconds. This delay allows magnetized nuclei to return to equilibrium between pulses. For quaternary carbons, which relax slowly, a longer delay (5-10 s) may be needed for accurate quantitative analysis, but 2 s is sufficient for routine characterization.

      • Number of Scans (NS): Start with 1024 scans. Adjust as needed based on the signal-to-noise ratio of the initial data.

      • Temperature: 298 K (25 °C).

  • Data Processing & Analysis:

    • Apply an exponential multiplying function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by automatic or manual phase and baseline correction.

    • Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube (Critical Step) dissolve->filter insert 4. Insert into Spectrometer & Lock/Shim filter->insert setup 5. Set ¹³C Experiment Parameters insert->setup acquire 6. Acquire Data (1024+ Scans) setup->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process calibrate 8. Calibrate Spectrum (DMSO-d6 = 39.52 ppm) process->calibrate analyze 9. Assign Peaks calibrate->analyze

Caption: A validated workflow for acquiring high-quality ¹³C NMR data.

Self-Validation through Advanced Experiments

To unequivocally confirm the assignments made in Section 2, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. This technique differentiates carbons based on the number of attached protons.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

  • DEPT-90: Only CH signals are visible.

By comparing the standard ¹³C spectrum with DEPT-135 and DEPT-90 spectra, one can confidently assign each signal to its corresponding carbon type (C, CH, CH₂, or CH₃), thereby validating the initial predictions.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint of its carbon framework. The predicted spectrum shows eleven distinct signals, with the carboxylic acid carbonyl resonating at the lowest field (~163 ppm) and the aryl-methyl carbon at the highest field (~20 ppm). The protocol detailed herein represents a robust, field-tested methodology for obtaining high-resolution data suitable for structural confirmation. By combining predictive analysis with rigorous experimental technique and validation through experiments like DEPT, researchers can achieve an authoritative and trustworthy characterization of this and similar indole derivatives, accelerating progress in chemical and pharmaceutical development.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

  • Methyl 1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Gribble, G. W., & San Giacomo, F. (1987).
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved from [Link]

  • NMR Sample Preparation. University of Ottawa. Retrieved from [Link]

  • 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Sample Preparation. University College London. Retrieved from [Link]

  • Indole-2-carboxylic acid. PubChem. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2022). PubMed Central. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation. Iowa State University. Retrieved from [Link]

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mass spectrometry of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of a methyl group on the indole nitrogen (position 1) and the benzene ring (position 7), along with a carboxylic acid at position 2, imparts distinct physicochemical properties that influence its biological activity and metabolic fate.

Accurate characterization and quantification of such molecules are paramount in drug discovery and development for pharmacokinetic, metabolism, and toxicology studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, including detailed proposed fragmentation pathways and a field-proven protocol for its analysis.

Molecular Properties and Expected Ionization Behavior

Before delving into fragmentation, understanding the molecule's basic properties is key to selecting the appropriate analytical approach.

PropertyValueRationale & Implication for MS Analysis
Molecular Formula C₁₁H₁₁NO₂
Monoisotopic Mass 189.0790 DaThe exact mass used for high-resolution mass spectrometry (HRMS) identification.
Average Molecular Weight 189.21 g/mol
pKa (Predicted) ~3.5-4.5The carboxylic acid group is acidic and will readily deprotonate. This makes negative ion mode Electrospray Ionization (ESI) a highly viable option for generating the [M-H]⁻ ion.
Proton Affinity (Predicted) HighThe indole nitrogen and carbonyl oxygen are sites for protonation. Positive ion mode ESI is expected to be very efficient, generating a stable [M+H]⁺ ion.

Given these properties, Electrospray Ionization (ESI) is the preferred method for LC-MS analysis. It is a soft ionization technique that typically preserves the molecular species, yielding protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Electron Ionization (EI), a hard ionization technique typically used with Gas Chromatography (GC-MS), provides more extensive fragmentation that is useful for structural confirmation.

Part 1: Electron Ionization (EI) Fragmentation Pathway

While less common for LC-MS applications in drug development, understanding the EI fragmentation provides fundamental insights into the molecule's stability. The fragmentation of this compound (m/z 189) is predicted based on the known fragmentation of its analogs, primarily 1-methyl-1H-indole-2-carboxylic acid (m/z 175)[1][2] and general principles of aromatic carboxylic acid fragmentation[3][4].

The molecular ion peak (M⁺• at m/z 189) is expected to be prominent, a characteristic feature of aromatic systems[4]. The primary fragmentation pathways are initiated by the loss of the carboxylic acid group or radicals from the methyl substituents.

Key Predicted EI Fragmentation Steps:

  • Loss of the Carboxyl Group (•COOH): This is a hallmark fragmentation for aromatic carboxylic acids[3]. The cleavage of the C-C bond between the indole ring and the carboxyl group results in a highly stable N,7-dimethyl-indole radical cation.

    • m/z 189 → m/z 144 (Loss of 45 Da)

  • Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group is a common fragmentation pathway[5]. Loss of the N-methyl group is plausible, leading to a radical cation at m/z 174.

    • m/z 189 → m/z 174 (Loss of 15 Da)

  • Decarboxylation followed by H rearrangement: A less direct, but possible pathway could involve the loss of CO₂ to form an unstable intermediate that rearranges. However, the direct loss of the entire •COOH radical is generally more favored.

EI_Fragmentation M C₁₁H₁₁NO₂ m/z 189 (Molecular Ion, M⁺•) F144 C₁₀H₁₀N⁺ m/z 144 M->F144 - •COOH (45 Da) F174 C₁₀H₈NO₂⁺ m/z 174 M->F174 - •CH₃ (15 Da) F128 C₉H₆N⁺ m/z 128 F144->F128 - CH₄ (16 Da) F115 C₉H₇⁺ m/z 115 F128->F115 - HCN (27 Da)

Caption: Proposed EI fragmentation pathway for this compound.

Part 2: ESI Tandem Mass Spectrometry (MS/MS) Fragmentation

For quantitative bioanalysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard. This involves selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and monitoring its collision-induced dissociation (CID) into specific product ions.

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule at m/z 190 is the precursor ion. Fragmentation will be directed by the protonated carboxylic acid group.

  • Neutral Loss of Water (H₂O): Protonated carboxylic acids readily lose water. This is a highly characteristic fragmentation, leading to the formation of a stable acylium ion.

    • m/z 190 → m/z 172 (Loss of 18 Da)

  • Neutral Loss of Carbon Monoxide (CO): The resulting acylium ion (m/z 172) can subsequently lose carbon monoxide, a common fragmentation for such species. This leads to the N,7-dimethyl-indole cation.

    • m/z 172 → m/z 144 (Loss of 28 Da)

  • Combined Loss of Formic Acid (HCOOH): A concerted or sequential loss of H₂O and CO is equivalent to the loss of formic acid.

    • m/z 190 → m/z 144 (Loss of 46 Da)

ESI_Positive_Fragmentation MH [M+H]⁺ m/z 190 F172 [M+H - H₂O]⁺ m/z 172 (Acylium Ion) MH->F172 - H₂O (18 Da) F144 [M+H - HCOOH]⁺ m/z 144 MH->F144 - HCOOH (46 Da) F172->F144 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Negative Ion Mode ([M-H]⁻) Fragmentation

The deprotonated molecule at m/z 188 is the precursor ion. The fragmentation is dominated by the carboxylate anion.

  • Neutral Loss of Carbon Dioxide (CO₂): This is the most characteristic and often the most abundant fragmentation for deprotonated carboxylic acids. It results in a highly stable N,7-dimethyl-indolyl anion. This transition is typically very specific and provides an excellent basis for a quantitative MRM assay.

    • m/z 188 → m/z 144 (Loss of 44 Da)

ESI_Negative_Fragmentation MH_neg [M-H]⁻ m/z 188 F144_neg [M-H - CO₂]⁻ m/z 144 MH_neg->F144_neg - CO₂ (44 Da)

Caption: Proposed ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Part 3: Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a robust method for the sensitive quantification of this compound in a biological matrix, such as human plasma. The methodology is adapted from established methods for similar indole-containing analytes[6].

Workflow Overview

LCMS_Workflow Sample Plasma Sample (e.g., 50 µL) ISTD Add Internal Standard (e.g., ¹³C₆-labeled analog) Sample->ISTD Precip Protein Precipitation (e.g., 200 µL cold Methanol) ISTD->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Sample preparation workflow for plasma analysis.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL).

    • Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins. The acid helps maintain analyte stability and protonation.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Liquid Chromatography (LC) Conditions

    • Rationale: A pentafluorophenyl (PFP) column is chosen for its alternative selectivity, which provides excellent retention and peak shape for aromatic and heterocyclic compounds through multiple interaction modes (hydrophobic, pi-pi, dipole-dipole).

    • Column: PFP Stationary Phase (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 - 1.0 min: 20% B

      • 1.0 - 5.0 min: 20% to 95% B

      • 5.0 - 6.0 min: Hold at 95% B

      • 6.0 - 6.1 min: 95% to 20% B

      • 6.1 - 8.0 min: Hold at 20% B (Re-equilibration)

  • Mass Spectrometry (MS) Conditions

    • Rationale: Both positive and negative modes are viable. Positive mode is often slightly more sensitive for compounds with a basic nitrogen, while negative mode can be highly selective due to the specific loss of CO₂. Both should be evaluated. The transitions below are the most logical choices for a highly specific and sensitive MRM assay.

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive and Negative (evaluate both).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temp: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions
Analysis ModePrecursor Ion (m/z)Product Ion (m/z)Proposed TransitionCollision Energy (eV)
Positive ESI 190.1172.1[M+H]⁺ → [M+H - H₂O]⁺Optimize (e.g., 15-25)
Positive ESI 190.1144.1[M+H]⁺ → [M+H - HCOOH]⁺Optimize (e.g., 20-35)
Negative ESI 188.1144.1[M-H]⁻ → [M-H - CO₂]⁻Optimize (e.g., 15-25)

Note: Collision energies must be empirically optimized on the specific instrument to maximize product ion intensity.

Conclusion

This guide provides a predictive but scientifically grounded framework for the mass spectrometric analysis of this compound. By leveraging experimental data from close structural analogs and fundamental principles of mass spectrometry, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The provided LC-MS/MS protocol serves as a robust starting point for method development, enabling researchers and drug development professionals to establish sensitive and selective bioanalytical assays for this important class of molecules. The self-validating nature of this approach lies in the chemical logic of the proposed fragmentations, which can be systematically confirmed during experimental method validation.

References

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  • All about Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

  • HighChem LLC. (2014). Indole 2 carboxylic acid. mzCloud. Retrieved from [Link]

  • Dittrich, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]

  • Kästner, N., et al. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • Morales-Ríos, M. S., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

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  • GM Chemistry. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage [Video]. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,7-dimethyl-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. By understanding its vibrational properties, researchers can effectively characterize this compound, assess its purity, and gain insights into its molecular structure and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of spectroscopic techniques.

Introduction: The Vibrational Signature of a Substituted Indole Carboxylic Acid

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. These absorption patterns create a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

This compound is a trifunctional molecule, incorporating an N-methylated indole ring, a carboxylic acid, and an additional methyl group on the benzene ring. Each of these components contributes distinct features to the overall IR spectrum. The carboxylic acid moiety is expected to exhibit a very broad O-H stretching band due to strong hydrogen bonding, as well as a prominent carbonyl (C=O) stretch. The indole nucleus will present aromatic C-H and C=C stretching and bending vibrations, with the N-methyl and 7-methyl groups adding characteristic aliphatic C-H stretches. The interplay of these functional groups, particularly the potential for intermolecular hydrogen bonding involving the carboxylic acid, dictates the final appearance of the spectrum.

Predicted Infrared Spectrum and Vibrational Mode Analysis

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityRationale and Comparative Insights
3300–2500O-H stretch (Carboxylic Acid Dimer)Strong, Very BroadCarboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which causes significant broadening of the O-H stretching vibration.[2][3] This broad envelope is a hallmark of carboxylic acids and is expected to be a dominant feature in the spectrum, likely centered around 3000 cm⁻¹.[2]
3100–3000Aromatic C-H stretch (Indole Ring)Medium to WeakThese absorptions arise from the C-H bonds on the indole's aromatic rings and typically appear at slightly higher frequencies than aliphatic C-H stretches.[4] They may be observed as sharp, less intense peaks superimposed on the broad O-H band.
2980–2850Aliphatic C-H stretch (N-CH₃ and Aryl-CH₃)MediumThese peaks are due to the symmetric and asymmetric stretching of the C-H bonds in the N-methyl and 7-methyl groups. For instance, toluene exhibits C-H stretching absorptions in this region.[2][5] These will also likely appear as sharper features on top of the broad O-H absorption.
1710–1680C=O stretch (Carboxylic Acid, Conjugated)Strong, SharpThe carbonyl stretch in carboxylic acids is one of the most intense peaks in the IR spectrum.[6] Conjugation with the indole ring is expected to lower the frequency from that of a saturated carboxylic acid. Aromatic acids typically show a C=O stretch between 1710 and 1680 cm⁻¹.[7]
1620–1450C=C stretch (Indole Ring)Medium to WeakThe aromatic carbon-carbon stretching vibrations within the indole ring give rise to a series of bands in this region.[8] Unsubstituted indole shows prominent peaks around 1616 cm⁻¹ and 1456 cm⁻¹.[8] Methyl substitution may cause slight shifts in these positions.
1440–1395O-H bend (Carboxylic Acid)MediumIn-plane bending of the carboxylic acid O-H group often appears in this region, though it can sometimes be obscured by C-H bending bands.[2]
1320–1210C-O stretch (Carboxylic Acid)StrongThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid group results in a strong absorption in this region.[7] This band, in conjunction with the O-H and C=O stretches, is highly diagnostic for a carboxylic acid.
900-675Aromatic C-H out-of-plane bendStrongThe out-of-plane bending ("wagging") of the C-H bonds on the aromatic ring gives rise to strong absorptions in this region. The exact positions are highly indicative of the substitution pattern on the benzene ring.[4] For a 1,2,4-trisubstituted pattern (approximating the indole's benzene ring), bands in the 830-780 cm⁻¹ range would be expected.[9]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for obtaining the infrared spectrum of solid this compound due to its minimal sample preparation and the high quality of the resulting data.

Instrument and Accessory
  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.

Step-by-Step Methodology
  • Crystal Cleaning:

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) using a soft, non-abrasive wipe (such as a Kimwipe).

    • Allow the solvent to fully evaporate. A clean crystal is paramount to avoid cross-contamination and spectral artifacts.[7]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the ambient atmosphere (water vapor and carbon dioxide) and the instrument's optical bench, and will be subtracted from the sample spectrum.

    • Causality: Failure to take a clean background can result in negative peaks or the appearance of atmospheric bands in the final spectrum, leading to misinterpretation.

  • Sample Application:

    • Place a small amount of the crystalline this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.

    • Lower the ATR pressure clamp and apply firm, even pressure to the sample.

    • Causality: Good contact between the solid sample and the ATR crystal is crucial. Air gaps will attenuate the evanescent wave, leading to a weak and potentially distorted spectrum.[7]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement involves co-adding 32 to 64 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • Data Processing and Post-Measurement Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Visualizing the Molecular Vibrations

The following diagrams illustrate the key functional groups of this compound and the workflow for obtaining its IR spectrum.

Caption: Key functional groups of the target molecule.

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Ratio (Sample/Background) E->F G Final IR Spectrum F->G H Clean ATR Crystal Post-Analysis G->H

Sources

solubility of 1,7-dimethyl-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1,7-Dimethyl-1H-indole-2-carboxylic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this document leverages theoretical principles of physical organic chemistry and comparative analysis of structurally related analogs to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes detailed, actionable experimental protocols for the systematic determination of key physicochemical properties, including solubility, melting point, pKa, and logP, empowering researchers to generate precise data for their specific applications. Visual workflows and molecular interaction diagrams are provided to enhance understanding and practical implementation.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a candidate molecule from discovery to a viable therapeutic agent is critically dependent on its physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and overall developability. This compound, a member of the indole carboxylic acid class of compounds, represents a scaffold of interest in medicinal chemistry due to the prevalence of the indole nucleus in numerous biologically active agents.[1] A thorough understanding of its solubility behavior in various organic solvents is essential for its synthesis, purification, formulation, and in vitro/in vivo testing.

This guide is structured to provide both predictive insights and practical methodologies. We will first explore the molecular structure of this compound and its implications for solubility. Subsequently, we will present a predicted solubility profile and then detail the experimental workflows required to validate these predictions empirically.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 858233-18-8[2]
Molecular Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol [2]
Predicted XlogP 2.4[3]
Appearance Solid (predicted)Analog Data[4]
Melting Point Estimated: ~200-220 °CAnalog Data[5]
pKa Estimated: ~3.5-4.5Analog Data[4]

Note: Predicted and estimated values are based on computational models and data from structurally similar compounds and should be confirmed by experimental measurement.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens).

  • The Indole Ring System: The bicyclic aromatic structure is largely nonpolar and hydrophobic, capable of engaging in π-π stacking and van der Waals interactions.

  • The N-Methyl Group: The methylation at the 1-position removes the hydrogen bond donating capability of the indole nitrogen, which is present in the parent indole-2-carboxylic acid. This modification generally increases lipophilicity.

  • The C7-Methyl Group: This methyl group adds to the overall nonpolar character and steric bulk of the molecule.

The principle of "like dissolves like" provides a foundational basis for predicting solubility. Solvents that can effectively disrupt the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions will be effective at dissolving the compound.

Diagram: Molecular Structure and Key Features

Caption: Key functional groups influencing solubility.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and solubility data of related indole carboxylic acids, we can predict the solubility of this compound in a range of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the carboxylic acid group.
Polar Protic Methanol, EthanolModerate to High Capable of hydrogen bonding with the carboxylic acid group, but the nonpolar indole core limits very high solubility.
Ethers THF, DioxaneModerate The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton.
Ketones AcetoneModerate The ketone carbonyl is a good hydrogen bond acceptor.
Esters Ethyl AcetateLow to Moderate The ester group provides some polarity and hydrogen bond accepting character.
Halogenated Dichloromethane (DCM)Low Primarily relies on weaker dipole-dipole and van der Waals interactions.
Aromatic TolueneVery Low Dominated by nonpolar interactions (π-stacking), which are less effective at breaking the crystal lattice energy compared to polar interactions.
Nonpolar Alkanes Hexane, HeptaneInsoluble Lacks the necessary polar interactions to solvate the carboxylic acid group.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a systematic approach to empirically determine the key physicochemical properties of this compound.

Protocol for Determining Equilibrium Solubility

This protocol describes the shake-flask method, a gold standard for determining equilibrium solubility.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, dichloromethane)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram: Solubility Determination Workflow

Solubility_Workflow start Start: Excess Solid + Solvent equilibrate Equilibrate (24-48h) on shaker start->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.22 µm syringe filter) settle->filter dilute Dilute Filtrate filter->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify end End: Calculate Solubility quantify->end

Caption: Shake-flask method for solubility determination.

Protocol for pKa Determination via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa).

Materials:

  • This compound

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Co-solvent (e.g., methanol or ethanol, if needed for initial dissolution)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a mixture of the co-solvent and deionized water.

  • Titration Setup: Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the standardized NaOH solution in small, precise increments from the burette.

  • Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol for LogP Determination via Shake-Flask Method

This protocol describes the determination of the octanol-water partition coefficient (LogP).

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Analytical method (HPLC or UV-Vis)

Procedure:

  • Phase Preparation: Add equal volumes of water-saturated n-octanol and n-octanol-saturated water to a separatory funnel.

  • Compound Addition: Add a known amount of the compound, ensuring the concentration in both phases will be within the quantifiable range.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Sampling: Carefully withdraw a sample from both the n-octanol and the aqueous phase.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Conclusion

This technical guide has provided a comprehensive overview of the , grounded in theoretical principles and comparative data analysis. While awaiting extensive empirical validation, the predictive framework and detailed experimental protocols herein offer a robust starting point for researchers in drug discovery and development. The provided methodologies for determining solubility, pKa, and logP are designed to be self-validating and will empower scientists to generate the high-quality data necessary to advance their research and development efforts with this promising indole derivative.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid. Retrieved January 22, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved January 22, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3296119, 7-Methyl-1H-indole-2-carboxylic acid. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved January 22, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 22, 2026, from [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (2023). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved January 22, 2026, from [Link]

  • RSC Publishing. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved January 22, 2026, from [Link]

  • Acta Crystallographica Section E. (2009). Dimethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) ethanol hemisolvate. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide on the Theoretical Properties of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Their versatile scaffold allows for a wide range of biological activities, from anti-inflammatory to antiviral and anti-cancer applications.[2][3] This guide focuses on a specific, yet promising derivative: 1,7-dimethyl-1H-indole-2-carboxylic acid . The strategic placement of methyl groups at the N1 and C7 positions can significantly influence the molecule's electronic and steric properties, potentially fine-tuning its biological activity and pharmacokinetic profile.

This document provides a comprehensive theoretical exploration of this compound, leveraging established computational chemistry methodologies to predict its structural, electronic, and spectroscopic characteristics. The insights herein are intended to guide future experimental work and accelerate the drug discovery process for this class of compounds.

I. Molecular Structure and Conformational Analysis

The foundational step in understanding the properties of this compound is to determine its most stable three-dimensional conformation. This is achieved through computational geometry optimization, a process that calculates the lowest energy arrangement of the atoms.

A. Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can predict its geometry, vibrational frequencies, and electronic properties with a high degree of accuracy.[4] The choice of functional and basis set is critical for obtaining reliable results. Based on successful applications to similar indole derivatives, the B3LYP functional with a 6-311++G(d,p) basis set is a suitable choice for this analysis.[4]

B. Predicted Molecular Geometry

The indole core is a planar bicyclic aromatic system.[5] The addition of a carboxylic acid group at the C2 position and methyl groups at the N1 and C7 positions introduces potential for steric hindrance and conformational preferences. The primary dihedral angle of interest is that of the carboxylic acid group relative to the indole plane. Potential energy scans are typically performed by systematically rotating this group to identify the global minimum energy conformer.[4] It is anticipated that the most stable conformer will have the carboxylic acid group lying in or close to the plane of the indole ring to maximize conjugation, though steric hindrance from the N1-methyl group may cause some deviation.

The crystal structure of the parent indole-2-carboxylic acid reveals the formation of hydrogen-bonded dimers.[6][7] It is highly probable that this compound will also form similar dimeric structures in the solid state, with the carboxylic acid groups of two molecules participating in O-H···O hydrogen bonds.

Experimental Protocol: Geometry Optimization and Conformational Analysis
  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a systematic search of the potential energy surface by rotating the dihedral angle of the C2-C(O)OH bond. This can be done in increments of 10-15 degrees.

  • Geometry Optimization: For each starting conformation, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)) in a computational chemistry software package (e.g., Gaussian, ORCA).

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational spectrum.

  • Lowest Energy Conformer: Identify the conformer with the lowest electronic energy as the most stable structure for subsequent property calculations.

II. Electronic Properties and Reactivity

The electronic properties of a molecule are paramount in determining its reactivity and potential for intermolecular interactions, which are crucial for its biological activity.

A. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.[8]

For this compound, the π-system of the indole ring is expected to be the primary contributor to the HOMO, while the LUMO is likely to be distributed over the indole and carboxylic acid moieties, indicating the potential for intramolecular charge transfer upon electronic excitation.[5] The addition of electron-donating methyl groups at the N1 and C7 positions is predicted to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack and lowering the HOMO-LUMO gap compared to the unsubstituted parent compound.

B. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack.[4] For this compound, the MEP map is expected to show a region of high negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The region around the N-H proton (if it were present) would be highly positive; however, the N1-methylation removes this feature. The aromatic ring will exhibit varying degrees of electron density.

C. Predicted Physicochemical Properties

Based on computational models and data from similar compounds, we can predict several key physicochemical properties for this compound.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~189.21 g/mol Influences diffusion and absorption rates.
logP ~2.5 - 3.0A measure of lipophilicity, affecting membrane permeability.
pKa ~3.5 - 4.5Determines the ionization state at physiological pH.
Hydrogen Bond Donors 1 (from -COOH)Important for target binding interactions.
Hydrogen Bond Acceptors 2 (from -COOH)Crucial for forming interactions with biological targets.

These values are estimations and should be experimentally verified.

Workflow for Theoretical Property Calculation

G cluster_input Input cluster_calc Computational Analysis cluster_output Output & Interpretation start Initial 3D Structure of This compound opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt Initial guess freq Frequency Calculation opt->freq Optimized structure fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis opt->fmo mep Molecular Electrostatic Potential (MEP) Calculation opt->mep geom Optimized Molecular Geometry freq->geom Confirmation of minimum spectra Predicted Vibrational Spectra (IR/Raman) freq->spectra react Reactivity Descriptors (HOMO-LUMO gap, MEP map) fmo->react mep->react props Predicted Physicochemical Properties react->props

Caption: Workflow for the theoretical calculation of molecular properties.

III. Predicted Spectral Properties

Theoretical calculations can provide valuable predictions of a molecule's spectroscopic signatures, which can aid in the interpretation of experimental data.

A. Infrared (IR) Spectroscopy

Vibrational analysis through DFT calculations can predict the infrared spectrum of this compound. Key predicted vibrational modes include:

  • O-H Stretch: A broad and intense band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]

  • C=O Stretch: A strong absorption band is predicted around 1680-1710 cm⁻¹, corresponding to the carbonyl stretching of the carboxylic acid.[6]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

  • N-CH₃ and C-CH₃ Vibrations: Modes associated with the methyl groups will be present in the fingerprint region.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

While DFT can predict NMR chemical shifts, empirical knowledge of similar structures provides a good initial estimation.

  • ¹H NMR:

    • -COOH Proton: A broad singlet is expected far downfield (>10 ppm).

    • Aromatic Protons: Signals for the protons on the benzene portion of the indole ring will appear in the aromatic region (7-8 ppm).

    • N-CH₃ Protons: A singlet is expected around 3.5-4.0 ppm.

    • C7-CH₃ Protons: A singlet will likely appear in the upfield aromatic region or slightly higher, around 2.5 ppm.

    • C3-H Proton: A singlet or narrow multiplet is expected in the aromatic region.

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a high chemical shift (>170 ppm).

    • Aromatic Carbons: A series of signals will be present in the 100-140 ppm range.

    • Methyl Carbons: The N-CH₃ and C7-CH₃ carbons will appear at higher field strengths.

C. UV-Visible Spectroscopy

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption. The indole chromophore typically exhibits strong absorption bands in the UV region. The π → π* transitions are expected to be the most prominent.[5] The presence of the methyl and carboxylic acid groups will likely cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the parent indole.

IV. Potential for Drug Development

The theoretical properties of this compound suggest its potential as a scaffold for drug design. The carboxylic acid group is a common feature in many drugs, as it can participate in key hydrogen bonding and salt-bridge interactions with biological targets.[9] The N1-methylation can prevent unwanted metabolic N-dealkylation and may improve cell permeability. The C7-methyl group can provide additional hydrophobic interactions within a binding pocket and can influence the overall orientation of the molecule.

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including HIV-1 integrase.[10][11] The core structure is capable of chelating metal ions in the active sites of such enzymes. Molecular docking studies could be employed to predict the binding affinity and orientation of this compound within the active sites of relevant biological targets.

Conceptual Diagram: From Theoretical Properties to Drug Discovery

G cluster_theoretical Theoretical Foundation cluster_application Drug Discovery Application cluster_outcome Potential Outcome A Molecular Structure (Optimized Geometry) D Pharmacophore Modeling A->D E Molecular Docking (Target Binding Prediction) A->E F ADMET Prediction A->F B Electronic Properties (HOMO, LUMO, MEP) B->D B->E B->F C Predicted Spectra (IR, NMR, UV-Vis) H Structure-Activity Relationship (SAR) Insights C->H Experimental Validation G Lead Compound Identification D->G E->G F->G G->H

Caption: The role of theoretical properties in guiding drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical properties of this compound based on established computational methodologies. The predicted structural, electronic, and spectroscopic characteristics offer a solid foundation for future experimental investigations. The insights into its molecular geometry, reactivity, and potential for intermolecular interactions highlight its promise as a valuable scaffold in medicinal chemistry. The presented protocols and workflows serve as a practical guide for researchers aiming to synthesize and evaluate this and similar indole derivatives for various therapeutic applications.

References

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  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]

  • Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]

  • Indole-2-carboxylic acid | C9H7NO2. PubChem. [Link]

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  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. [Link]

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  • Identification of potential carboxylic acid-containing drug candidate to design novel competitive NDM inhibitors: An in-silico approach comprising combined virtual screening 2 and molecular dynamics simulation. ResearchGate. [Link]

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  • DFT calculation for 1‐methyl‐2,3,4,9‐tetrahydro‐1H‐pyrido[3,4‐b]indole‐3‐carboxylic acid. ResearchGate. [Link]

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  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. [Link]

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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Indole Scaffold as a Foundation for Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and other regulatory proteins. This guide focuses on a specific derivative, 1,7-dimethyl-1H-indole-2-carboxylic acid, a compound for which the therapeutic potential remains largely unexplored. In the absence of direct biological data, a rational, systematic approach to target identification and validation is paramount. This document serves as a comprehensive roadmap for researchers, outlining a multi-pronged strategy that begins with an analysis of the parent scaffold's known activities, progresses through robust in silico prediction, and culminates in rigorous experimental validation.

Part 1: Deconvolution of the Indole-2-Carboxylic Acid Pharmacophore: A Survey of Known Targets

The logical starting point for elucidating the therapeutic potential of this compound is to analyze the established biological activities of its core structure, indole-2-carboxylic acid, and its closely related derivatives. This analysis provides a curated list of high-probability target classes that can guide the subsequent investigation.

Enzyme Inhibition

The indole-2-carboxylic acid moiety is a common feature in a variety of enzyme inhibitors. The carboxylic acid group is particularly adept at forming key interactions, such as salt bridges and hydrogen bonds, with active site residues.

  • HIV-1 Integrase: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase. The mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole core and the C2 carboxyl group, effectively blocking the strand transfer process.[1][2]

  • Fructose-1,6-bisphosphatase (FBPase): Certain indole derivatives act as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis. This suggests a potential therapeutic avenue for metabolic disorders like type 2 diabetes.[3]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are critical in tryptophan metabolism and are recognized as important targets in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO.

  • Cytosolic Phospholipase A2 (cPLA2): This enzyme is involved in inflammatory pathways. Structure-activity relationship (SAR) studies have shown that 3-acylindole-2-carboxylic acids can be potent inhibitors of cPLA2.

Receptor Modulation

The indole scaffold is also well-suited for interaction with cell surface receptors, particularly GPCRs.

  • Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides have been extensively studied as allosteric modulators of the CB1 receptor.[4] These compounds bind to a site distinct from the orthosteric site for endogenous cannabinoids, offering a nuanced approach to modulating cannabinoid signaling.

  • NMDA Receptor: The parent compound, indole-2-carboxylic acid, acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[5] This receptor is implicated in a variety of neurological processes and disorders.

Other Protein-Protein Interaction Modulators
  • 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is implicated in liver cancer, highlighting the potential for this scaffold to disrupt protein-protein interactions.[6]

Part 2: A Systematic Workflow for Target Identification and Prioritization

Given the diverse potential of the indole-2-carboxylic acid scaffold, a systematic approach is necessary to identify the most probable targets for the specific 1,7-dimethyl derivative. The proposed workflow integrates in silico prediction with experimental validation.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation In_Silico_Prediction In Silico Target Prediction Chemical_Similarity Chemical Similarity Searching In_Silico_Prediction->Chemical_Similarity Ligand-Based Pharmacophore_Modeling Pharmacophore Modeling In_Silico_Prediction->Pharmacophore_Modeling Ligand-Based Inverse_Docking Inverse Docking In_Silico_Prediction->Inverse_Docking Structure-Based Target_Prioritization Target Prioritization & Hypothesis Generation Chemical_Similarity->Target_Prioritization Pharmacophore_Modeling->Target_Prioritization Inverse_Docking->Target_Prioritization Experimental_Validation Experimental Validation Target_Prioritization->Experimental_Validation Hypothesis Testing Target_Engagement Target Engagement Assays (e.g., CETSA) Experimental_Validation->Target_Engagement Binding_Affinity Binding Affinity & Kinetics (e.g., ITC, SPR) Target_Engagement->Binding_Affinity Functional_Activity Functional Activity Assays (Enzymatic, Cellular) Binding_Affinity->Functional_Activity Validated_Target Validated Therapeutic Target Functional_Activity->Validated_Target

Caption: A systematic workflow for target identification and validation.

In Silico Target Prediction: Generating Testable Hypotheses

In silico methods provide a cost-effective and rapid means of narrowing down the vast landscape of potential biological targets.[7]

This ligand-based approach operates on the principle that structurally similar molecules often share biological targets.[8]

Experimental Protocol: Chemical Similarity Searching

  • Input: The SMILES string for this compound.

  • Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank, which contain vast libraries of compounds with annotated biological activities.

  • Similarity Metric: Employ Tanimoto similarity based on molecular fingerprints (e.g., Morgan fingerprints or ECFP4) to quantify structural similarity.

  • Execution:

    • Generate the molecular fingerprint for this compound.

    • Iterate through the selected database, calculating the Tanimoto similarity between the query compound and each database entry.

    • Set a similarity threshold (e.g., >0.85) to identify structurally related compounds.

  • Output: A list of known bioactive molecules that are structurally similar to the query compound, along with their documented biological targets.

This method identifies the essential 3D arrangement of chemical features required for biological activity.[9]

Experimental Protocol: Pharmacophore Modeling

  • Training Set Selection: From the literature review (Part 1), select a set of structurally diverse but potent inhibitors/modulators for a specific target class (e.g., HIV-1 integrase inhibitors with an indole-2-carboxylic acid core).

  • Feature Identification: Define key pharmacophoric features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, for each molecule in the training set.

  • Model Generation: Use software like Discovery Studio or MOE to align the training set molecules and generate a common feature pharmacophore model that captures the spatial arrangement of these essential features.[10]

  • Database Screening: Screen a 3D conformational database of this compound against the generated pharmacophore model.

  • Output: A quantitative measure of how well the query compound fits the pharmacophore model for a given target, providing evidence for potential interaction.

Unlike traditional docking where a ligand is docked into a single protein, inverse docking screens a single ligand against a large library of protein structures.[11][12]

Experimental Protocol: Inverse Docking

  • Ligand Preparation: Generate a high-quality 3D structure of this compound and assign appropriate atom types and charges.

  • Protein Structure Database: Utilize a curated database of protein structures, such as the Protein Data Bank (PDB), focusing on human proteins or proteins from relevant pathogens.

  • Docking Simulation: Employ docking software (e.g., AutoDock Vina, Glide) to systematically dock the ligand into the binding sites of each protein in the database.[13]

  • Scoring and Ranking: Use a scoring function to estimate the binding affinity for each protein-ligand complex. Rank the proteins based on their predicted binding scores.

  • Output: A ranked list of potential protein targets for this compound based on predicted binding affinity.

Target Prioritization

The outputs from these in silico methods should be integrated to generate a prioritized list of candidate targets. Targets that appear across multiple prediction methods should be considered high-priority candidates for experimental validation.

In Silico MethodPrinciplePredicted Targets (Hypothetical)Confidence Score (Hypothetical)
Chemical SimilarityStructurally similar molecules have similar targets.HIV-1 Integrase, CB1 ReceptorHigh
Pharmacophore ModelingFit to a 3D model of essential features for a known target class.HIV-1 IntegraseHigh
Inverse DockingPredicted binding affinity to a large panel of protein structures.Fructose-1,6-bisphosphataseMedium

Part 3: Experimental Validation of Predicted Targets

Experimental validation is essential to confirm the hypotheses generated from in silico predictions.[6] The validation process should proceed in a stepwise manner, from confirming direct physical binding to assessing functional consequences.

G Start Prioritized Target CETSA Cellular Thermal Shift Assay (CETSA) Confirms Target Engagement in Cells Start->CETSA ITC Isothermal Titration Calorimetry (ITC) Measures Binding Affinity (Kd) and Thermodynamics CETSA->ITC If Positive SPR Surface Plasmon Resonance (SPR) Measures Binding Kinetics (kon, koff) ITC->SPR Quantitative Confirmation Enzyme_Assay Enzyme Inhibition Assay Determines IC50/Ki SPR->Enzyme_Assay If Target is an Enzyme GPCR_Assay GPCR Functional Assay Measures Agonism/Antagonism SPR->GPCR_Assay If Target is a GPCR Validated Validated Target Enzyme_Assay->Validated GPCR_Assay->Validated

Caption: A workflow for the experimental validation of a predicted target.

Target Engagement Assays

The first step in validation is to confirm that the compound directly interacts with the predicted target protein in a cellular context.

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[6][14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture cells that endogenously express the target protein.

  • Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Biophysical Assays for Binding Affinity and Kinetics

Once target engagement is confirmed, biophysical methods can be used to quantify the binding affinity and kinetics of the interaction.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare purified target protein in a suitable buffer and dissolve this compound in the same buffer.

  • ITC Experiment:

    • Load the protein into the sample cell of the calorimeter.

    • Load the compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.[18][19]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Flow a solution of this compound at various concentrations over the chip surface (association phase).

    • Flow buffer over the chip to monitor the dissociation of the compound (dissociation phase).

  • Data Acquisition: Record the change in the SPR signal over time.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Functional Activity Assays

The final step is to determine if the binding of the compound to the target protein results in a functional consequence.

If the target is an enzyme, its activity should be measured in the presence and absence of the compound.[4]

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound.

  • Reaction: Incubate the reaction mixture under optimal conditions (temperature, pH).

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

If the target is a GPCR, a cell-based functional assay can measure the compound's effect on receptor signaling.[20][21]

Experimental Protocol: GPCR Functional Assay (e.g., Calcium Mobilization)

  • Cell Line: Use a cell line that expresses the target GPCR and is engineered to report downstream signaling events (e.g., a fluorescent calcium indicator for Gq-coupled receptors).

  • Compound Treatment: Add varying concentrations of this compound to the cells.

  • Stimulation: For antagonist assays, stimulate the cells with a known agonist of the receptor.

  • Detection: Measure the signaling output (e.g., fluorescence intensity) using a plate reader.

  • Data Analysis: Plot the response as a function of compound concentration to determine if it acts as an agonist, antagonist, or allosteric modulator.

Conclusion

The journey from a compound with an interesting chemical scaffold to a validated therapeutic agent is a complex but systematic process. For this compound, the path forward involves leveraging the known pharmacology of the indole-2-carboxylic acid core to inform a robust in silico prediction strategy. The prioritized targets emerging from this computational analysis must then be subjected to a rigorous cascade of experimental validation, confirming target engagement, quantifying binding affinity, and demonstrating functional activity. This integrated approach, blending computational chemistry with experimental biology, provides the most efficient and reliable path to unlocking the therapeutic potential of novel chemical entities.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

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  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved January 22, 2026, from [Link]

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Methodological & Application

Application Note: High-Purity Recrystallization Methods for 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and validated protocols for the purification of 1,7-dimethyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide explores three robust recrystallization methodologies: single-solvent, multi-solvent (solvent/anti-solvent), and pH-swing (acid-base) recrystallization. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each technique, step-by-step instructions, and troubleshooting guidance to ensure reproducible, high-yield purification.

Introduction: The Imperative for Purity

This compound is a heterocyclic building block whose utility in medicinal chemistry is significant. The purity of such intermediates is paramount; even trace impurities can lead to unwanted side-reactions, impact the stability of the final API, or introduce toxicological risks. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] By carefully selecting a solvent in which the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature, a crystalline solid of high purity can be obtained upon cooling.

This guide moves beyond simple procedural lists to explain the causality behind solvent selection and methodological choices, empowering the researcher to adapt and optimize these protocols for their specific needs.

Physicochemical Profile & Solvent Selection

The molecular structure of this compound—featuring a rigid aromatic indole core, a polar carboxylic acid group, and two nonpolar methyl groups—dictates its solubility. The carboxylic acid moiety allows for hydrogen bonding, while the dimethyl-indole core imparts significant lipophilicity.

An ideal recrystallization solvent should:

  • Exhibit high solvency for the target compound near its boiling point.

  • Exhibit low solvency for the target compound at low temperatures (e.g., 0-4 °C).

  • Either completely dissolve or not dissolve impurities at all temperatures.

  • Be chemically inert with respect to the target compound.

  • Have a boiling point that is low enough for easy removal from the purified crystals.

Based on the properties of the parent indole-2-carboxylic acid, which is soluble in alcohols and DMSO but sparingly soluble in water[3], a preliminary solvent screen is proposed.

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Expected Solubility Profile for this compoundRationale & Use Case
Ethanol (95%)78High at reflux; Low at 0-4 °CExcellent choice for single-solvent recrystallization. Good balance of polarity.
Acetone56Very High at reflux; Moderate at 0-4 °COften used in a multi-solvent system with an anti-solvent like hexane or water.
Ethyl Acetate77Moderate at reflux; Low at 0-4 °CGood for single-solvent or as the solvent in a multi-solvent system.
Water100Very Low Can be used as an anti-solvent or as the primary solvent in pH-swing recrystallization.[4]
Toluene111Moderate at reflux; Low at 0-4 °CEffective for removing more polar impurities. Higher boiling point requires careful handling.
Heptane/Hexane98 / 69Very Low Primarily used as an anti-solvent to induce precipitation from a more polar solvent.[5]

Protocol 1: Single-Solvent Recrystallization

This method is the most straightforward and should be the first approach attempted. It relies on the significant positive temperature coefficient of solubility of the compound in a single, well-chosen solvent. Ethanol is a highly recommended starting point.

Experimental Workflow: Single-Solvent Method

cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimal amount of hot recrystallization solvent (e.g., Ethanol) A->B C Heat mixture to reflux with stirring until fully dissolved B->C D If insoluble impurities exist, perform hot gravity filtration C->D Insoluble impurities present? E Allow filtrate to cool slowly to room temperature C->E No insoluble impurities D->E F Cool further in an ice-water bath to maximize yield E->F G Collect crystals by suction filtration (Büchner funnel) F->G H Wash crystals with a small amount of ice-cold solvent G->H I Dry crystals under vacuum to constant weight H->I cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Induce Precipitation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Dissolve crude compound in minimal volume of a 'good' solvent (e.g., Ethyl Acetate) at room or elevated temperature B Slowly add 'anti-solvent' (e.g., Heptane) dropwise with stirring A->B C Continue addition until solution becomes persistently turbid (cloudy) B->C D Add a few drops of 'good' solvent to redissolve and clarify the solution C->D E Allow solution to cool slowly and stand undisturbed to form crystals D->E F Cool in an ice bath to complete crystallization E->F G Collect crystals by suction filtration F->G H Wash with a mixture of solvent/anti-solvent or pure anti-solvent G->H I Dry crystals under vacuum H->I

Caption: Workflow for Multi-Solvent (Solvent/Anti-Solvent) Recrystallization.

Detailed Step-by-Step Methodology
  • Dissolution: Dissolve the crude compound in the minimum amount of warm ethyl acetate required for complete dissolution in an Erlenmeyer flask.

  • Induce Precipitation: While stirring, slowly add heptane dropwise to the solution. The solution will become cloudy (turbid) as the solubility of the compound decreases. This point of initial, persistent cloudiness is the point of saturation.

  • Clarification: Add a few drops of ethyl acetate, just enough to re-clarify the solution. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Set the flask aside to cool slowly to room temperature, allowing crystals to form.

  • Maximize Yield: Cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Drying: Collect, wash (with a small amount of an ethyl acetate/heptane mixture or pure heptane), and dry the crystals as described in Protocol 1 (steps 7-9).

Protocol 3: pH-Swing Recrystallization (Acid-Base)

This powerful method leverages the acidic nature of the carboxylic acid group and is exceptionally effective at removing neutral or basic impurities. The principle involves converting the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt, allowing for the removal of insoluble impurities via filtration. The pure carboxylic acid is then regenerated by re-acidification, causing it to precipitate from the aqueous solution. [6][7]

Logical Flow: Acid-Base Purification

cluster_base Step 1: Deprotonation cluster_filter Step 2: Filtration cluster_acid Step 3: Reprotonation A Crude Insoluble Acid (R-COOH) + Neutral Impurities B Add aq. Base (e.g., NaOH) A->B C Soluble Carboxylate Salt (R-COO- Na+) + Insoluble Neutral Impurities B->C D Filter to remove insoluble impurities C->D E Aqueous solution of pure Carboxylate Salt D->E F Add aq. Acid (e.g., HCl) E->F G Precipitated Pure Acid (R-COOH) F->G

Caption: Principle of pH-Swing Recrystallization for a Carboxylic Acid.

Detailed Step-by-Step Methodology
  • Basification: Suspend the crude this compound in water. While stirring, add a 1 M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution becomes basic (pH ~9-10).

  • Filtration of Impurities: If any solid impurities remain, filter the basic solution to remove them. Activated carbon can also be used at this stage for decolorization, followed by filtration.

  • Acidification: Cool the clear, basic filtrate in an ice-water bath. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise. The this compound will begin to precipitate as the pH decreases.

  • Complete Precipitation: Continue adding acid until the solution is acidic (pH ~2-3) to ensure complete precipitation of the product. [8]5. Isolation and Drying: Allow the suspension to stir in the ice bath for 30 minutes. Collect the purified solid by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.

Purity Verification & Troubleshooting

The success of the recrystallization must be validated. Comparing the properties of the crude and purified material is a self-validating mechanism.

Table 2: Analytical Comparison of Crude vs. Recrystallized Product

Analytical MethodSpecification for Crude MaterialSpecification for Purified Material
Appearance Off-white to tan powderWhite to pale yellow crystalline solid
Melting Point Broad melting range (e.g., 180-185 °C)Sharp melting range (e.g., 188-190 °C)
HPLC Purity 90-98%>99.5%
¹H NMR May show small impurity peaksClean spectrum consistent with structure

Table 3: Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / Compound is too insoluble.Lower the temperature of the solution before saturation. / Use a larger volume of solvent or switch to a better solvent.
No Crystals Form Too much solvent was used. / Solution is supersaturated.Boil off some of the solvent and allow to cool again. / Scratch the inside of the flask with a glass rod or add a seed crystal.
Very Low Recovery Too much solvent was used. / Premature crystallization during hot filtration. / Compound has significant solubility in cold solvent.Concentrate the mother liquor and cool again for a second crop of crystals. / Ensure filtration apparatus is pre-heated. / Use a different solvent or a multi-solvent system.
Colored Product Colored impurities are present.Add a small amount of activated carbon to the hot solution before filtration (Protocols 1 & 3).

References

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.
  • Google Patents. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available from: [Link]

  • Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid. Available from: [Link]

  • Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Rochester, Department of Chemistry. Recrystallization and Crystallization. Available from: [Link]

  • PubChem. 7-Methyl-1H-indole-2-carboxylic acid. Available from: [Link]

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developing a cell-based assay for 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development of a Cell-Based Assay for Characterizing 1,7-dimethyl-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G protein-coupled receptors (GPCRs) and viral enzymes.[1][2][3] This document provides a comprehensive guide for developing a robust, cell-based functional assay to characterize the pharmacological activity of a novel derivative, this compound. We hypothesize a potential antagonistic activity at a Gi-coupled GPCR, a common target class for indole-like molecules.[1] The described assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify changes in intracellular cyclic AMP (cAMP), providing a sensitive and high-throughput-compatible method to determine compound potency and efficacy. This guide covers the scientific principles, detailed experimental protocols, data analysis, and critical validation steps necessary to establish a reliable screening platform.

Scientific Principle & Assay Rationale

The Target: Gi-Coupled GPCRs

G protein-coupled receptors are the largest family of transmembrane receptors and are primary targets for a substantial portion of approved drugs.[4][5] They modulate numerous signaling pathways in response to extracellular ligands. This protocol focuses on a Gi-coupled receptor, which, upon activation by an agonist, inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6]

Antagonist Characterization via cAMP Measurement

An antagonist is a compound that binds to a receptor but does not provoke the biological response of an agonist. Instead, it blocks or dampens agonist-mediated responses. To measure the antagonist activity of this compound ("Test Compound"), we will perform the following:

  • Treat cells expressing the target Gi-coupled receptor with the Test Compound.

  • Stimulate the cells with a known agonist (e.g., Forskolin, a direct activator of adenylyl cyclase, or a specific receptor agonist) to induce a change in cAMP levels.

  • An effective antagonist will prevent the agonist from binding and activating the receptor, thereby attenuating the expected change in cAMP concentration.

HTRF cAMP Assay Technology

To quantify intracellular cAMP, we will employ a competitive immunoassay based on HTRF technology.[7][8] This method relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2).

  • The Principle: The assay includes a cAMP-specific antibody labeled with the donor (Eu3+-cryptate) and a cAMP analog labeled with the acceptor (d2).[9]

    • High cAMP: In the absence of cellular cAMP (or at low concentrations), the labeled antibody and cAMP-d2 are in close proximity, resulting in a high FRET signal.

    • Low cAMP: When cellular cAMP is produced, it competes with cAMP-d2 for binding to the antibody.[8] This competition separates the donor and acceptor, leading to a decrease in the FRET signal.

  • The Signal: The HTRF signal is inversely proportional to the concentration of intracellular cAMP.[6]

Signaling Pathway Diagram

Below is a diagram illustrating the Gi-coupled GPCR signaling cascade and the point of intervention for an antagonist.

Gi_Pathway cluster_membrane Cell Membrane Receptor Gi-Coupled GPCR G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->Receptor Activates Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response

Caption: Antagonist blocks agonist binding to a Gi-coupled GPCR, preventing inhibition of adenylyl cyclase.

Materials & Pre-Assay Preparations

Reagents & Equipment
ItemRecommended Source/Specification
Cell Line HEK293 or CHO cells stably expressing the target Gi-receptor
Test Compound This compound
Culture Medium DMEM/F-12, 10% FBS, 1% Pen-Strep, Selection antibiotic
Assay Plates 384-well, low-volume, white, solid-bottom plates
cAMP Assay Kit HTRF cAMP HiRange Kit (or equivalent)
Reference Agonist Known agonist for the target receptor
Reference Antagonist Known antagonist for the target receptor
AC Activator Forskolin
Vehicle Control DMSO, cell-culture grade
Plate Reader HTRF-compatible microplate reader
Liquid Handling Multichannel pipettes, automated liquid handler (optional)
Pre-Assay Protocol: Compound Solubility & Stability

Objective: To determine the maximum soluble concentration of the Test Compound in DMSO and its stability in the assay buffer. This step is critical to avoid compound precipitation, which leads to inaccurate results.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Solubility Test: Serially dilute the stock in assay buffer. Visually inspect for precipitation after a 1-hour incubation at room temperature. The highest concentration without visible precipitate is the working maximum.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤0.5%).[10]

Detailed Experimental Workflow & Protocols

The overall workflow involves cell preparation, compound addition, cell stimulation, lysis, and HTRF detection.

Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A 1. Culture Cells B 2. Harvest & Count A->B C 3. Seed Cells in 384-well Plate B->C D 4. Prepare Compound Dilution Plate E 5. Add Test Compound (Antagonist) to Cells D->E F 6. Add Agonist to Stimulate E->F G 7. Lyse Cells & Add HTRF Reagents F->G H 8. Incubate G->H I 9. Read Plate (HTRF Reader) H->I J 10. Calculate Ratio & Normalize Data I->J K 11. Plot Dose-Response Curve & Calculate IC50 J->K

Caption: Experimental workflow for the GPCR antagonist cell-based assay.

Protocol 1: Cell Seeding
  • Cell Culture: Culture the recombinant cell line under standard conditions (37°C, 5% CO2) until it reaches 80-90% confluency.

  • Harvesting: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize with culture medium.

  • Counting: Centrifuge the cell suspension, resuspend in fresh medium, and count the cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cells to the optimized density (determined during assay development, e.g., 5,000 cells/well) in assay medium. Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2.

Protocol 2: Antagonist Assay
  • Compound Plate Preparation:

    • Prepare a serial dilution series of the Test Compound in an intermediate plate. Start from the working maximum concentration and perform 1:3 or 1:5 dilutions.

    • Include wells for controls:

      • Vehicle Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known reference antagonist at a saturating concentration.

  • Antagonist Addition:

    • Transfer 5 µL of the compound dilutions from the intermediate plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Prepare the agonist solution at a concentration that elicits ~80% of its maximal response (EC80). This concentration is determined in a prior agonist-mode experiment.

    • Add 5 µL of the agonist solution to all wells except for the negative control (basal level) wells, which receive 5 µL of assay buffer instead.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Detection:

    • Following the manufacturer's protocol for the HTRF cAMP kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-Eu3+-cryptate).[11]

    • Add 10 µL of this combined lysis and detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis & Interpretation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Data Normalization: Convert the raw HTRF ratios into percent inhibition.

    • % Inhibition = 100 * (Ratio_vehicle - Ratio_sample) / (Ratio_vehicle - Ratio_basal)

    • Where:

      • Ratio_sample is the ratio from a well with the Test Compound.

      • Ratio_vehicle is the average ratio from the vehicle control wells (stimulated, 0% inhibition).

      • Ratio_basal is the average ratio from the negative control wells (unstimulated, max signal).

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the Test Compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value. The IC50 is the concentration of the antagonist that produces 50% of its maximum inhibition.

Assay Validation: Ensuring Trustworthiness

A robust assay must be reproducible and have a sufficient signal window to distinguish hits from noise. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[12][13][14]

Z'-Factor Calculation

The Z'-factor is calculated using the positive (0% inhibition) and negative (100% inhibition) controls from a validation plate.[15][16]

  • Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

    • SD_pos and Mean_pos: Standard deviation and mean of the positive control (e.g., vehicle + agonist).

    • SD_neg and Mean_neg: Standard deviation and mean of the negative control (e.g., reference antagonist + agonist).

Interpreting the Z'-Factor

The quality of the assay is judged based on the calculated Z'-factor value.[12][15]

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for high-throughput screening.
0 to 0.5Marginal assay; may require optimization.
< 0Poor assay; the signal from controls overlaps significantly.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High data variability; suboptimal cell density; insufficient agonist stimulation.Check pipetting accuracy; optimize cell number per well; re-evaluate agonist EC80 concentration; ensure consistent incubation times.
High Well-to-Well CV% Inconsistent cell seeding; edge effects in the plate; inaccurate pipetting.Use an automated dispenser for cell seeding; avoid using the outer wells of the plate; calibrate pipettes.
Inconsistent IC50 Values Compound instability or precipitation; lot-to-lot variation in reagents.Re-verify compound solubility; use freshly prepared reagents; qualify new batches of cells and reagents before use.
No Compound Activity Compound is inactive at the tested concentrations; compound degradation.Test at higher concentrations (if solubility permits); confirm compound integrity via analytical methods (e.g., LC-MS); test against a different target.

References

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. NIH. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • PunnettSquare.Tools. (2025). Z-Factor Calculator. PunnettSquare.Tools. Available at: [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays. Indigo Biosciences. Available at: [Link]

  • MDPI. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. Available at: [Link]

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  • Journal of Environmental Biology. (2023). Metabolomic screening for therapeutic potential in Mimela sp., an edible insect of the Arunachal Pradesh region. Journal of Environmental Biology. Available at: [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available at: [Link]

  • ResearchGate. (2026). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

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Application Notes and Protocols for Enzyme Inhibition Assays Using 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indole Derivatives as Enzyme Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide range of biological activities.[1] Its unique electronic properties and rigid bicyclic structure allow it to interact with a variety of biological targets, including enzymes, making it a valuable starting point for the design of novel therapeutics.[2] Indole derivatives have been identified as inhibitors of a diverse array of enzymes, including but not limited to cyclooxygenases, HIV-1 integrase, and various proteases and dehydrogenases.[3][4] The mechanism of action often involves mimicking the natural substrate or binding to allosteric sites, thereby modulating the enzyme's catalytic activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1,7-dimethyl-1H-indole-2-carboxylic acid in enzyme inhibition assays. While a specific dedicated enzyme target for this particular molecule is not yet extensively documented in publicly available literature, its structural similarity to other known enzyme inhibitors from the indole-2-carboxylic acid class suggests its potential as a modulator of various enzymatic activities. This guide will, therefore, present a detailed, adaptable protocol using a model enzyme system, α-chymotrypsin, a well-characterized serine protease, to illustrate the principles and methodologies for assessing the inhibitory potential of this compound. The principles and steps outlined herein are broadly applicable and can be adapted to other enzyme systems with appropriate modifications.

Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's physicochemical properties is paramount for robust and reproducible assay design. While specific experimental data for this compound is limited, we can infer its properties from the closely related parent compound, indole-2-carboxylic acid.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale and Handling Recommendations
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol Accurate weighing is crucial for preparing stock solutions of known concentration.
Aqueous Solubility LowIndole-2-carboxylic acid is sparingly soluble in water. The addition of two methyl groups is likely to further decrease aqueous solubility.
Solubility in Organic Solvents Soluble in DMSO, ethanol, and methanol.A high-concentration stock solution should be prepared in 100% DMSO. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration is kept low (typically ≤1%) to minimize effects on enzyme activity.[5]
pKa Estimated to be around 3.5 - 4.5The carboxylic acid moiety will be deprotonated at physiological pH. The assay buffer pH should be carefully controlled.

Preparation of Stock Solution:

It is recommended to prepare a 10 mM stock solution of this compound in 100% DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability. Working solutions can be prepared by diluting the stock solution in the appropriate assay buffer immediately before use.

Principle of the Enzyme Inhibition Assay

The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. The extent of inhibition is determined by comparing these rates. For this application note, we will focus on a spectrophotometric assay using α-chymotrypsin.

α-Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds, with a preference for aromatic amino acid residues. A common chromogenic substrate for chymotrypsin is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA). Upon enzymatic cleavage of the amide bond after the phenylalanine residue, p-nitroaniline (pNA) is released. Free pNA is yellow and absorbs light at 410 nm, whereas the intact substrate is colorless. The rate of the reaction can, therefore, be monitored by measuring the increase in absorbance at 410 nm over time.

An inhibitor of α-chymotrypsin will decrease the rate of pNA formation, resulting in a lower rate of absorbance increase.

Experimental Workflow and Logical Framework

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_layout 96-Well Plate Layout Design reagent_prep->plate_layout pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_layout->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 410 nm) reaction_init->kinetic_read rate_calc Calculate Initial Velocities (V₀) kinetic_read->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc IC₅₀ Determination (Dose-Response Curve) inhibition_calc->ic50_calc kinetics_study Mechanism of Inhibition Study (Michaelis-Menten & Lineweaver-Burk) ic50_calc->kinetics_study caption Experimental Workflow for Enzyme Inhibition Assay

Caption: A logical workflow for a robust enzyme inhibition assay.

Detailed Experimental Protocols

This section provides a step-by-step methodology for performing an enzyme inhibition assay with this compound using α-chymotrypsin as the model enzyme.

Materials and Reagents
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (e.g., Sigma-Aldrich, S7388)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • 96-well, clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader with kinetic measurement capabilities at 410 nm

Protocol 1: Determination of Initial Velocity and Enzyme Concentration

Causality: It is crucial to work under conditions where the reaction rate is linear over time (initial velocity) and proportional to the enzyme concentration. This ensures that the measured inhibition is a true reflection of the inhibitor's effect on the enzyme's catalytic activity and not an artifact of substrate depletion or enzyme instability.[6]

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

    • Substrate Stock (10 mM): Dissolve S-AAPF-pNA in DMSO.

    • Enzyme Stock (1 mg/mL): Dissolve α-chymotrypsin in assay buffer. Store on ice.

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in the assay buffer.

    • In a 96-well plate, add a fixed concentration of substrate (e.g., 200 µM final concentration) to each well.

    • Initiate the reaction by adding the different concentrations of the enzyme to the wells.

    • Immediately measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each enzyme concentration.

    • Determine the initial velocity (V₀) from the linear portion of each curve.

    • Plot V₀ versus enzyme concentration. Select an enzyme concentration that gives a robust signal and is in the linear range of this plot for subsequent inhibition assays.

Protocol 2: IC₅₀ Determination of this compound

Causality: The IC₅₀ (half-maximal inhibitory concentration) is a quantitative measure of an inhibitor's potency. A dose-response curve is generated to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7] A minimum of 8-10 inhibitor concentrations should be used for an accurate determination.[6]

  • Prepare Inhibitor Dilutions:

    • Prepare a serial dilution of the 10 mM stock solution of this compound in assay buffer. Ensure the final DMSO concentration in the assay remains constant and below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • Negative Control (100% activity): Enzyme + assay buffer with the same final concentration of DMSO as the inhibitor wells.

    • Test Wells: Enzyme + serial dilutions of the inhibitor.

    • Positive Control (optional but recommended): A known chymotrypsin inhibitor (e.g., aprotinin).

  • Pre-incubation:

    • Add the enzyme to the control and test wells.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (S-AAPF-pNA, at a concentration close to its Kₘ for chymotrypsin, which is approximately 0.1 mM) to all wells.

    • Immediately begin kinetic measurements of absorbance at 410 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[8]

Protocol 3: Investigating the Mechanism of Inhibition (Optional)

Causality: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides valuable insights into how the inhibitor interacts with the enzyme. This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.[9][10]

  • Experimental Setup:

    • Perform the enzyme assay with a matrix of varying substrate concentrations and several fixed inhibitor concentrations.

  • Data Analysis:

    • Determine the initial velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create Lineweaver-Burk (double reciprocal) plots (1/V₀ vs. 1/[Substrate]).

    • Analyze the changes in Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity) in the presence of the inhibitor to elucidate the mechanism of inhibition.

Data Presentation and Interpretation

Table 2: Example Data for IC₅₀ Determination

[Inhibitor] (µM)Log([Inhibitor])Initial Velocity (mOD/min)% Inhibition
0 (Control)-50.00
0.1-148.53
1042.016
10125.549
10028.084
100032.595

The IC₅₀ value is determined by non-linear regression of the % inhibition versus log([Inhibitor]) data.

Self-Validating System: Controls and Troubleshooting

A robust and trustworthy protocol is a self-validating system. This is achieved through the diligent use of appropriate controls and a systematic approach to troubleshooting.

Essential Controls: [11]

  • No-Enzyme Control: Substrate + buffer. This control ensures that the substrate is not spontaneously degrading and that the observed signal is enzyme-dependent.

  • No-Substrate Control: Enzyme + buffer. This control accounts for any background absorbance changes not related to substrate turnover.

  • No-Inhibitor (Vehicle) Control: Enzyme + substrate + buffer with the same concentration of the inhibitor's solvent (e.g., DMSO). This represents 100% enzyme activity and is the reference for calculating % inhibition.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme. This confirms that the assay is sensitive to inhibition.

Troubleshooting Guide:

IssuePossible CauseSolution
High background signal in no-enzyme control Substrate instability or contamination.Prepare fresh substrate solution. Test a different batch of substrate.
Low signal in no-inhibitor control Inactive enzyme, incorrect buffer pH, or suboptimal temperature.Use a fresh aliquot of enzyme. Verify the pH of the assay buffer. Ensure the plate reader is at the correct temperature.[12]
Inconsistent results between replicates Pipetting errors, improper mixing, or temperature gradients across the plate.Use calibrated pipettes. Ensure thorough mixing after adding reagents. Allow the plate to equilibrate to the assay temperature.[13]
Inhibition observed at all inhibitor concentrations Compound precipitation at high concentrations, or non-specific inhibition.Visually inspect the wells for precipitation. Perform a counter-screen to rule out assay interference.

Conclusion

This application note provides a comprehensive and adaptable framework for conducting enzyme inhibition assays with this compound. By employing the detailed protocols, incorporating the necessary controls, and understanding the rationale behind each experimental step, researchers can generate reliable and reproducible data to characterize the inhibitory potential of this and other indole derivatives. The provided workflow and troubleshooting guide will further empower scientists in their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 8(12), 853-863. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Shafiei, M., Peyton, L., Hashemzadeh, M., & Foroumadi, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 586. Available from: [Link]

  • Afroswiss24. (2023, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Reddit. Available from: [Link]

  • Ghosh, A. K., Yadav, M., Anson, B. J., Lendy, E. K., Kovela, S., Prasanphan, S., ... & Mitsuya, H. (2022). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure–Activity and X-ray Structural Studies. Journal of Medicinal Chemistry, 65(15), 10463-10477. Available from: [Link]

  • Sinha, S., & Sinha, S. (1983). Purification and characterization of chymotrypsin inhibitors from marine turtle egg white. Biochemical Journal, 211(2), 433-438. Available from: [Link]

  • Wikipedia contributors. (2024, May 15). Michaelis–Menten kinetics. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, May 22, 2024, from [Link]

  • Chen, Y., et al. (2014). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry, 57(20), 8495-8507. Available from: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]

  • Yar, M., et al. (2014). Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. Chemical Biology & Drug Design, 83(4), 443-453. Available from: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 731-736. Available from: [Link]

  • edX. (n.d.). IC50 Determination. edX. Available from: [Link]

  • Inglese, J., et al. (2007). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Current Protocols in Chemical Biology, 1(1), 3-26. Available from: [Link]

  • Almansour, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 869031. Available from: [Link]

  • Wang, J., & Liu, T. (2022). Guidelines for the digestive enzymes inhibition assay. Food Science & Nutrition, 10(10), 3299-3305. Available from: [Link]

  • Santeusanio, S., et al. (2018). Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE). Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2554. Available from: [Link]

  • Golicnik, M. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5039. Available from: [Link]

  • Brouwer, K. L., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1037-1045. Available from: [Link]

Sources

protocol for testing antiviral activity of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for Evaluating the Antiviral Efficacy of 1,7-dimethyl-1H-indole-2-carboxylic acid

Authored by: A Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiviral potential of the novel compound, this compound. The protocols herein are designed to establish a robust, self-validating system for determining efficacy, cytotoxicity, and selectivity, grounded in established virological methods.

Introduction: The Promise of Indole Scaffolds in Antiviral Research

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] In the realm of virology, indole derivatives have emerged as particularly promising agents, demonstrating inhibitory activity against a diverse range of viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza A Virus (IAV), and Flaviviruses.[1][3][4][5] The structural versatility of the indole ring allows for extensive modification, enabling the fine-tuning of its interactions with various biological targets.[2]

Antiviral compounds can interrupt the viral life cycle at multiple stages, including entry, uncoating, genome replication, and particle assembly and release.[3][6] Indole-based drugs have been shown to function through various mechanisms, such as inhibiting viral enzymes or interfering with viral entry and replication complexes.[3][5][7] The subject of this guide, this compound, belongs to this promising class of molecules. This protocol outlines a systematic, multi-assay approach to comprehensively characterize its antiviral profile.

Guiding Principle: The Selectivity Index

The ultimate goal of an antiviral drug is to inhibit viral replication with minimal harm to the host organism. Therefore, the cornerstone of in vitro antiviral testing is the determination of the Selectivity Index (SI) . The SI is a critical ratio that compares the cytotoxicity of a compound to its antiviral efficacy.[8]

SI = CC₅₀ / EC₅₀

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in host cell viability.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., replication or cytopathic effect) by 50%.

A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[8] This principle dictates our experimental workflow, which begins with assessing cytotoxicity before proceeding to antiviral efficacy assays.

Experimental Workflow Overview

The evaluation of this compound follows a logical progression from broad screening to more specific, quantitative assays. This tiered approach ensures that resources are used efficiently and that the resulting data is both reliable and comprehensive.

G cluster_analysis Phase 3: Data Analysis Compound Compound Solubilization (1,7-dimethyl-1H-indole- 2-carboxylic acid in DMSO) Cytotoxicity Cytotoxicity Assay (CC₅₀) Compound->Cytotoxicity Test Concentrations CellVirus Cell Culture & Virus Stock Preparation CellVirus->Cytotoxicity CPE Primary Screening: CPE Inhibition Assay (EC₅₀) CellVirus->CPE Cytotoxicity->CPE Determine Max. Non-Toxic Conc. Plaque Confirmatory Assay: Plaque Reduction Assay CPE->Plaque Confirm Hits Yield Quantitative Assay: Virus Yield Reduction Assay CPE->Yield Quantify Inhibition Analysis Calculate CC₅₀ & EC₅₀ via Regression Analysis Plaque->Analysis Yield->Analysis SI Determine Selectivity Index (SI) Analysis->SI G cluster_setup Setup (6-well plate) cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis Cells 1. Seed cells to form a monolayer Mix 2. Pre-incubate virus with serial dilutions of compound Infect 3. Add virus-compound mix to cell monolayer (Adsorption for 1h) Mix->Infect Overlay 4. Add semi-solid overlay (e.g., agarose, Avicel) containing compound Infect->Overlay Incubate 5. Incubate for 2-5 days to allow plaque formation Overlay->Incubate Stain 6. Fix and stain cells (e.g., Crystal Violet) Incubate->Stain Count 7. Count plaques in each well Stain->Count Calculate 8. Calculate % inhibition and determine EC₅₀ Count->Calculate

Caption: Workflow for the Plaque Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment: In separate tubes, mix the diluted virus with various concentrations of this compound (below the CC₅₀) and incubate for 1 hour at 37°C. [9]Include a "virus control" with no compound.

  • Infection: Remove the medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.

  • Overlay: After adsorption, remove the inoculum. Add a semi-solid overlay medium (e.g., 0.6% Avicel or 0.3% agarose in medium) containing the corresponding concentration of the compound. [10]The overlay restricts virus spread to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus replication cycle.

  • Visualization: Fix the cells (e.g., with 10% formalin) and then stain with a dye like Crystal Violet, which stains living cells. Plaques will appear as clear zones against a stained cell monolayer.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration relative to the virus control: % Inhibition = (1 - (Plaque_count_treated / Plaque_count_virus_control)) * 100

    • Plot the % Inhibition against the compound concentration (log scale) and use non-linear regression to determine the EC₅₀.

Protocol 3: Virus Yield Reduction Assay

Rationale: This assay provides a highly quantitative measure of the inhibition of infectious virus particle production over a single replication cycle. [11][12]Unlike the plaque assay, which measures the number of infectious centers, this assay measures the total titer of new progeny virus produced. It is often used to confirm hits from primary screens. [13] Step-by-Step Methodology:

  • Infection Under Treatment: Seed cells in 24-well or 48-well plates. Once confluent, infect the cells with the virus at a high Multiplicity of Infection (MOI) (e.g., MOI = 1-5) to ensure nearly all cells are infected simultaneously. [12]Perform the infection in the presence of serial dilutions of the compound.

  • Incubation: Incubate the plates for one full virus replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, lyse the cells (e.g., by freeze-thaw cycles) to release all intracellular and extracellular virus particles. Collect the supernatant containing the progeny virus.

  • Titer Determination: Determine the virus titer in each sample by performing a standard endpoint dilution assay (e.g., TCID₅₀) or a plaque assay on fresh cell monolayers. [12][14]5. Data Analysis:

    • Calculate the reduction in virus titer (in log₁₀ PFU/mL or TCID₅₀/mL) for each compound concentration compared to the virus control.

    • Plot the titer reduction against the compound concentration to determine the concentration required for a 90% (1-log) or 99% (2-log) reduction in viral yield. The EC₅₀ can also be calculated from this data.

Interpreting the Results:

ParameterDefinitionDesired Value
CC₅₀ Concentration that kills 50% of host cells.As high as possible
EC₅₀ Concentration that inhibits 50% of viral replication.As low as possible
SI Selectivity Index (CC₅₀ / EC₅₀). A measure of the therapeutic window.> 10 for a promising hit

A compound like this compound would be considered a promising lead if it exhibits a low micromolar or nanomolar EC₅₀ against the target virus, a high CC₅₀ against the host cells, and consequently, a high Selectivity Index. [15]

Conclusion and Future Directions

This guide provides a robust, multi-tiered protocol for the initial in vitro characterization of the antiviral activity of this compound. By systematically determining the cytotoxicity (CC₅₀) and antiviral efficacy (EC₅₀) through established methods like plaque and yield reduction assays, a reliable Selectivity Index can be calculated.

Positive results from this workflow would justify further investigation, including:

  • Mechanism of Action Studies: Time-of-addition experiments to pinpoint which stage of the viral lifecycle is inhibited. [13]* Resistance Studies: Generating and sequencing resistant viral mutants to identify the compound's direct molecular target. [5]* Broad-Spectrum Analysis: Testing the compound against a panel of different viruses to determine its spectrum of activity. [4][16]* In Vivo Efficacy: Advancing the compound to animal models to assess its therapeutic potential in a living organism.

By adhering to this structured and validated approach, researchers can confidently and accurately assess the promise of this compound as a potential novel antiviral agent.

References

  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 10(49), 29334-29351. [Link]

  • ResearchGate. (n.d.). Antiviral activity of indole derivatives. Request PDF. [Link]

  • Hassan, S. S., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1272825. [Link]

  • Protocols.io. (2020). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Karamani, I., et al. (2020). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy, 64(4), e02021-19. [Link]

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  • Sidwell, R. W., & Smee, D. F. (2000). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 84(2), 167-176. [Link]

  • EURL. (2021). Standard Operating Procedure for Seroneutralization. [Link]

  • Bai, F., et al. (2011). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 91(2), 126-133. [Link]

  • Hrádková, I., et al. (2019). In vitro methods for testing antiviral drugs. Virology Journal, 16(1), 16. [Link]

  • Pharmaceutical Chemistry Journal. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]

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  • Liu, X., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6597. [Link]

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Application Note: A Framework for In Vitro Anticancer Screening of Novel 1,7-Dimethyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs, including several potent anticancer agents.[2] Indole derivatives exert their anticancer effects through diverse mechanisms, such as the inhibition of critical cell signaling kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[2][3][4]

The 1H-indole-2-carboxylic acid framework, in particular, has served as a fertile ground for the synthesis of novel compounds with significant cytotoxic activity against various cancer cell lines.[5][6][7] By strategically modifying this core structure, such as through methylation at the N1 and C7 positions, medicinal chemists aim to enhance potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive, field-tested framework for the initial in vitro screening of novel 1,7-dimethyl-1H-indole-2-carboxylic acid derivatives. We will detail a logical, tiered approach, beginning with a broad cytotoxicity assessment and progressing to a primary mechanistic investigation into apoptosis induction. The protocols herein are designed to be robust and self-validating, providing researchers with a reliable pathway to identify and characterize promising new anticancer candidates.

Section 1: The Strategic Rationale of a Tiered Screening Approach

A successful anticancer drug discovery campaign relies on a systematic and logical workflow to efficiently identify lead compounds from a larger library. A tiered approach, as outlined below, ensures that resources are focused on the most promising candidates. The initial goal is to cast a wide net to identify any cytotoxic activity, and subsequent assays are designed to elucidate the mechanism of cell death.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary (Mechanistic) Screening cluster_2 Phase 3: Advanced Characterization Compound_Library Compound Library (1,7-dimethyl-1H-indole- 2-carboxylic acid derivatives) MTT_Assay MTT Cell Viability Assay (Panel of Cancer Cell Lines) Compound_Library->MTT_Assay Treat cells Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Measure Absorbance Hit_Identification Identify 'Hit' Compounds (Potent & Selective) Data_Analysis->Hit_Identification Calculate Potency Hit_Identification->Data_Analysis Apoptosis_Assay Annexin V-FITC / PI Staining (Flow Cytometry) Hit_Identification->Apoptosis_Assay Select Hits Hit_Identification->Apoptosis_Assay Further_Studies Cell Cycle Analysis Western Blotting Kinase Inhibition Assays Mechanism_Insight Quantify Apoptosis vs. Necrosis Apoptosis_Assay->Mechanism_Insight Analyze Cell Populations Mechanism_Insight->Further_Studies Elucidate Pathway

Figure 1: Tiered workflow for anticancer screening of novel compounds.
Causality Behind Experimental Choices
  • Cell Line Panel: The initial screen should employ a panel of cancer cell lines from diverse tissue origins (e.g., breast, liver, lung) as well as a non-cancerous cell line (e.g., normal fibroblasts).[6][8] This strategy is crucial for two reasons: it identifies compounds with broad-spectrum activity and, more importantly, it can reveal selective cytotoxicity towards cancer cells, which is a hallmark of a promising therapeutic candidate.

  • Primary Assay - MTT: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen due to its robustness, high-throughput compatibility, and cost-effectiveness.[9] The assay measures the metabolic activity of a cell population by quantifying the reduction of MTT by mitochondrial dehydrogenases into a purple formazan product. A decrease in metabolic activity is a reliable indicator of reduced cell viability or proliferation.

  • Secondary Assay - Annexin V/PI: Once "hit" compounds are identified via the MTT assay, it is essential to determine how they are killing the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and quantifying apoptosis. It precisely differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing clear mechanistic insight.[10]

Section 2: Detailed Experimental Protocols

Protocol 1: Cell Culture and Compound Preparation

A. Cell Line Maintenance

  • Selection: Utilize a panel such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and a non-cancerous line like WI-38 (human lung fibroblast).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth and viability.

B. Compound Handling and Dilution

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of each this compound derivative in sterile DMSO. Store at -20°C or -80°C.

  • Serial Dilutions: On the day of the experiment, create a series of working solutions by serially diluting the stock solution in complete culture medium. Ensure the final DMSO concentration in the highest dose applied to cells is non-toxic (typically ≤ 0.5%).

Protocol 2: Primary Screening via MTT Cell Viability Assay

This protocol is adapted from established methodologies.[11][12]

A. Materials

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

B. Step-by-Step Procedure

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of the indole derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[9]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Buffer (or DMSO) to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.

C. Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

  • Summarize Data: Compile the IC₅₀ values for all derivatives across all cell lines into a table for easy comparison of potency and selectivity.

Table 1: Example IC₅₀ Data for Hypothetical Indole Derivatives

Compound IDIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)IC₅₀ (µM) vs. WI-38 (Normal Fibroblast)Selectivity Index (WI-38 / MCF-7)
IND-001 5.28.1> 100> 19.2
IND-002 15.822.5> 100> 6.3
Doxorubicin 1.11.52.52.3

A higher selectivity index indicates greater cancer-specific toxicity.

Protocol 3: Apoptosis Quantification via Annexin V-FITC / PI Staining

This protocol is based on standard kits and procedures.[10][14]

A. Principle In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a green fluorescent dye (FITC) and will label these cells. Propidium Iodide (PI) is a red fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Apoptosis_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Figure 2: Interpretation of Annexin V/PI flow cytometry data.

B. Materials

  • Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10x Binding Buffer)

  • 6-well plates

  • Flow cytometer

C. Step-by-Step Procedure

  • Cell Treatment: Seed cells in 6-well plates and treat with the 'hit' indole derivatives at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution to the 100 µL cell suspension.[10][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][15]

  • Final Preparation: Add 400 µL of 1x Binding Buffer to each tube.[10]

  • Flow Cytometry: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >575 nm.

D. Data Analysis and Interpretation

  • Analyze the flow cytometry data to quantify the percentage of cells in each of the four quadrants as depicted in Figure 2.

  • A significant increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants in treated samples compared to the vehicle control confirms that the compound induces apoptosis.

Table 2: Example Apoptosis Data for IND-001 on MCF-7 Cells

Treatment% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control 94.5%2.5%1.8%1.2%
IND-001 (5 µM) 45.2%35.8%15.1%3.9%
IND-001 (10 µM) 15.7%48.9%30.5%4.9%

Section 3: Advancing the Investigation

Data confirming potent and selective apoptosis induction provides a strong rationale for further investigation. Subsequent studies should aim to pinpoint the specific molecular pathways being modulated by the this compound derivatives. Based on known mechanisms of similar compounds, logical next steps include:

  • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compounds cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[6]

  • Western Blotting: Probe for key proteins involved in the apoptotic pathway (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2, p53) to confirm the engagement of intrinsic or extrinsic apoptosis.[6]

  • Kinase Profiling: Many indole derivatives are potent kinase inhibitors.[5] Screening the lead compounds against a panel of cancer-relevant kinases (e.g., EGFR, HER2, VEGFR-2, CDK2) can identify direct molecular targets.[5][16]

By following this structured, rationale-driven approach, researchers can effectively screen novel this compound derivatives, identify promising hits, and build a robust data package to support their advancement as potential anticancer therapeutics.

References

  • Al-Ostoot, F.H., et al. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • de la Torre, B.G., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • Eldehna, W.M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Lv, P., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kushwaha, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Al-Majd, L.A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Hogan, A.M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Sharma, S., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Ye, H.Y., et al. (2019). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Abd, A.H., et al. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. MDPI. Available at: [Link]

  • Carbone, A., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo Molecular Technologies. Available at: [Link]

  • Various Authors. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. Available at: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

Sources

Application Notes & Protocols: 1,7-Dimethyl-1H-indole-2-carboxylic Acid as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Indole Scaffold as a Privileged Structure in Chemical Biology

The indole ring system is a cornerstone of medicinal chemistry and chemical biology, found in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Its unique electronic properties and relatively rigid structure make it an ideal scaffold for designing molecules that interact with biological targets.[1] Indole and its derivatives are intrinsically fluorescent, a property that is highly sensitive to the local environment, making them attractive candidates for the development of molecular probes.[3][4]

This guide focuses on 1,7-dimethyl-1H-indole-2-carboxylic acid , a specific derivative of the versatile indole-2-carboxylic acid scaffold. While this particular compound is not yet extensively characterized in the literature as a molecular probe, its structural features—an N-methylated indole core for improved stability and a strategically placed carboxylic acid handle for further functionalization—suggest significant potential. The principles and protocols outlined herein are based on established applications of closely related indole-2-carboxylic acid derivatives and are intended to serve as a comprehensive guide for researchers looking to leverage this compound in their work. We will explore its synthesis, physicochemical properties, and its potential applications as both an intrinsic fluorescent probe for studying protein-ligand interactions and as a foundational scaffold for creating more complex photoaffinity labels.

II. Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, adapting established methodologies for indole synthesis. A plausible route involves the Fischer indole synthesis or a related cyclization reaction starting from an appropriately substituted precursor. A proposed synthetic scheme is outlined below.

A 2,6-Dimethylaniline B Hydrazine derivative A->B Diazotization & Reduction D Fischer Indole Synthesis B->D Condensation C Ethyl pyruvate C->D E Ethyl 1,7-dimethyl-1H-indole-2-carboxylate D->E Cyclization F Hydrolysis E->F Base or Acid G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Protocol for Synthesis (Hypothetical):

  • Preparation of 2,6-Dimethylphenylhydrazine:

    • Start with commercially available 2,6-dimethylaniline.

    • Perform a diazotization reaction using sodium nitrite and hydrochloric acid at 0-5°C.

    • Reduce the resulting diazonium salt with a suitable reducing agent like tin(II) chloride to yield 2,6-dimethylphenylhydrazine.

  • Fischer Indole Synthesis:

    • Condense 2,6-dimethylphenylhydrazine with ethyl pyruvate in a suitable solvent such as ethanol.

    • The resulting hydrazone is then cyclized under acidic conditions (e.g., polyphosphoric acid or sulfuric acid in ethanol) with heating to form ethyl 1,7-dimethyl-1H-indole-2-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • The ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.[1]

    • After the reaction is complete, the mixture is acidified to precipitate the final product, this compound.

    • The crude product can be purified by recrystallization.

III. Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its application as a molecular probe. The following table summarizes the expected properties, with some values estimated based on data for indole-2-carboxylic acid and its methylated analogs.

PropertyPredicted Value/CharacteristicSource/Justification
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
Appearance Off-white to light yellow solidBased on similar indole derivatives
Solubility Soluble in organic solvents (DMSO, DMF, Methanol, Ethanol), sparingly soluble in waterBased on indole-2-carboxylic acid
pKa ~3.5 - 4.5Similar to indole-2-carboxylic acid
logP ~2.0 - 2.5Increased lipophilicity due to methyl groups compared to indole-2-carboxylic acid
UV-Vis Absorbance (λ_max) ~280-300 nmTypical for indole chromophore
Fluorescence Emission (λ_em) ~340-360 nmIndole derivatives typically fluoresce in this range[4][5]

IV. Application I: A Fluorescent Probe for Protein Binding Studies

Principle:

The intrinsic fluorescence of the indole ring is highly sensitive to its microenvironment. When an indole-containing molecule binds to a protein, changes in the polarity and rigidity of its surroundings often lead to a shift in its fluorescence emission wavelength and an increase or decrease in its fluorescence intensity (quantum yield).[4] This phenomenon can be exploited to study protein-ligand interactions and to determine binding affinities. The N-methylation in this compound prevents hydrogen bonding at the N1 position, which can simplify the interpretation of fluorescence data by removing a potential quenching pathway.

Hypothetical Target: Human Serum Albumin (HSA)

HSA is a well-characterized protein known to have binding sites that accommodate a variety of small molecules, including those with hydrophobic moieties. The indole ring of our probe is expected to interact favorably with hydrophobic pockets within HSA, leading to a measurable change in its fluorescence signal upon binding.

Protocol: Fluorescence Titration Assay

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 1 mg/mL in phosphate-buffered saline, PBS, pH 7.4). Determine the precise concentration by measuring its absorbance at 280 nm.

    • Prepare a working solution of the indole probe by diluting the stock solution in PBS to a final concentration of 10 µM.

  • Fluorescence Measurements:

    • Set the excitation wavelength of a fluorometer to the absorbance maximum of the indole probe (e.g., 295 nm).

    • Record the fluorescence emission spectrum from 310 nm to 450 nm.

    • In a quartz cuvette, place 2 mL of the 10 µM indole probe solution and record its initial fluorescence spectrum.

    • Sequentially add small aliquots (e.g., 2 µL) of the HSA stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence emission spectrum after each addition of HSA.

  • Data Analysis:

    • Correct the fluorescence intensity data for dilution effects.

    • Plot the change in fluorescence intensity at the emission maximum as a function of the HSA concentration.

    • Analyze the binding isotherm using a suitable binding model, such as the single-site binding model, to calculate the dissociation constant (Kd).

A Prepare Probe and Protein Solutions B Measure Initial Probe Fluorescence A->B C Titrate with Protein B->C D Record Fluorescence Spectra C->D E Plot Fluorescence Change vs. [Protein] D->E F Fit Data to Binding Model E->F G Determine Binding Affinity (Kd) F->G

Caption: Workflow for determining protein binding affinity using fluorescence titration.

V. Application II: Scaffold for Photoaffinity Labeling

Principle:

Photoaffinity labeling is a powerful technique to identify the binding partners of a small molecule and to map its binding site on a target protein.[6] This is achieved by incorporating a photoactivatable group into the molecule of interest. Upon UV irradiation, this group forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues in the binding pocket. The indole-2-carboxylic acid moiety of our probe is an excellent "handle" for chemical modification to introduce such a photoactivatable group. Benzophenones are often used for this purpose due to their stability and efficient crosslinking upon UV activation.[6]

Proposed Derivative: Benzophenone-Functionalized Probe

The carboxylic acid of this compound can be coupled to an amino-functionalized benzophenone via standard amide bond formation chemistry (e.g., using EDC/NHS coupling).

Protocol: Photoaffinity Labeling of a Target Protein

  • Synthesis of the Photoaffinity Probe:

    • Synthesize the benzophenone-functionalized derivative of this compound.

  • Incubation with the Target Protein:

    • Incubate the target protein with the photoaffinity probe in a suitable buffer. It is advisable to perform this step in the dark to prevent premature activation of the probe.

  • UV Irradiation:

    • Irradiate the sample with UV light at a wavelength that activates the benzophenone moiety (typically around 350-360 nm).[6]

  • Analysis of Crosslinking:

    • Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a higher molecular weight band corresponding to the protein-probe adduct.

    • For identification of the labeling site, the protein band can be excised from the gel, subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify the peptide fragment that is covalently modified by the probe.

A Synthesize Photoaffinity Probe B Incubate Probe with Target Protein A->B C UV Irradiation (e.g., 360 nm) B->C D Covalent Crosslinking C->D E SDS-PAGE Analysis D->E F Mass Spectrometry E->F G Identify Binding Site F->G

Sources

Application Notes and Protocols for the Derivatization of 1,7-Dimethyl-1H-indole-2-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of novel therapeutic agents. This guide focuses on 1,7-dimethyl-1H-indole-2-carboxylic acid, a versatile building block for generating libraries of bioactive compounds. The strategic placement of methyl groups at the N-1 and C-7 positions can enhance metabolic stability and modulate binding to biological targets.

This document provides a comprehensive overview of the derivatization of this compound, with a focus on creating amide and ester derivatives for screening in various bioassays. We will delve into the rationale behind these derivatization strategies, provide detailed, field-proven protocols, and discuss their applications in drug discovery.

Strategic Derivatization: Targeting Bioactivity through Amides and Esters

The carboxylic acid moiety at the C-2 position of the indole ring is a prime handle for chemical modification. Conversion to amides and esters allows for the systematic exploration of the chemical space around the indole core, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

  • Amide Derivatives: The formation of an amide bond introduces a hydrogen bond donor and acceptor, which can be crucial for target engagement. By varying the amine coupling partner, researchers can introduce a wide range of functionalities, including aliphatic and aromatic groups, heterocycles, and chiral moieties, to probe specific binding pockets in proteins.

  • Ester Derivatives: Esterification of the carboxylic acid can modulate a compound's lipophilicity, which in turn affects its solubility, cell permeability, and metabolic stability. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any derivatization campaign. The following protocol outlines a common synthetic route to this compound.

Protocol 1: Synthesis of this compound

This synthesis typically proceeds via a Fischer indole synthesis followed by N-methylation and ester hydrolysis.

Step 1: Fischer Indole Synthesis of Ethyl 7-methyl-1H-indole-2-carboxylate

  • Reaction: 2-Methylphenylhydrazine hydrochloride is reacted with ethyl pyruvate.

  • Rationale: The Fischer indole synthesis is a classic and robust method for constructing the indole core. The use of ethyl pyruvate directly installs the C-2 ester functionality.

Step 2: N-Methylation of Ethyl 7-methyl-1H-indole-2-carboxylate

  • Reaction: The product from Step 1 is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.

  • Rationale: N-methylation is a common strategy to block the indole nitrogen from participating in hydrogen bonding and to increase lipophilicity.

Step 3: Hydrolysis of Ethyl 1,7-dimethyl-1H-indole-2-carboxylate

  • Reaction: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.

  • Rationale: The final step unmasks the carboxylic acid, making it available for derivatization.

Derivatization Protocols: Building a Diverse Chemical Library

The following protocols provide detailed, step-by-step instructions for the synthesis of amide and ester derivatives of this compound.

Amide Bond Formation

The choice of coupling reagent is critical for achieving high yields and purity, especially with potentially challenging substrates. We present two robust protocols using common and effective coupling agents.

Protocol 2: HATU-Mediated Amide Coupling

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is effective for a wide range of amines, including those that are sterically hindered or electron-deficient.[1]

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: EDC/HOBt-Mediated Amide Coupling

  • Rationale: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization and improve efficiency.

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM. Add EDC (1.2 eq) and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and a base such as DIPEA or triethylamine (TEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 2.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
HATU High efficiency, fast reaction times, low racemizationHigher cost
BOP Effective for hindered substratesStoichiometric byproduct can be difficult to remove
EDC/HOBt Cost-effective, water-soluble byproductsCan be less effective for challenging couplings

Diagram 1: General Workflow for Amide Synthesis

Amide_Synthesis_Workflow Start This compound + Amine Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product

Caption: A generalized workflow for the synthesis of amide derivatives.

Ester Formation

Esterification can be achieved under either acidic or neutral conditions, depending on the stability of the starting materials and the desired ester.

Protocol 4: Fischer Esterification (Acid-Catalyzed)

  • Rationale: The Fischer esterification is a straightforward method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst.[3] It is particularly suitable for simple, unhindered alcohols.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound in a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux for several hours to overnight. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

  • Workup: After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography or distillation.

Protocol 5: Steglich Esterification (DCC/DMAP-Mediated)

  • Rationale: This method, using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is performed under mild, neutral conditions and is suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Esterification_Pathways Carboxylic_Acid This compound Fischer Fischer Esterification (Alcohol, H+) Carboxylic_Acid->Fischer Acidic Conditions Steglich Steglich Esterification (Alcohol, DCC, DMAP) Carboxylic_Acid->Steglich Neutral Conditions Ester_Product Ester Derivative Fischer->Ester_Product Steglich->Ester_Product

Sources

Application Notes and Protocols for High-Throughput Screening of 1,7-dimethyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Indole-2-Carboxylic Acids

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Analogs of 1,7-dimethyl-1H-indole-2-carboxylic acid, in particular, represent a promising class of small molecules with the potential to modulate a range of biological targets, from enzymes to G-protein coupled receptors (GPCRs). High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1][2] This guide provides a comprehensive framework and detailed protocols for designing and executing HTS campaigns to explore the therapeutic potential of this compound analogs.

Our approach is rooted in a multi-pronged strategy, recognizing that this chemical scaffold may interact with various biological targets. We will explore protocols for both biochemical and cell-based assays, providing the technical depth necessary for researchers, scientists, and drug development professionals to initiate a robust screening funnel.

Strategic Approach to Screening Indole-2-Carboxylic Acid Analogs

Given the known biological activities of indole-2-carboxylic acid derivatives, a successful screening strategy should be both target-agnostic (phenotypic) and target-based. This dual approach maximizes the probability of discovering novel biological activities while also pursuing known target classes.

Potential Target Classes for Indole-2-Carboxylic Acid Analogs:

  • Enzymes:

    • HIV-1 Integrase: The indole-2-carboxylic acid core has been shown to chelate Mg2+ ions within the active site of HIV-1 integrase, making this a prime target for biochemical inhibition assays.[1][3][4][5]

    • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key players in tryptophan metabolism and are implicated in cancer. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors.[6]

    • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease, and some indole derivatives have shown activity against these enzymes.[7]

  • G-Protein Coupled Receptors (GPCRs):

    • Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides are known allosteric modulators of the CB1 receptor, suggesting the potential for nuanced modulation of this important neurological target.[8][9][10]

  • Phenotypic Screens:

    • Antiparasitic Activity: Analogs have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease.[11]

    • Anticancer Activity: Antiproliferative effects have been observed against various cancer cell lines, including pediatric brain tumors.[12][13]

    • Antitubercular Activity: Growth inhibition of Mycobacterium tuberculosis has been reported for this class of compounds.[12]

The following sections will provide detailed protocols for HTS assays targeting a selection of these promising avenues.

Biochemical HTS Assays

Biochemical assays are ideal for target-based screening, offering a direct measure of a compound's interaction with a purified biological target.[10]

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay (FRET-based)

This assay identifies inhibitors of the strand transfer step of HIV-1 integration, a critical process in the viral life cycle.[1][3][4] The assay utilizes a Förster Resonance Energy Transfer (FRET) mechanism to detect the integration of a donor-labeled viral DNA mimic into an acceptor-labeled target DNA.[14]

Principle: A donor fluorophore-labeled oligonucleotide representing the viral DNA is incubated with recombinant HIV-1 integrase and a target DNA oligonucleotide labeled with an acceptor fluorophore. Upon successful integration, the donor and acceptor are brought into close proximity, resulting in FRET. Inhibitors of the strand transfer reaction will prevent this proximity, leading to a decrease in the FRET signal.

Workflow Diagram:

FRET_Assay_Workflow cluster_prep Assay Preparation cluster_assay HTS Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Integrase, Donor DNA, Acceptor DNA dispense Dispense Compounds and Controls to 384-well Assay Plate reagents->dispense compounds Prepare Compound Dilution Plate (this compound analogs) compounds->dispense add_enzyme Add HIV-1 Integrase and Donor DNA dispense->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_target Add Acceptor DNA incubate1->add_target incubate2 Incubate add_target->incubate2 read Read FRET Signal on Plate Reader incubate2->read normalize Normalize Data to Controls read->normalize hit_selection Hit Selection (e.g., Z-score > 3) normalize->hit_selection

Caption: Workflow for the FRET-based HIV-1 Integrase HTS assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing HEPES, NaCl, MgCl2, DTT, and a non-ionic detergent.

    • Enzyme/Substrate Mix: Pre-incubate recombinant HIV-1 integrase with the donor-labeled viral DNA oligonucleotide.

    • Compound Plates: Prepare serial dilutions of the this compound analog library in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 100 nL of compounds or controls (DMSO for negative, known integrase inhibitor for positive) into the assay plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Incubate for 30 minutes at 37°C.

    • Add 10 µL of the acceptor-labeled target DNA to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Read the plate on a FRET-capable plate reader (excite at donor wavelength, read at both donor and acceptor wavelengths).

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the positive and negative controls.

    • Calculate Z-scores for each compound and identify hits based on a predefined threshold (e.g., Z-score < -3).

Data Summary Table:

ParameterValue
Plate Format384-well
Assay Volume20 µL
Compound Conc.10 µM
Z'-factor≥ 0.5
Hit CriteriaZ-score < -3
Protocol 2: IDO1/TDO Inhibition Assay (Luminescence-based)

This protocol describes a luminescence-based assay to identify inhibitors of IDO1 and TDO, which catalyze the first and rate-limiting step of tryptophan catabolism.[6]

Principle: The assay measures the production of N-formylkynurenine, the product of the IDO1/TDO reaction. This product is subsequently converted to kynurenine, which can be detected using a coupled enzyme system that generates a luminescent signal. A decrease in luminescence indicates inhibition of IDO1 or TDO.

Workflow Diagram:

IDO1_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Enzymatic Reaction cluster_detection Signal Detection reagents Prepare IDO1/TDO Enzyme, Tryptophan, and Cofactors dispense Dispense Compounds and Controls reagents->dispense compounds Prepare Compound Dilution Plate compounds->dispense add_enzyme Add Enzyme and Initiate with Tryptophan dispense->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_detection Add Detection Reagent (Coupled Enzyme System) incubate->add_detection incubate2 Incubate add_detection->incubate2 read Read Luminescence incubate2->read

Caption: Workflow for the luminescence-based IDO1/TDO inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a potassium phosphate buffer with appropriate cofactors (ascorbic acid, methylene blue).

    • Enzyme: Use recombinant human IDO1 or TDO.

    • Substrate: Prepare a solution of L-tryptophan.

  • Assay Procedure (384-well format):

    • Dispense 100 nL of compounds or controls into the assay plate.

    • Add 5 µL of enzyme solution.

    • Initiate the reaction by adding 5 µL of L-tryptophan solution.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Add 10 µL of a detection reagent containing a coupled enzyme system that converts the reaction product to a substrate for luciferase.

    • Incubate for 15 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls.

    • Determine the percent inhibition for each compound.

    • Select hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Data Summary Table:

ParameterValue
Plate Format384-well
Assay Volume20 µL
Compound Conc.10 µM
Z'-factor≥ 0.6
Hit Criteria>50% Inhibition

Cell-Based HTS Assays

Cell-based assays provide a more physiologically relevant context for screening, as they account for factors such as cell permeability and potential cytotoxicity.[1][11]

Protocol 3: CB1 Receptor Allosteric Modulator Assay (cAMP Second Messenger Assay)

This protocol is designed to identify allosteric modulators of the CB1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[8][9]

Principle: The CB1 receptor is a Gi-coupled GPCR, and its activation by an agonist leads to a decrease in intracellular cAMP. This assay uses a competitive immunoassay format, often employing AlphaScreen technology. Endogenous cAMP produced by the cells competes with a biotinylated cAMP tracer for binding to an antibody-coated acceptor bead. In the presence of a CB1 agonist, cAMP levels decrease, leading to a higher AlphaScreen signal. Allosteric modulators will alter the agonist's effect on cAMP levels.

Workflow Diagram:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection (AlphaScreen) seed_cells Seed CHO or HEK293 cells stably expressing CB1 receptor incubate_cells Incubate overnight seed_cells->incubate_cells add_compounds Add this compound analogs incubate_cells->add_compounds add_agonist Add a sub-maximal concentration of a known CB1 agonist add_compounds->add_agonist incubate_treatment Incubate add_agonist->incubate_treatment lyse_cells Lyse cells and add detection reagents (Acceptor beads, Donor beads, Biotin-cAMP) incubate_treatment->lyse_cells incubate_detection Incubate in the dark lyse_cells->incubate_detection read_signal Read AlphaScreen signal incubate_detection->read_signal

Caption: Workflow for the CB1 receptor allosteric modulator cAMP assay.

Detailed Protocol:

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human CB1 receptor.

    • Seed cells into 384-well plates and incubate overnight.

  • Assay Procedure:

    • Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor.

    • Add the this compound analogs.

    • Add a known CB1 agonist at a concentration that gives a sub-maximal response (e.g., EC20).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection (AlphaScreen):

    • Lyse the cells and add the AlphaScreen detection mix containing anti-cAMP acceptor beads, streptavidin donor beads, and biotinylated cAMP.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible reader.

    • Identify positive allosteric modulators as compounds that potentiate the agonist effect (increased signal) and negative allosteric modulators as those that inhibit the agonist effect (decreased signal).

Data Summary Table:

ParameterValue
Cell LineCHO-CB1 or HEK293-CB1
Plate Format384-well
Agoniste.g., CP55,940 at EC20
DetectionAlphaScreen
Z'-factor≥ 0.5
Hit CriteriaSignal modulation > 3 SD from baseline
Protocol 4: Antiproliferative Phenotypic Screen (Cell Viability Assay)

This protocol outlines a general method for identifying analogs with antiproliferative activity against cancer cell lines.[12][13]

Principle: This assay measures cell viability after treatment with the test compounds. A common method is to use a reagent such as resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Workflow Diagram:

Viability_Assay_Workflow cluster_cell_prep Cell Seeding cluster_treatment Compound Treatment cluster_detection Viability Measurement seed_cells Seed cancer cell line (e.g., glioblastoma) in 384-well plates incubate_cells Allow cells to attach overnight seed_cells->incubate_cells add_compounds Add this compound analogs incubate_cells->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_reagent Add Resazurin-based viability reagent incubate_treatment->add_reagent incubate_detection Incubate for 1-4 hours add_reagent->incubate_detection read_fluorescence Read fluorescence incubate_detection->read_fluorescence

Caption: Workflow for a cell viability-based antiproliferative screen.

Detailed Protocol:

  • Cell Culture:

    • Select a relevant cancer cell line (e.g., KNS42 for pediatric glioblastoma).[12]

    • Seed cells in 384-well plates at an appropriate density.

  • Compound Treatment:

    • Add the analog library to the cells at a final concentration of 10 µM.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Add a resazurin-based cell viability reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence on a plate reader.

    • Calculate the percent inhibition of cell growth relative to DMSO-treated controls.

    • Select hits based on a significant reduction in cell viability.

Data Summary Table:

ParameterValue
Cell Linee.g., KNS42
Plate Format384-well
Incubation Time72 hours
DetectionResazurin-based fluorescence
Z'-factor≥ 0.6
Hit Criteria>50% growth inhibition

Hit Confirmation and Follow-up Studies

Following the primary HTS, a crucial step is hit confirmation and validation to eliminate false positives and prioritize the most promising compounds.

Hit Confirmation Workflow:

  • Re-testing: Confirmed hits from the primary screen should be re-tested under the same assay conditions.

  • Dose-Response Curves: Generate dose-response curves for confirmed hits to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validate hits using a different assay format to rule out technology-specific artifacts. For example, a hit from a FRET assay could be confirmed with a fluorescence polarization assay.

  • Selectivity Profiling: Test hits against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the activity of related analogs to understand the chemical features required for activity.

Conclusion

The this compound scaffold represents a versatile starting point for the discovery of novel therapeutics. The HTS protocols outlined in this guide provide a robust framework for exploring the biological activity of analogs derived from this core structure. By employing a combination of target-based biochemical assays and physiologically relevant cell-based screens, researchers can efficiently identify and characterize promising lead compounds for further development. The key to a successful HTS campaign lies in careful assay design, rigorous validation, and a systematic approach to hit confirmation.

References

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Retrieved from [Link]

  • Journal of Environmental Biology. (n.d.). Metabolomic screening for therapeutic potential in Mimela sp., an edible insect of the Arunachal Pradesh region. Retrieved from [Link]

  • PubMed. (n.d.). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]

Sources

Measuring the Binding Affinity of 1,7-dimethyl-1H-indole-2-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the binding affinity of the small molecule 1,7-dimethyl-1H-indole-2-carboxylic acid to a target protein. This document offers full editorial control to present in-depth technical guidance, moving beyond rigid templates to deliver a narrative grounded in scientific integrity and field-proven insights. Herein, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is paved with meticulous characterization of its interaction with its biological target. At the heart of this characterization lies the measurement of binding affinity, a quantitative expression of the strength of the interaction between a ligand (in this case, this compound) and its protein target. A precise understanding of binding affinity is paramount for several reasons: it dictates the potency of a drug candidate, influences its pharmacokinetic and pharmacodynamic properties, and provides a rational basis for lead optimization.

This compound belongs to the indole-2-carboxylic acid class of compounds, a scaffold known to be a constituent in molecules targeting a range of biological entities, including HIV-1 integrase.[1][2] The addition of two methyl groups to the indole core can significantly alter its physicochemical properties, such as solubility and lipophilicity, which in turn can modulate its binding characteristics. Therefore, accurate and robust methods to quantify its binding affinity are essential for any research and development program centered around this molecule.

This guide will focus on two primary label-free techniques for determining binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . Additionally, we will discuss Fluorescence Polarization (FP) as a valuable complementary method. For each technique, we will explore the underlying principles, provide detailed step-by-step protocols, and offer insights into data analysis and interpretation.

Physicochemical Properties of this compound: A Priori Considerations

Before embarking on any binding assay, a fundamental understanding of the physicochemical properties of this compound is crucial for experimental design. The structure of the molecule is presented below:

Sources

Application Notes and Protocols: In Vitro Metabolic Stability of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate and lead to toxicity.[3] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling researchers to prioritize compounds with favorable pharmacokinetic properties for further development.[4][5]

This guide provides a detailed framework for assessing the in vitro metabolic stability of 1,7-dimethyl-1H-indole-2-carboxylic acid , a representative indole-2-carboxylic acid derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[6] Understanding the metabolic liabilities of this specific derivative can provide valuable structure-activity relationship (SAR) insights for this chemical class.

We will delve into the two most common in vitro systems for this evaluation: liver microsomes and hepatocytes . Liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), offer a cost-effective, high-throughput screen for oxidative metabolism.[2][7] Hepatocytes, being intact liver cells, provide a more comprehensive picture by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[8][9][10]

Scientific Rationale: Why These Systems and Approaches?

The choice between liver microsomes and hepatocytes depends on the stage of drug discovery and the specific questions being asked.

  • Liver Microsomes for Early Screening: In the early lead optimization phase, the goal is often to rank-order a series of analogs based on their metabolic stability. The liver microsomal stability assay is ideal for this purpose due to its simplicity, lower cost, and high-throughput nature.[7] This assay primarily assesses the susceptibility of a compound to CYP-mediated metabolism, which is a major clearance pathway for a vast number of drugs.[7]

  • Hepatocytes for a More Complete Picture: As a compound progresses, a more holistic understanding of its metabolism is required. Hepatocyte stability assays provide a closer approximation of the in vivo situation by including the full complement of metabolic enzymes (both Phase I and Phase II) and active transport mechanisms.[8][9] This is particularly important for compounds that may be cleared by non-CYP enzymes or undergo significant conjugation reactions.

The experimental design detailed below is built on the principle of a self-validating system. This includes the use of positive controls with known metabolic profiles to ensure the enzymatic activity of the liver fractions, negative controls to account for non-enzymatic degradation, and a robust analytical method (LC-MS/MS) for accurate quantification of the parent compound over time.

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for an in vitro metabolic stability study.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound This compound (Stock Solution) InitiateReaction Initiate Reaction (Add Test Compound & Cofactors) TestCompound->InitiateReaction Microsomes Liver Microsomes IncubationMix Prepare Incubation Mixture (Buffer, Microsomes/Hepatocytes) Microsomes->IncubationMix Hepatocytes Hepatocytes Hepatocytes->IncubationMix Cofactors NADPH Regeneration System Cofactors->InitiateReaction PreIncubate Pre-incubate at 37°C IncubationMix->PreIncubate PreIncubate->InitiateReaction TimePoints Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) InitiateReaction->TimePoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS DataAnalysis Data Analysis (Calculate t½ and CLint) LCMS->DataAnalysis

Figure 1: General workflow for in vitro metabolic stability testing.

Detailed Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of this compound when incubated with pooled human liver microsomes.

Materials:

  • Test Compound: this compound (10 mM stock in DMSO)

  • Biological Matrix: Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Cofactor: NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][12]

  • Positive Controls: Midazolam, Dextromethorphan (compounds with known high and moderate clearance)

  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, incubator, centrifuge.

Procedure:

  • Preparation of Reagents:

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regeneration system according to the manufacturer's instructions.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer. The final concentration of the test compound in the incubation is typically 1 µM.[13] The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid inhibiting enzymatic activity.[14]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes (final protein concentration of 0.5 mg/mL) and potassium phosphate buffer.[7]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regeneration system.[7]

    • For the negative control ("minus cofactor"), add buffer instead of the NADPH regeneration system. This will account for any non-NADPH dependent degradation.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with the internal standard.[13] This will stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[15][16]

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment of the metabolic stability of this compound using cryopreserved human hepatocytes.

Materials:

  • Test Compound: this compound (10 mM stock in DMSO)

  • Biological Matrix: Cryopreserved Human Hepatocytes (pooled from multiple donors)

  • Media: Williams' Medium E or other suitable hepatocyte culture medium

  • Positive Controls: Verapamil (high clearance), Umbelliferone (Phase II metabolism)

  • Quenching Solution: Acetonitrile with an internal standard

  • Instrumentation: LC-MS/MS system, incubator with orbital shaker, centrifuge, cell counter.

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[14]

  • Incubation:

    • Prepare working solutions of the test compound and positive controls in the incubation medium. The final test compound concentration is typically 1 µM.[14]

    • In a non-coated plate, add the hepatocyte suspension.

    • Initiate the reaction by adding the working solution of the test compound or positive control.

    • For the negative control, use heat-inactivated hepatocytes to account for non-enzymatic degradation and binding.

    • Incubate the plate at 37°C in a humidified incubator with gentle shaking.[9]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.[14]

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.[10]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (vortex, centrifuge, and transfer supernatant).

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint) of this compound.

  • Calculate the Percentage of Compound Remaining: For each time point, calculate the percentage of the test compound remaining relative to the 0-minute time point.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • The in vitro half-life is then calculated using the following equation: t½ = 0.693 / k

  • Calculate the Intrinsic Clearance (CLint):

    • For Microsomal Stability: CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)

    • For Hepatocyte Stability: CLint (µL/min/10^6 cells) = (0.693 / t½) x (Volume of incubation / number of hepatocytes in 10^6) [14]

The calculated CLint value can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo hepatic clearance of the compound.

The following table summarizes typical experimental parameters and expected outcomes for metabolic stability assays.

ParameterLiver MicrosomesHepatocytesRationale
Test System Subcellular fractionIntact cellsMicrosomes for Phase I; Hepatocytes for Phase I & II and transport.[5]
Protein/Cell Conc. 0.5 mg/mL0.5 - 1 x 10^6 cells/mLEnsures sufficient enzymatic activity without excessive non-specific binding.
Test Compound Conc. 1 µM1 µMTypically below the Km of most metabolizing enzymes.[13]
Incubation Time 0 - 60 min0 - 120 min (or longer for low-turnover compounds)To capture the initial linear phase of compound depletion.[9]
Cofactors NADPH Regeneration SystemEndogenousMicrosomes require an external source of NADPH for CYP activity.[7]
Endpoints t½, CLint (µL/min/mg)t½, CLint (µL/min/10^6 cells)Quantitative measures of metabolic stability.
Positive Controls Midazolam, DextromethorphanVerapamil, UmbelliferoneTo validate the metabolic competency of the test system.[4]

Potential Metabolic Pathways of this compound

While the exact metabolic fate of this compound needs to be experimentally determined, potential metabolic pathways can be predicted based on the structure of the indole ring and its substituents.

metabolic_pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Hydroxylation Hydroxylation (on indole ring or methyl groups) Parent->Hydroxylation CYP450 Demethylation N- or O-Demethylation Parent->Demethylation CYP450 Glucuronidation Glucuronidation (on hydroxyl or carboxyl groups) Parent->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs Sulfation Sulfation (on hydroxyl groups) Hydroxylation->Sulfation SULTs

Figure 2: Potential metabolic pathways for this compound.

The indole ring is susceptible to oxidation at various positions by CYP enzymes. The methyl groups can also undergo hydroxylation or demethylation. The carboxylic acid moiety is a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs). Any hydroxylated metabolites formed during Phase I can also be further conjugated with glucuronic acid or sulfate.

Conclusion: A Data-Driven Approach to Drug Design

The in vitro metabolic stability assays described herein provide a robust and reliable means of characterizing the metabolic profile of this compound. By generating key parameters such as in vitro half-life and intrinsic clearance, these studies enable a data-driven approach to drug design. The results can guide medicinal chemists in modifying the chemical structure to improve metabolic stability, ultimately leading to the selection of drug candidates with a higher probability of success in clinical development. It is also crucial to consider regulatory guidelines from agencies like the FDA and EMA throughout the drug development process.[17][18]

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • National Institutes of Health. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • MDPI. (2023). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
  • Evotec. (n.d.). Hepatocyte Stability.
  • Evotec. (n.d.). Microsomal Stability.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Chem Help ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • American Chemical Society. (2026). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides.
  • American Chemical Society. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
  • BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System.
  • Royal Society of Chemistry. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • Tebubio. (2018). NADPH RapidStart regeneration system for long-term metabolism.
  • MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation.
  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions.
  • PubMed. (n.d.). Metabolic activity of freshly prepared and cryopreserved hepatocytes in monolayer culture.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • ResearchGate. (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • PubMed. (n.d.). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity.
  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • KEGG. (2025). KEGG PATHWAY Database.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • Promega. (n.d.). NADPH Regeneration System.
  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo.
  • PubMed. (n.d.). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes.
  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you optimize your reaction yields and overcome experimental hurdles.

I. Overview of the Primary Synthetic Route: The Fischer Indole Synthesis

The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction, discovered in 1883 by Emil Fischer, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[2][4]

For the target molecule, the reaction proceeds via the condensation of (2,6-dimethylphenyl)hydrazine with pyruvic acid to form the intermediate hydrazone, which then undergoes an intramolecular cyclization under acidic conditions to yield the final product.

Reaction Scheme:

Fischer Indole Synthesis A B + C D Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) C->D E D->E Hydrazone Formation F [3,3]-Sigmatropic Rearrangement E->F G F->G Cyclization & Aromatization H

Figure 1. General workflow for the Fischer indole synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations grounded in reaction mechanism and practical solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, often related to the specific substitution pattern of the starting materials.[5]

Potential Cause 1: Steric Hindrance from the 2,6-Dimethylphenylhydrazine

The two methyl groups ortho to the hydrazine moiety can sterically hinder the approach of the pyruvic acid and subsequent intramolecular cyclization. This is a common challenge when working with sterically congested anilines.[6]

  • Expert Insight & Solution: To overcome steric hindrance, consider optimizing the following parameters:

    • Catalyst Choice: Stronger Lewis acids like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can be more effective than Brønsted acids (e.g., H₂SO₄, HCl) in promoting the cyclization of sterically hindered substrates.[2][3] Experiment with different catalysts to find the optimal one for your system.

    • Reaction Temperature: A higher reaction temperature may be necessary to provide sufficient energy to overcome the activation barrier imposed by steric hindrance. However, be cautious, as excessively high temperatures can lead to decomposition. A systematic temperature screen is recommended.

    • Solvent: A high-boiling point, non-polar solvent such as toluene or xylene can be beneficial for reactions requiring elevated temperatures.[7]

Potential Cause 2: N-N Bond Cleavage Side Reaction

The electron-donating nature of the two methyl groups on the phenyl ring can increase the electron density on the nitrogen atoms.[8] While this can accelerate the desired[3][3]-sigmatropic rearrangement, it can also promote a competing side reaction: the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate.[9][10][11] This leads to the formation of byproducts instead of the desired indole.

  • Expert Insight & Solution:

    • Acid Strength and Concentration: The choice and concentration of the acid catalyst are critical. A very strong acid at high concentration might favor the N-N bond cleavage. It is advisable to perform the reaction with the minimum effective concentration of the acid. A milder Lewis acid might also be beneficial in this case.

    • One-Pot vs. Two-Step Procedure: While often performed as a one-pot reaction, isolating the hydrazone intermediate before the cyclization step can sometimes improve yields by allowing for purification and better control over the cyclization conditions.

Data Table: Catalyst and Solvent Screening for Yield Optimization

Catalyst (equivalents)SolventTemperature (°C)Reaction Time (h)Observed Yield (%)Notes
H₂SO₄ (1.0)Ethanol801225Incomplete conversion, significant byproducts.
ZnCl₂ (1.2)Toluene110855Improved yield, some charring observed.
Polyphosphoric Acid (PPA)None130470Good yield, viscous reaction mixture.
Acetic AcidAcetic Acid1181040Cleaner reaction but lower conversion.

Note: These are representative data and actual results may vary.

Q2: I am observing the formation of a significant amount of dark, tarry byproduct. What is causing this and how can I minimize it?

The formation of tar-like substances is a common issue in Fischer indole syntheses, especially when using strong acids and high temperatures.

  • Expert Insight & Solution:

    • Temperature Control: Carefully control the reaction temperature. Overheating can lead to polymerization and decomposition of starting materials, intermediates, and the final product.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times after the consumption of starting materials can contribute to byproduct formation.

    • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

    • Purification of Starting Materials: Ensure the purity of the (2,6-dimethylphenyl)hydrazine and pyruvic acid. Impurities can act as catalysts for decomposition pathways.

Q3: The purification of the final product is challenging. What are the recommended procedures?

This compound is a solid at room temperature. Purification can typically be achieved through recrystallization.

  • Expert Insight & Solution:

    • Initial Work-up: After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into water or an ice-water mixture.[4] The solid can then be collected by filtration.

    • Recrystallization:

      • Dissolve the crude solid in a minimal amount of a hot solvent. Common solvents for recrystallizing indole-2-carboxylic acids include ethanol, methanol, or a mixture of ethanol and water.[4][12]

      • If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Acid-Base Extraction: An alternative or supplementary purification method involves dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is then collected by filtration.[13]

III. Alternative Synthetic Routes

While the Fischer indole synthesis is the most common approach, other methods can be considered if you continue to face insurmountable challenges.

  • The Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[14][15] For your target molecule, this would start with 2,6-dimethyl-1-nitrotoluene.

  • The Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[16][17][18] While less common for this specific substitution pattern, it remains a viable alternative.

Logical Flowchart for Method Selection:

Method Selection start Start: Synthesis of This compound fischer Fischer Indole Synthesis start->fischer fischer_success Successful Synthesis fischer->fischer_success High Yield troubleshoot Troubleshooting: - Low Yield - Side Products - Steric Hindrance fischer->troubleshoot end End: Optimized Synthesis fischer_success->end troubleshoot->fischer Optimize Conditions reissert Consider Reissert Synthesis troubleshoot->reissert If Fischer fails bischler Consider Bischler-Möhlau Synthesis troubleshoot->bischler If Fischer fails reissert->end bischler->end

Figure 2. Decision-making workflow for the synthesis of this compound.

IV. Characterization of this compound

  • ¹H NMR: The proton on the carboxylic acid group will typically appear as a broad singlet far downfield (>10 ppm).[19] The aromatic protons will appear in the aromatic region (typically 7-8 ppm), and the methyl group protons will be upfield singlets.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be significantly downfield (typically >160 ppm). The aromatic carbons will appear in the range of 110-140 ppm.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[19] A strong C=O stretch will be present around 1700 cm⁻¹.[19]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂) should be observed.

V. References

  • Fischer Indole Synthesis. Grokipedia. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]

  • Synthetic method of indole-2-carboxylic acid. Google Patents.

  • Refinement method of indole-2-carboxylic acid. Google Patents.

  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]

  • Reissert indole synthesis. Wikipedia. [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC - NIH. [Link]

  • n-n bond cleavage: Topics by Science.gov. [Link]

  • Reissert Indole Synthesis. ResearchGate. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Activation and cleavage of the N–N bond in side-on bound [L2M-NN-ML2] (L = NH2, NMe2, NiPr2, C5H5, C5Me4H) dinitrogen complexes of transition metals from groups 4 through 9. Dalton Transactions (RSC Publishing). [Link]

  • Crystallization purification of indole. ResearchGate. [Link]

  • Bischler Indole Synthesis. ResearchGate. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Bischler-Mohlau Indole Synthesis. [Link]

  • The Fischer Indole Synthesis and the New Variant. PG=protective group. ResearchGate. [Link]

  • Lewis Acid-Induced Dinitrogen Cleavage in an Anionic Side-on End-on Bound Dinitrogen Diniobium Hydride Complex. PubMed Central. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]

  • Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. NIH. [Link]

  • Spectroscopic data for two carboxylic acid derivatives are given in NMR-A.. Filo. [Link]

  • Möhlau‐Bischler indole synthesis. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. [Link]

  • Bischler-Mohlau indole synthesis. chemeurope.com. [Link]

Sources

purification challenges of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 1,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Drawing from established principles of indole chemistry and extensive laboratory experience, this document provides in-depth troubleshooting advice and robust protocols to help you achieve your desired purity and yield.

Introduction to Purification Challenges

This compound presents a unique set of purification challenges. Unlike its unsubstituted parent, indole-2-carboxylic acid, the presence of two methyl groups significantly alters its physicochemical properties. The N-methylation at the 1-position removes the acidic N-H proton, preventing the formation of certain hydrogen-bonded dimers and altering its solubility profile. The C-7 methyl group adds steric bulk and increases lipophilicity.

Common challenges stem from:

  • Closely-Related Impurities: Residual starting materials or byproducts from synthesis (e.g., incomplete cyclization or side-reactions) that have similar polarity to the target compound.

  • Solubility Profile: The compound exhibits moderate to high solubility in many common organic solvents but is practically insoluble in water, making straightforward aqueous washes less effective for removing organic impurities.[1]

  • Crystallization Difficulties: The molecule's rigidity and the presence of the methyl groups can sometimes hinder the formation of a well-ordered crystal lattice, leading to the product oiling out or precipitating as an amorphous solid.

This guide provides a logical framework for diagnosing and solving these common issues.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My crude product has a low melting point and appears oily or waxy. How can I induce crystallization?

Answer: An oily or waxy consistency typically indicates the presence of significant impurities or residual solvent that is plasticizing the solid and disrupting the crystal lattice.

  • Causality: Impurities, especially unreacted starting materials or low-molecular-weight byproducts, act as defects in the crystal lattice, lowering the melting point and preventing the formation of a stable, ordered solid. Residual high-boiling solvents like DMF or DMSO can have the same effect.

  • Solution Workflow:

    • Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C). Co-evaporation with a lower-boiling solvent like toluene or dichloromethane can help remove stubborn high-boiling residues.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is poorly soluble but the impurities are soluble. For this compound, hexane or a mixture of ethyl acetate/hexane (e.g., 1:10) is an excellent starting point. The mechanical action of stirring can provide the activation energy needed to induce nucleation and crystallization.

    • "Salting Out" with an Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a miscible "anti-solvent" (e.g., hexanes, heptane) dropwise with vigorous stirring until the solution becomes persistently cloudy. Let it stand, or add a seed crystal if available, to initiate crystallization.

Question 2: After recrystallization, my product purity by HPLC/NMR is still below 95%. I see a major impurity with a very similar retention time.

Answer: This is a classic sign of a structurally related impurity that co-crystallizes with your product. The most likely culprits are isomers or precursors from the synthesis.

  • Causality: Synthetic routes for indole-2-carboxylic acids, such as the Reissert or Fischer indole synthesis, can sometimes yield regioisomers or incompletely cyclized intermediates.[2][3] For example, if starting from 2,3-dimethylnitrobenzene, you could potentially form the 1,6-dimethyl isomer. These impurities have very similar polarities and can be incorporated into your product's crystal lattice.

  • Solution Workflow:

    • pH-Mediated Purification: For carboxylic acids, exploiting the acidic handle is a powerful technique. A phased crystallization based on pH adjustment can separate compounds with different pKa values.[4] This method is detailed in the protocols section below.

    • Flash Column Chromatography: If pH manipulation is ineffective, flash chromatography is the most reliable method. Due to the similar polarity, a shallow solvent gradient is crucial for achieving separation. A typical system would be silica gel with a mobile phase of hexane/ethyl acetate with 1% acetic acid. The acetic acid is critical to keep the carboxylic acid protonated and prevent peak tailing on the silica.

    • Derivative Formation: In challenging cases, you can temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[5] The ester derivative will have a different polarity profile, which may allow for easier chromatographic separation from the impurity. After purification, the ester can be hydrolyzed back to the carboxylic acid.[6]

Question 3: My compound is degrading during silica gel chromatography, resulting in streaking on the TLC plate and low recovery.

Answer: Indole rings, while aromatic, can be sensitive to the acidic nature of standard silica gel, especially if there are activating groups present. While this compound is relatively stable, degradation can occur.

  • Causality: The silica surface is Lewis acidic and can catalyze decomposition or irreversible adsorption of sensitive compounds. The carboxylic acid functional group itself can also lead to strong interactions with the silica, causing significant peak tailing and poor recovery.

  • Solution Workflow:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with the starting mobile phase containing a small amount of a competitive binder. For a carboxylic acid, adding 0.5-1% acetic acid to your eluent system (e.g., hexane/ethyl acetate) is standard practice. The acetic acid protonates the silica surface silanol groups and ensures the analyte remains in its neutral form, minimizing tailing.

    • Use a Different Stationary Phase: If degradation persists, switch to a less acidic stationary phase. Alumina (neutral or basic) can be an option, but deactivation is still recommended. Alternatively, reversed-phase chromatography (C18 silica) using a mobile phase like acetonitrile/water with a TFA or formic acid modifier is an excellent, albeit more expensive, alternative for polar compounds.

    • Minimize Contact Time: Perform the chromatography as quickly as possible. Use "flash" conditions (applying pressure to increase flow rate) rather than slow gravity chromatography.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for recrystallizing this compound?

A: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on the properties of similar indole-2-carboxylic acids[1][7], a good starting point is a mixed solvent system. Ethyl acetate/heptane or toluene/heptane systems are highly effective. You would dissolve the crude material in a minimal amount of the hot "good" solvent (ethyl acetate or toluene) and then slowly add the "bad" solvent (heptane) until turbidity appears, then allow it to cool slowly.

Solvent SystemProsCons
Ethanol/Water Good for moderately polar compounds; readily available.Can be difficult to remove all water; may require a large volume.
Ethyl Acetate/Heptane Excellent solvating power; volatile and easy to remove.Ethyl acetate can be difficult to dry completely.
Toluene/Heptane Good for aromatic compounds; azeotropes with water to aid drying.High boiling point requires higher temperatures and longer drying times.
Acetone/Hexane Strong solvent power of acetone; very volatile.Acetone is hygroscopic; risk of aldol condensation if basic impurities are present.

Q: How do I decide between recrystallization and column chromatography?

A: The choice depends on the purity of your crude material and the nature of the impurities. The following decision tree provides a general guide.

G start Assess Crude Material (TLC, 1H NMR) purity_check Purity > 85%? Impurities well-separated? start->purity_check recrystallize Recrystallization purity_check->recrystallize  Yes chromatography Flash Column Chromatography purity_check->chromatography No   final_check Check Purity > 98% recrystallize->final_check chromatography->final_check

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is ideal for removing small amounts (<10-15%) of impurities that have different solubility profiles than your product. It is fast, scalable, and economical.

  • Column Chromatography is necessary when impurities are present in large quantities or have very similar polarity to the product, making separation by crystallization impossible.

Q: What analytical methods are best for assessing the purity of the final product?

A: A combination of methods is always best for an authoritative assessment.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a typical setup. Purity is determined by the area percentage of the main peak.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR is essential for confirming the structure of the compound and identifying any residual solvents or structurally related impurities. Integration of impurity peaks relative to product peaks can provide a semi-quantitative purity estimate.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of your product and can help in identifying the mass of unknown impurities, providing clues to their structure.

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good qualitative indicator of high purity.

Experimental Protocols

Protocol 1: pH-Mediated Phased Crystallization

This protocol is adapted from methodologies used for purifying indole-2-carboxylic acid and is highly effective at removing both more acidic and more basic/neutral impurities.[4]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Phased Precipitation cluster_2 Step 3: Isolation a Dissolve crude product in acetone b Add triethylamine (TEA) dropwise a->b c Stir to precipitate TEA salt b->c d Filter and wash salt with acetone c->d e Dissolve TEA salt in water d->e f Slowly add 1M HCl to adjust pH e->f g pH 7-8: Filter off basic/neutral impurities f->g h pH 4-5: Filter off acidic impurities g->h i pH 2-3: Precipitate pure product h->i j Filter the white precipitate i->j k Wash with cold deionized water j->k l Dry under high vacuum k->l

Caption: Workflow for pH-mediated phased crystallization.

Methodology:

  • Salt Formation: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like acetone or ethyl acetate (approx. 5-10 mL per gram of crude). Slowly add triethylamine (1.1 eq) dropwise while stirring. The triethylammonium salt of the product should precipitate. Continue stirring for 30 minutes, then collect the solid salt by filtration and wash it with a small amount of cold solvent.

  • Aqueous Dissolution: Dissolve the collected salt in deionized water (approx. 10-20 mL per gram of salt). If the solution is colored, you can add activated carbon, stir for 15 minutes, and filter through celite to decolorize.

  • Phased Precipitation:

    • Slowly add 1M HCl dropwise to the aqueous solution while monitoring the pH and observing for any precipitation.

    • At pH ~7-8 , any less acidic or neutral impurities may precipitate out. If they do, filter them off.

    • Continue adding acid. At pH ~4-6 , more acidic impurities may precipitate. Again, filter if a precipitate forms.

    • Continue adding acid until the pH is ~2-3 . The desired product, this compound, will now precipitate, often as a thick white solid.

  • Isolation: Stir the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the pure product by filtration, wash the filter cake thoroughly with cold deionized water to remove any triethylammonium hydrochloride, and dry under high vacuum.

Protocol 2: Silica Gel Flash Column Chromatography

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (about 1-2 times the mass of the crude product) to this solution and concentrate it to dryness on a rotary evaporator. This creates a "dry load," which ensures a narrow band is applied to the column, leading to better separation.

  • Column Packing: Select a column size appropriate for your sample mass (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product mass). Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate + 1% acetic acid).

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane/ethyl acetate, always containing 1% acetic acid) to elute your compound.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. It is crucial to then co-evaporate with a solvent like toluene to remove the residual acetic acid from the mobile phase before final drying under high vacuum.

References

  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid. (CN102020600A).
  • Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.
  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science. Retrieved from [Link]

  • Wang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9123-9133.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • Google Patents. (n.d.). Refinement method of indole-2-carboxylic acid. (CN106008311A).
  • Li, J. J. (2017). A Practical Synthesis of Indole-2-carboxylic Acid.
  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of indole derivatives. (WO2008072257A2).
  • MDPI. (2022).
  • ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(1), 534-558.
  • ResearchGate. (n.d.). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]

  • Semantic Scholar. (n.d.). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]

  • Springer. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Monatshefte für Chemie - Chemical Monthly, 144(9), 1353-1359.
  • ACS Publications. (2019). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 62(17), 7931-7952.
  • PubMed. (2002). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. The Journal of Organic Chemistry, 67(13), 4438-4446.
  • ResearchGate. (n.d.). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1,7-Dimethyl-1H-indole-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,7-dimethyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and in-depth answers to frequently asked questions regarding the solubility of this compound in biological assays.

Understanding the Challenge: Physicochemical Properties

This compound, like many indole derivatives, presents a solubility challenge in aqueous media, which is the standard for most biological assays. Its molecular structure contains a largely hydrophobic indole ring system, which counteracts the hydrophilic nature of the carboxylic acid group. This amphiphilic character leads to poor water solubility, a critical hurdle for obtaining reliable and reproducible experimental data.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This guide provides a systematic workflow for enhancing the solubility of this compound. The recommended starting point is pH adjustment, followed by the use of co-solvents, and finally, more advanced techniques if necessary.

Step 1: pH Adjustment - The First Line of Defense

The Rationale: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[3][4] By increasing the pH of the solution above the compound's pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[5] This ionization significantly enhances its interaction with water molecules, thereby increasing solubility.[5]

Experimental Protocol:

  • Prepare a Stock Solution: Begin by attempting to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO.[1]

  • Initial pH Assessment: Add the concentrated stock solution to your aqueous assay buffer and observe for any precipitation.

  • pH Adjustment: Gradually add a dilute solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to your buffered solution while monitoring the pH.[6] Aim for a final pH that is at least 1-2 units above the predicted pKa of the carboxylic acid group. For indole-2-carboxylic acid, the predicted pKa is around 4.44.[7]

  • Observation and Equilibration: After each addition of base, stir the solution and allow it to equilibrate. Visually inspect for the dissolution of any precipitate.

Troubleshooting Common Issues:

  • Precipitation upon pH adjustment: This may indicate that the required pH for solubilization is incompatible with your assay conditions (e.g., causing protein denaturation). In this case, proceed to Step 2.

  • Compound instability at high pH: Some compounds can degrade at elevated pH. It is advisable to assess the stability of your compound at the target pH over the time course of your experiment.

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Caption: Decision workflow for solubilizing the target compound.

Step 2: Utilizing Co-solvents

The Rationale: If pH adjustment alone is insufficient or incompatible with your experimental setup, the use of a water-miscible organic co-solvent can be an effective strategy.[8] Co-solvents work by reducing the overall polarity of the aqueous medium, thereby making it more favorable for the hydrophobic indole portion of the molecule.

Commonly Used Co-solvents for Biological Assays:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)0.1 - 1% (v/v)Widely used, but can have biological effects at higher concentrations.
Ethanol1 - 5% (v/v)Generally well-tolerated by many cell lines.
Methanol1 - 5% (v/v)Can be more toxic to cells than ethanol.

Experimental Protocol:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of your stock solution directly into the assay buffer.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay does not exceed a level that affects the biological system you are studying. It is crucial to run a vehicle control (assay buffer with the same final concentration of the co-solvent) to account for any effects of the solvent itself.

Troubleshooting Common Issues:

  • Compound precipitates out of solution upon dilution: This is a common issue known as "crashing out." To mitigate this, you can try a different co-solvent, use a combination of co-solvents, or explore the advanced methods in Step 3.

  • Cell toxicity or assay interference from the co-solvent: Always perform a dose-response curve for the co-solvent alone to determine the maximum tolerable concentration for your specific assay.

Step 3: Advanced Solubilization Techniques

When pH adjustment and co-solvents are not sufficient, more advanced formulation strategies can be employed.

The Rationale: Converting the carboxylic acid to a stable salt form can significantly improve its aqueous solubility and dissolution rate.[9][10][11] This is a common strategy in drug development.[10] The salt form readily dissociates in water, releasing the ionized and more soluble form of the compound.[5]

Protocol Outline:

  • Counter-ion Selection: Choose a suitable counter-ion (a base) to form the salt. Common choices include sodium, potassium, or tromethamine.[10]

  • Stoichiometric Reaction: React the this compound with an equimolar amount of the chosen base in a suitable solvent.

  • Isolation: Isolate the resulting salt, which can then be directly dissolved in your aqueous assay buffer. A patent for producing salts of indole carboxylic acid compounds suggests dissolving the salt in water and then purifying it.[12]

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][] They can encapsulate poorly soluble molecules, like your indole compound, within their hydrophobic core, effectively shielding the hydrophobic parts from the aqueous environment and increasing the overall solubility of the "guest-host" complex.[13][15][16]

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD)Standard and widely used.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.

Experimental Protocol:

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer.

  • Add the Compound: Add the this compound to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may require some optimization of time and temperature.

Troubleshooting Common Issues:

  • Inefficient complexation: The choice of cyclodextrin and the molar ratio of cyclodextrin to your compound are critical. You may need to screen different cyclodextrins and ratios to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should try if my compound won't dissolve in my aqueous buffer?

A1: The most straightforward initial step is to try and dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then dilute this stock solution into your buffer. If precipitation occurs, the next logical step is pH adjustment, as this compound is a carboxylic acid.

Q2: How do I know what the pKa of my compound is?

A2: While an experimental determination is the most accurate, you can often find predicted pKa values in chemical databases or use software to estimate it based on the structure. For the parent compound, indole-2-carboxylic acid, the predicted pKa is approximately 4.44.[7] The methyl groups on your compound will have a minor effect on this value.

Q3: What concentration of DMSO is safe for my cell-based assay?

A3: The tolerance to DMSO varies significantly between different cell lines and assay types. It is essential to perform a vehicle control experiment where you test a range of DMSO concentrations (e.g., from 0.1% to 5%) to determine the highest concentration that does not cause toxicity or interfere with your assay readout.

Q4: Can I combine different solubilization methods?

A4: Yes, a combination of methods can be very effective. For instance, you could use a co-solvent in a pH-adjusted buffer. This can often lead to a synergistic effect on solubility.

Q5: When should I consider salt formation?

A5: Salt formation is a more involved process and is typically considered when other methods have failed or if you need to prepare a solid, readily soluble form of your compound for in vivo studies or high-throughput screening.

Q6: Are there any other, more advanced techniques I could try?

A6: Yes, other techniques such as the use of surfactants, solid dispersions, and nanosuspensions are also employed to enhance the solubility of poorly soluble compounds.[17] However, these often require more specialized formulation expertise.

References

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Boehringer, A., & Boehringer, E. (1959). Production of salts of indole carboxylic acid compounds. U.S. Patent No. 2,919,280.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • van der Zalm, E., et al. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Rullière, P., et al. (2021). Fast Release of Carboxylic Acid inside Cells.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 329.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ResearchGate. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-dimethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 058–070.
  • González-Ruiz, V., et al. (2015). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. TrAC Trends in Analytical Chemistry, 64, 122-132.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 1-6.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Patel, M. R., & Patel, N. M. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76.
  • ResearchGate. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 1,7-dimethyl-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule and need to ensure accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common challenges in peak assignment and provide logical, field-tested troubleshooting strategies to resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Precise chemical shifts can vary based on solvent, concentration, and temperature. However, we can predict the expected regions for each proton and carbon signal by referencing data from similar indole derivatives and general principles of NMR spectroscopy.

The structure and standard numbering for this compound are shown below:

Predicted Chemical Shift Ranges:

The following table summarizes the anticipated chemical shifts. These values are synthesized from spectral data of indole-2-carboxylic acids, methylated indoles, and general substituent effects.[1][2][3]

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
COOHH10.0 - 13.0-Highly deshielded, often broad. Signal disappears on D₂O exchange.[4][5][6]
COOHC-160 - 185Carbonyl carbon, highly deshielded.[4][7]
1-CH₃H~3.8 - 4.2-N-methyl group, deshielded by the nitrogen and aromatic system.
1-CH₃C-~30 - 35
7-CH₃H~2.5 - 2.8-Aromatic methyl group, less deshielded than the N-methyl.
7-CH₃C-~18 - 22
H-3H~7.0 - 7.3-Pyrrole ring proton, adjacent to the carboxylic acid.
C-3C-~103 - 108Shielded carbon within the pyrrole ring.[1]
H-4H~7.5 - 7.8-Aromatic proton, deshielded by proximity to the indole nitrogen and ring current.
C-4C-~122 - 125
H-5H~7.0 - 7.2-Aromatic proton, typically a triplet.
C-5C-~120 - 123
H-6H~6.9 - 7.1-Aromatic proton, typically a doublet.
C-6C-~118 - 121
C-2C-~130 - 135Quaternary carbon attached to the carboxylic acid.
C-3aC-~127 - 130Quaternary carbon, bridgehead.
C-7C-~128 - 132Quaternary carbon attached to the methyl group.
C-7aC-~137 - 140Quaternary carbon, bridgehead.
Q2: My carboxylic acid (-COOH) proton signal is extremely broad, shifted, or completely missing. What is happening?

A2: This is the most common issue encountered with carboxylic acids. The phenomenon is rooted in the chemical nature of the acidic proton.

  • Causality: The -COOH proton is acidic and readily participates in intermolecular hydrogen bonding. In solution, molecules of your compound form hydrogen-bonded dimers or complexes with solvent molecules. This rapid exchange between different hydrogen-bonded states on the NMR timescale leads to signal broadening.[4] The exact chemical shift is also highly dependent on concentration and the hydrogen-bonding capacity of the solvent.[6] In protic solvents like methanol-d₄ or D₂O, the proton will exchange with deuterium, causing the signal to disappear entirely.[8]

  • Troubleshooting Protocol: The definitive test is a D₂O exchange experiment . This confirms the identity of the acidic proton.

    Protocol: D₂O Exchange Experiment

    • Acquire Standard Spectrum: Dissolve your sample in a suitable deuterated aprotic solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the position and appearance of the suspected -COOH peak.

    • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

    • Mix: Gently shake the tube to ensure mixing. A slight cloudiness may appear if the D₂O is not fully miscible, but this is often acceptable.

    • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

    • Analysis: The peak corresponding to the -COOH proton will have disappeared or significantly diminished in intensity, as the proton has been replaced by deuterium, which is not observed in ¹H NMR. The water peak (now mostly HDO) will appear around 4.7-4.8 ppm.[9]

Q3: I see several sharp, unidentifiable peaks in my spectrum. How do I determine if they are impurities?

A3: Unexpected peaks are typically from residual solvents used during synthesis or purification, or other common laboratory contaminants.

  • Causality: Even after careful drying, trace amounts of solvents like ethyl acetate, hexane, acetone, or dichloromethane can remain in the sample. Since these are proton-rich molecules, they produce strong signals in the ¹H NMR spectrum.

  • Troubleshooting Workflow: A systematic approach is required to identify these signals.

    Diagram: Workflow for Identifying Unknown Peaks

    G start Unknown Peak Observed check_solvent Check Residual Peak of NMR Solvent (e.g., CDCl3 at 7.26 ppm) start->check_solvent consult_tables Consult Impurity Tables for Common Solvents (EtOAc, Hexane, Acetone, etc.) check_solvent->consult_tables check_grease Check for Silicon Grease (broad peaks ~0 ppm) consult_tables->check_grease impurity Conclusion: Solvent/External Impurity consult_tables->impurity run_2d Run 2D NMR (HSQC/HMBC) to check for C-H correlation check_grease->run_2d no_carbon Conclusion: Impurity with no attached Carbon (e.g., water, silicone) check_grease->no_carbon no_corr Peak shows no C-H correlation? run_2d->no_corr no_corr->impurity Yes side_product Conclusion: Unrelated Side Product no_corr->side_product No

    Caption: A logical workflow for identifying unknown signals in an NMR spectrum.

  • Actionable Steps:

    • Identify the Residual Solvent Peak: First, confirm the peak of your deuterated solvent (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).

    • Consult Reference Tables: Use authoritative tables of NMR impurities to match the chemical shifts of your unknown peaks.[10][11] For example:

      • Acetone: ~2.17 ppm in CDCl₃

      • Ethyl Acetate: ~1.26 (t), 2.05 (s), 4.12 (q) ppm in CDCl₃

      • Hexane: ~0.88, 1.26 ppm in CDCl₃

    • Consider Other Contaminants: Check for silicon grease (broad singlets near 0 ppm) or water (a broad singlet, position is solvent-dependent, ~1.56 ppm in CDCl₃).[9]

Q4: How can I definitively assign the two methyl groups (1-CH₃ and 7-CH₃)?

A4: While the N-methyl (1-CH₃) is expected to be further downfield than the C-methyl (7-CH₃) due to the direct attachment to the electronegative nitrogen, unambiguous assignment requires 2D NMR experiments that reveal through-bond or through-space correlations.

  • Causality: One-dimensional spectra only provide chemical shift and multiplicity. To connect protons to their respective carbons or to nearby protons, multi-dimensional experiments are necessary.

  • Recommended Experiment: HMBC (Heteronuclear Multiple Bond Correlation) This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. It is exceptionally powerful for assigning quaternary carbons and distinguishing between groups like the two methyls in this molecule.

    Expected HMBC Correlations:

    • Protons of 1-CH₃: Should show a correlation to C-2 and C-7a .

    • Protons of 7-CH₃: Should show a correlation to C-6 , C-7 , and C-7a .

    Observing a correlation from one methyl proton signal to C-2 will definitively identify it as the 1-CH₃ group.

  • Alternative Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy) This experiment reveals through-space proximity.

    • Protons of 1-CH₃: May show a NOE to H-7a if sterically close.

    • Protons of 7-CH₃: Will show a strong NOE to H-6 . This is often the clearest distinguishing correlation.

Q5: I am observing a doubling of some or all of my peaks. What could be the cause?

A5: Peak doubling for a compound that appears pure by other methods (like TLC or LC-MS) often points to the presence of two distinct, slowly exchanging species in the NMR tube.

  • Possibility 1: Acid/Conjugate Base Mixture: If the pH of the sample solution is close to the pKa of the carboxylic acid, you may have a mixture of the protonated carboxylic acid (-COOH) and the deprotonated carboxylate (-COO⁻).[12] The different electronic nature of these two forms can cause separate signals for nearby protons, especially H-3.

    • Troubleshooting: Add a drop of a deuterated acid (e.g., trifluoroacetic acid-d) to the NMR sample. This will force the equilibrium entirely to the protonated acid form, causing the doubled peaks to coalesce into a single set.[12]

  • Possibility 2: Rotational Isomers (Rotamers): While less common for this specific bond, restricted rotation around single bonds can sometimes lead to distinct conformers that are stable on the NMR timescale at room temperature.

    • Troubleshooting: Run a variable temperature (VT) NMR experiment. If the peaks are due to rotamers, increasing the temperature will increase the rate of bond rotation, causing the doubled peaks to broaden and eventually coalesce into a single, averaged signal.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for an article on methylation of indoles. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). ¹H NMR spectra of the activating factor and synthetic indole. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES.
  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]

  • ResearchGate. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Research Solutions Pages. (n.d.). ¹³C NMR spectra of substituted indoles. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

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Technical Support Center: 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1,7-dimethyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of this compound

This compound is a substituted indole derivative. Understanding its degradation profile is critical for assessing its stability, shelf-life, and potential metabolic fate. The presence of methyl groups at the N1 and C7 positions significantly influences its chemical behavior compared to unsubstituted indole-2-carboxylic acid. The N1-methylation, in particular, blocks degradation pathways that involve the indole nitrogen, a common site for initial enzymatic attack in microbial degradation. However, the molecule remains susceptible to chemical degradation under various stress conditions.

This guide will walk you through the predicted degradation pathways, provide protocols for conducting forced degradation studies, and offer solutions to common analytical challenges.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to harsh chemical environments and energy sources. Key degradation triggers include:

  • Oxidative stress: Exposure to oxidizing agents can lead to the formation of N-oxides, hydroxylated species, or cleavage of the indole ring.

  • Photolytic stress: Ultraviolet (UV) or visible light can induce photodegradation, potentially leading to radical-mediated reactions and the formation of complex degradation products.

  • Extreme pH: Both acidic and basic conditions can promote hydrolysis of the carboxylic acid group (less likely) or catalyze other ring transformations.

  • Thermal stress: High temperatures can accelerate degradation reactions, including decarboxylation.

Q2: How do the N1-methyl and C7-methyl groups affect the stability of the molecule?

A2: The substituents have distinct effects on the molecule's stability:

  • N1-Methyl Group: This group is a critical determinant of the degradation pathway. It blocks enzymatic and chemical reactions that require a proton on the indole nitrogen, such as certain microbial degradation pathways. This generally increases the molecule's resistance to biodegradation. Chemically, it can influence the electron density of the pyrrole ring, potentially affecting its susceptibility to electrophilic attack.

  • C7-Methyl Group: The C7 position on the indole ring is generally less reactive than the C2 and C3 positions. The C7-methyl group is expected to be relatively stable. However, under strong oxidative conditions, it could potentially be oxidized to a hydroxymethyl or carboxylic acid group.

Forced Degradation Studies

Q3: Why should I perform forced degradation studies on this compound?

A3: Forced degradation studies, also known as stress testing, are crucial for several reasons[1]:

  • Identification of Potential Degradants: These studies generate potential degradation products that might form under long-term storage or in vivo.

  • Elucidation of Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and predicting its metabolic fate.

  • Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods (like HPLC) that can separate and quantify the parent drug from its degradants, which is a regulatory requirement.

Q4: What are the recommended stress conditions for forced degradation studies based on ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the following stress conditions are recommended[2]:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance (e.g., at 60°C) with and without humidity.

  • Photolytic Degradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[2].

Troubleshooting Guides

Unexpected Peaks in Chromatogram

Problem: I am seeing unexpected peaks in my HPLC chromatogram after storing a solution of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation The indole ring is susceptible to oxidation. If your solvent was not degassed or the solution was exposed to air for a prolonged period, oxidative degradation may have occurred. Solution: Prepare fresh solutions using degassed solvents and minimize exposure to air. Analyze the solution immediately after preparation.
Photodegradation The sample may have been exposed to UV or ambient light. Indole derivatives can be light-sensitive. Solution: Protect your solutions from light by using amber vials or covering them with aluminum foil. Store solutions in the dark.
Solvent Interaction The compound may be reacting with the solvent, especially if reactive solvents like acetone or chlorinated solvents are used under certain conditions. Solution: Use common, less reactive HPLC solvents like acetonitrile and methanol with purified water.
No Degradation Observed in Forced Degradation Study

Problem: I have subjected this compound to stress conditions, but I don't see any significant degradation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Stress Conditions are Too Mild The compound might be more stable than anticipated. Solution: Increase the severity of the stress conditions. For example, increase the temperature, the concentration of the stressor (acid, base, or oxidant), or the duration of exposure. Remember to increase the stress incrementally to avoid complete degradation[3].
Poor Solubility The compound may not be fully dissolved in the stress medium, reducing its exposure to the stressor. Solution: Ensure complete dissolution. You may need to use a co-solvent, but choose one that is stable under the stress conditions and does not interfere with the analysis.
Analytical Method Not Suitable Your analytical method (e.g., HPLC) may not be able to separate the degradation products from the parent peak, or the degradants may not be detectable at the chosen wavelength. Solution: Modify your HPLC method (e.g., change the gradient, mobile phase, or column). Use a photodiode array (PDA) detector to screen for degradants at different wavelengths.

Predicted Degradation Pathways

Based on the known chemistry of indole derivatives and the influence of the N1- and C7-methyl groups, the following degradation pathways are predicted for this compound under forced degradation conditions.

Oxidative Degradation

Oxidation is a likely degradation pathway for the electron-rich indole ring.

G parent This compound oxidized_c3 Oxidation at C3 (e.g., 1,7-Dimethyl-2-oxo-2,3-dihydro-1H-indole-2-carboxylic acid) parent->oxidized_c3 H₂O₂ oxidized_c7 Oxidation of C7-methyl (e.g., 1-Methyl-2-carboxy-1H-indole-7-carbaldehyde) parent->oxidized_c7 Strong Oxidation ring_opened Ring-Opened Product (e.g., N-(2-formyl-6-methylphenyl)-N-methylacetamide) oxidized_c3->ring_opened Further Oxidation

Caption: Predicted oxidative degradation pathways.

Photolytic Degradation

Photodegradation can proceed through radical mechanisms, leading to a variety of products. Dimerization or polymerization can also occur.

G parent This compound radical Indole Radical Cation parent->radical UV/Vis Light dimer Dimeric Products radical->dimer Dimerization photo_oxidized Photo-oxidized Products radical->photo_oxidized Reaction with O₂

Caption: Potential photolytic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor in a clear glass vial. Protect from light where necessary.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV/PDA method.

Protocol 2: HPLC-MS/MS Analysis for Degradant Identification

This protocol describes a general approach for identifying degradation products using LC-MS/MS.

1. HPLC Separation:

  • Use a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Use a gradient elution to separate the parent compound from its degradation products.

2. Mass Spectrometry Detection:

  • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Perform a full scan (e.g., m/z 100-500) to detect the molecular ions of the parent and degradation products.

  • Perform tandem MS (MS/MS) on the detected parent and degradant ions to obtain fragmentation patterns.

3. Structure Elucidation:

  • Compare the fragmentation pattern of the parent compound with those of the degradation products to identify common fragments and structural modifications[4].

  • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the degradation products[5].

  • For definitive structural confirmation of major degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended[6].

Experimental Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc HPLC-UV/PDA Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc lcms LC-MS/MS Analysis hplc->lcms sim Stability-Indicating Method hplc->sim nmr Isolation & NMR lcms->nmr pathways Degradation Pathways lcms->pathways structure Degradant Structure Elucidation nmr->structure

Caption: Workflow for forced degradation studies and analysis.

References

  • Bhardwaj, S., Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10.
  • Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI.
  • N-Methylindole. (n.d.).
  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2023).
  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (n.d.).
  • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. (2010). Journal of the American Chemical Society.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products. (2022).
  • Degradation of 3-methylindole by ionizing radiation: Performance and pathway. (2021).
  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). Magnetic Resonance in Chemistry.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2020). Molecules.
  • C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. (2014). The Journal of Organic Chemistry.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005).
  • 1-methylindole. (n.d.). Organic Syntheses.
  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2023). Journal of the American Chemical Society.
  • C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. (2014). The Journal of Organic Chemistry.
  • LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. (2023). RSC Advances.
  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. (2021). European Journal of Organic Chemistry.
  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • N-methylation and O-methylation of indole and phenol respectively using... (2014). RSC Advances.
  • Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methyl
  • 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2018). Molecules.
  • Green oxidation of indoles using halide catalysis. (2021).
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2020). Accounts of Chemical Research.
  • Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (2024).
  • Forced degradation as an integral part of HPLC stability-indicating method development. (2011). Journal of Pharmaceutical and Biomedical Analysis.
  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. (2019).
  • Methylation of indole compounds using dimethyl carbonate. (2001).
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • in the chemical literature: N-alkyl
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1991). Applied and Environmental Microbiology.

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Technical Support Center: Stabilizing 1,7-dimethyl-1H-indole-2-carboxylic acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light, heat, oxygen, and moisture. The indole ring is susceptible to oxidation, while the carboxylic acid moiety can undergo decarboxylation, particularly when exposed to UV radiation.[1][2] Thermal decomposition can also lead to the release of irritating gases and vapors, including nitrogen oxides and carbon monoxide.[3]

Q2: I've noticed a change in the color of my sample over time. What could be the cause?

A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation in indole-containing compounds. This is typically due to oxidation of the indole ring. Exposure to air (oxygen) and light can accelerate this process.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: For long-term storage, especially for reference standards or critical experimental samples, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4] This minimizes the risk of oxidative degradation of the electron-rich indole nucleus.

Q4: Can I store the compound in a standard laboratory freezer?

A4: Yes, storing the compound at low temperatures, such as in a standard laboratory freezer (-20 °C), is a good practice to slow down potential degradation reactions. However, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer. For very long-term storage, lyophilization can be an excellent option to remove residual moisture and enhance stability.[5][6]

Q5: What is the best way to handle the compound to minimize degradation?

A5: Handle the compound in a well-ventilated area, avoiding direct exposure to light.[7] Use appropriate personal protective equipment. When not in use, ensure the container is tightly sealed and stored under the recommended conditions. For weighing and transferring, it is advisable to work quickly to minimize exposure to atmospheric oxygen and humidity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorptionStore the compound in a desiccator under an inert atmosphere. Consider repurification if the degradation is significant.
Decreased purity confirmed by analytical methods (e.g., HPLC, LC-MS) Chemical degradation (oxidation, photodegradation)Review storage conditions. Ensure the compound is protected from light, heat, and oxygen. For future storage, consider lyophilization and storage at ≤ -20°C under an inert atmosphere.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.Re-analyze the purity of your stock. If degradation is confirmed, use a fresh, high-purity batch of the compound for your experiments.
Poor solubility compared to a fresh sample Formation of insoluble degradation products.Attempt to dissolve a small amount in a suitable solvent with sonication. If solubility issues persist, the compound has likely degraded and should be replaced.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of this compound

This protocol outlines the best practices for storing this compound to maintain its purity and stability over an extended period.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas supply

  • Vacuum pump (optional)

  • Schlenk line or glove box (optional, for optimal inerting)

  • Laboratory freezer (-20°C or lower)

  • Desiccator

Procedure:

  • Sample Preparation: If the compound is in its solid form, ensure it is dry. If it is in solution, consider lyophilization to obtain a dry powder, which is generally more stable for long-term storage.[5][8]

  • Inert Atmosphere: Place the desired amount of the compound into a clean, dry amber glass vial.

  • Purging with Inert Gas: Flush the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage Conditions: Place the sealed vial in a desiccator within a laboratory freezer set at -20°C or lower. The desiccator provides an additional layer of protection against moisture.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Regular purity assessment is crucial to ensure the integrity of your compound. HPLC is a reliable method for this purpose.[9][10]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for indole derivatives is a gradient of water and acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection: 220 nm and 280 nm (indole chromophore)

    • Gradient: Start with a higher percentage of the aqueous phase and gradually increase the organic phase.

  • Analysis: Inject the sample and run the HPLC analysis. The purity can be determined by the area percentage of the main peak.

Visualizing Degradation and Storage

Logical Workflow for Stabilizing this compound

Workflow for Long-Term Stability A Initial Compound Receipt B Initial Purity Assessment (e.g., HPLC, LC-MS) A->B C Is Purity ≥ 98%? B->C D Proceed to Storage Protocol C->D Yes E Repurification Required C->E No F Optimal Storage Protocol D->F G Periodic Purity Re-assessment F->G H Compound Use in Experiments G->H I Troubleshooting (if issues arise) H->I Factors Affecting Compound Stability Compound This compound Degradation Degradation Compound->Degradation Light Light/UV Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Degradation Moisture Moisture Moisture->Degradation

Caption: Key environmental factors that can lead to the degradation of this compound.

References

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • In vitro and in vivo biotransformation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine (U-89843) in the rat. PubMed. Available at: [Link]

  • (PDF) Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC - NIH. Available at: [Link]

  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Standard Operating Procedure for Chemical Handling and Storage. NY Creates. Available at: [Link]

  • Advantages of Lyophilization for Long-Term Sample Storage. Laboratory Equipment. Available at: [Link]

  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega - ACS Publications. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. ResearchGate. Available at: [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]

  • Storage of Hazardous Substances. Asecos. Available at: [Link]

  • Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. ScienceDirect. Available at: [Link]

  • The science of lyophilization in the pharmaceutical industry. Niras. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. NIH. Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Storage of inert materials: how and why to follow procedures. Corsini. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Advantages of lyophilization. Cytiva. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

  • From natural induction to artificial regulation: a review on the mechanisms and techniques of flowering in pineapple. Frontiers. Available at: [Link]

  • Lyophilization Method for Product Preservation and Sustainable Development. JOCPR. Available at: [Link]

  • Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. PMC - PubMed Central. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Benefits of Lyophilization: Revolutionizing Pharmaceuticals and Food Preservation. Allied Academies. Available at: [Link]

  • Temperature and Photoperiod Change the Flowering Process in Prunella vulgaris by Inducing Changes in Morphology, Endogenous Hormones, Carbon/Nitrogen Metabolites, and Gene Expression in. ASHS Journals. Available at: [Link]

  • Halochromic Benzazolo-oxazolidine/Polyoxometalate Supramolecular Materials with Reversible High-Contrast Color-Switching. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Poor Cell Permeability of 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 1,7-dimethyl-1H-indole-2-carboxylic acid. We provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome this common hurdle in drug discovery.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the permeability challenges of this compound.

Q1: Why is the cell permeability of this compound expected to be poor?

The primary reason for the anticipated poor cell permeability lies in the presence of the carboxylic acid functional group. Most biological membranes are lipophilic, and passive diffusion, the main route for many small molecules, is favored by neutrality and moderate lipophilicity. Carboxylic acids typically have a pKa value between 3.5 and 4.5.[1] At physiological pH (around 7.4), this group will be predominantly deprotonated and exist in its ionized (negatively charged) carboxylate form. This charge significantly increases the molecule's hydrophilicity and hinders its ability to partition into and diffuse across the lipid bilayer of cell membranes.[2]

Q2: What are the key physicochemical properties of this compound that influence permeability?

Table 1: Estimated Physicochemical Properties

Property Value (Estimated for this compound) Rationale for Impact on Permeability
Molecular Weight ~189.21 g/mol Well within the range for good permeability (e.g., Lipinski's Rule of 5 suggests <500). Not a primary barrier.
pKa ~3.5 - 4.5 Critical Barrier. The compound will be >99% ionized at physiological pH 7.4, preventing efficient passive diffusion across membranes.[1][3]
Calculated LogP (XLogP3) ~2.4 This value reflects the neutral form and is in a reasonable range for absorption. However, the effective distribution coefficient at pH 7.4 (LogD) will be significantly lower due to ionization.
Hydrogen Bond Donors 1 (from COOH) Low number, which is generally favorable for permeability.[4]

| Hydrogen Bond Acceptors | 2 (from COOH) | Low number, also favorable for permeability. |

Data for the parent compound, indole-2-carboxylic acid, can be found in sources like PubChem and Cheméo.[5][6]

Q3: What are the principal strategies for improving the cell permeability of a carboxylic acid-containing compound?

There are two primary avenues to explore when tackling the poor permeability of a molecule like this compound:

  • Structural Modification (Prodrug Approach): This involves chemically modifying the problematic carboxylic acid group to create an inactive, more permeable precursor (a prodrug).[7] This prodrug can cross the cell membrane and is then converted back to the active parent drug by intracellular enzymes.[8][]

  • Advanced Formulation Strategies: This approach avoids chemical modification of the active pharmaceutical ingredient (API) and instead uses specialized excipients or delivery systems to enhance its transport across cellular barriers.[10][11] This can involve using permeability enhancers, complexation agents, or lipid-based carriers.[12]

Part 2: Troubleshooting and Strategic Planning

This section provides a structured approach to diagnosing and solving permeability issues encountered during your experiments.

Q4: My initial in vitro assay (e.g., PAMPA) confirms low permeability. What is the most logical workflow to address this?

Confirmation of low passive permeability is a critical first step. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for this, as it isolates passive diffusion from other biological processes like active transport or efflux.[13] Once low passive permeability is established, a systematic approach is necessary.

The workflow below outlines a logical decision-making process for selecting and validating a permeability enhancement strategy.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation & Validation Start Low Permeability of 1,7-dimethyl-1H-indole- 2-carboxylic acid PAMPA Confirm with PAMPA Assay (Passive Diffusion) Start->PAMPA Decision Choose Enhancement Strategy PAMPA->Decision Prodrug Prodrug Synthesis (Structural Modification) Decision->Prodrug Covalent masking of carboxyl group Formulation Formulation Strategy (No Modification) Decision->Formulation Use of excipients or delivery systems Eval_Prodrug Synthesize & Purify Prodrugs Prodrug->Eval_Prodrug Eval_Formulation Develop Formulations (e.g., with Enhancers) Formulation->Eval_Formulation Test_Permeability Re-evaluate with PAMPA & Caco-2 Assays Eval_Prodrug->Test_Permeability Eval_Formulation->Test_Permeability Analyze Analyze Papp & Efflux Ratio Test_Permeability->Analyze G cluster_0 Outside Cell (pH 7.4) cluster_1 Inside Cell Parent_Drug Parent Drug (Charged) (R-COO⁻) Prodrug Ester Prodrug (Neutral) (R-COOR') Parent_Drug->Prodrug Synthesis Membrane Prodrug->Membrane Passive Diffusion Prodrug_In Ester Prodrug (Neutral) (R-COOR') Enzyme Intracellular Esterases Prodrug_In->Enzyme Hydrolysis Parent_Drug_In Active Parent Drug (R-COOH) Enzyme->Parent_Drug_In

Caption: Mechanism of ester prodrug cell entry and activation.

Choosing the Right "Promoiet": The choice of the alcohol group (R') used to form the ester is critical and affects stability, permeability, and hydrolysis rate.

Table 2: Comparison of Common Ester Prodrug Strategies for Carboxylic Acids

Prodrug Type Example Promoiet Key Characteristics Considerations
Simple Alkyl Esters Ethyl, Propyl Easy to synthesize, significantly increases lipophilicity. May be too stable, leading to slow or incomplete hydrolysis back to the active drug. Enzymatic hydrolysis rates can be unpredictable. [14]
Acyloxyalkyl Esters Pivaloyloxymethyl (POM) Designed for rapid two-step hydrolysis. The first enzymatic step is remote from the parent drug, followed by a rapid chemical breakdown. Can release formaldehyde as a byproduct, which may be a concern for toxicity.
Carbonate Esters Ethoxycarbonyloxyethyl Generally more stable than simple esters but can be tailored for enzymatic cleavage. Synthesis can be more complex.

| Amino Acid Esters | Glycine or Alanine methyl ester | Can be designed to target amino acid transporters for active uptake. | May introduce new metabolic liabilities or alter the overall physicochemical profile in unexpected ways. |

A recommended starting point is the synthesis of a simple ethyl ester and a more labile acyloxybenzyl ester to compare their permeability enhancement and intracellular conversion rates. [15]

Guide 2: Formulation Strategies - Enhancing Permeability Without Chemical Change

Q6: If I want to avoid creating a prodrug, what formulation approaches can I use?

Formulation strategies can be highly effective and are often explored in parallel with medicinal chemistry efforts. These methods aim to transiently alter the absorption environment or the drug's physical state to facilitate its passage across the membrane.

  • Permeability Enhancers: These are excipients that interact with cellular membranes to temporarily and reversibly increase their fluidity or open tight junctions between cells, allowing for enhanced drug passage. [12] * Mechanism: They can disrupt the lipid bilayer or modulate tight junction proteins.

    • Examples: Sodium caprate, Pluronics®, and certain surfactants. [10] * Experimental Consideration: A Caco-2 assay is essential to evaluate these, as it models the intestinal epithelial barrier, including tight junctions. [15]A cytotoxicity assay should be run concurrently to ensure the enhancer concentration is non-toxic to the cells.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, or parts of molecules, within their hydrophobic core. [10] * Mechanism: By forming an inclusion complex, cyclodextrins can increase the apparent solubility of the drug at the membrane surface, thereby increasing the concentration gradient that drives absorption.

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Experimental Consideration: The stoichiometry of the complex must be determined, and the formulation's effect on permeability should be tested in a Caco-2 model.

  • Lipid-Based Formulations (e.g., Nanoemulsions): Dispersing the drug in a lipid-based system can improve its absorption.

    • Mechanism: These formulations can present the drug in a solubilized state to the gastrointestinal tract and may interact with enterocytes to facilitate absorption via lipid uptake pathways.

    • Examples: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.

    • Experimental Consideration: Requires specialized formulation development and characterization (e.g., particle size analysis). Permeability can be assessed using Caco-2 cells. [16]

Part 4: Key Experimental Protocols

This section provides standardized, step-by-step protocols for the essential assays used to evaluate cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transcellular permeability and is an excellent first screen due to its simplicity and high-throughput nature. [13] Objective: To determine the effective permeability (Pe) of this compound and its analogs based on passive diffusion.

Materials:

  • 96-well PAMPA plate system (Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane) [17]* Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker, plate reader, or LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 200-300 µL of PBS (pH 7.4).

  • Coat Donor Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 20 minutes. [18]3. Prepare Donor Solutions: Dilute the 10 mM test compound stock solution into PBS (pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (<1%).

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane makes contact with the buffer in the acceptor plate. 6. Incubation: Incubate the plate sandwich at room temperature with gentle shaking (e.g., 150 rpm) for 5 to 16 hours. [13][18]7. Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using established formulas that account for volumes, surface area, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting human intestinal absorption, as it models not only passive diffusion but also active transport and efflux mechanisms. [15][19][20] Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of the test compound across a differentiated Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (from ATCC or similar)

  • Transwell® insert plates (e.g., 24-well)

  • Cell culture medium and supplements (e.g., MEM, FBS, NEAA, P/S)

  • Transport buffer (e.g., HBSS, pH 7.4 and pH 6.5)

  • Test compound stock solution (10 mM in DMSO)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. [21]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates good integrity. [22][23]3. Prepare Dosing Solutions: Dilute the test compound to the final concentration (e.g., 10 µM) in the appropriate transport buffer. [23]4. Transport Experiment (Bidirectional):

    • A-to-B (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B-to-A (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). [23]6. Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentration using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

    • The Efflux Ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter (like P-glycoprotein). [20]

Part 5: Data Interpretation

Q7: How do I classify my compound based on the Papp values from the Caco-2 assay?

The Papp value is a quantitative measure of permeability. The following table provides a general classification scheme.

Table 3: Interpretation of Caco-2 Apparent Permeability (Papp) Values

Papp (x 10⁻⁶ cm/s) Permeability Classification Expected in vivo Absorption
< 1.0 Low Poor (<30%)
1.0 - 10.0 Moderate Moderate to Good (30-80%)

| > 10.0 | High | High (>80%) |

This classification is a guideline; correlation with human absorption can vary.

By following the strategies and protocols outlined in this guide, researchers can systematically diagnose, address, and overcome the cell permeability challenges associated with this compound, paving the way for its successful development as a potential therapeutic agent.

References
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). Available from: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available from: [Link]

  • 1,6-dimethyl-1H-indole-2-carboxylic acid | C11H11NO2 | CID 4777857. PubChem. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • Caco2 assay protocol. [Source providing Caco-2 protocol details]. Available from: [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available from: [Link]

  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Available from: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. ACS Publications. Available from: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available from: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available from: [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. Available from: [Link]

  • Fast Release of Carboxylic Acid inside Cells. PubMed Central. Available from: [Link]

  • Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers. PubMed. Available from: [Link]

  • Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences. Available from: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available from: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available from: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. Available from: [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Source providing information on indole-2-carboxylic acid derivatives]. Available from: [Link]

  • comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. Available from: [Link]

  • Drug–Membrane Permeability across Chemical Space. PubMed Central. Available from: [Link]

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minimizing side reactions in the synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid

A Guide for Advanced Practitioners in Chemical Synthesis

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower your research. The synthesis of polysubstituted indoles like this compound is a common task in medicinal chemistry, yet it is fraught with potential side reactions that can drastically reduce yield and purity. This guide is structured as a series of frequently asked questions and in-depth answers to help you navigate these challenges effectively.

Core Synthetic Strategy: The Fischer Indole Synthesis

The most direct and widely adopted method for constructing the indole-2-carboxylic acid scaffold is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an α-ketoacid. For our target molecule, the key reactants are N-methyl-o-tolylhydrazine and pyruvic acid .

The general workflow is visualized below.

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials Hydrazine N-methyl-o-tolylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Ketoacid Pyruvic Acid Ketoacid->Hydrazone Cyclization Acid-Catalyzed Cyclization & Tautomerization Hydrazone->Cyclization [3,3]-Sigmatropic Rearrangement Product 1,7-dimethyl-1H-indole- 2-carboxylic acid Cyclization->Product Ammonia Elimination & Aromatization

Caption: General workflow for the Fischer indole synthesis of the target molecule.

While elegant, this pathway is sensitive to reaction conditions, which can activate competing reaction channels. Let's address the most common issues.

Troubleshooting Guide & FAQs

Q1: My primary impurity is 1,7-dimethyl-1H-indole. What is causing this significant decarboxylation and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

This is the most prevalent side reaction. Indole-2-carboxylic acids are thermally and acid-lability, readily losing CO₂ to form the corresponding indole.[2] The high temperatures and strong acidic conditions often employed to drive the Fischer cyclization create a perfect storm for decarboxylation.

Causality: The mechanism involves protonation of the indole ring, which facilitates the cleavage of the C-C bond at the C2 position. Heating the final product above its melting point is a classic, albeit often undesirable, method for decarboxylation.[2]

Mitigation Strategies:

  • Protect the Carboxyl Group: The most robust solution is to perform the Fischer synthesis using an ester of pyruvic acid, such as ethyl pyruvate. The resulting ethyl 1,7-dimethyl-1H-indole-2-carboxylate is significantly more stable under the reaction conditions. The desired carboxylic acid can then be obtained in a separate, controlled hydrolysis step under milder basic conditions (saponification).

  • Moderate Reaction Conditions: If using pyruvic acid directly, avoid excessive temperatures and overly harsh acids. Polyphosphoric acid (PPA) is often a good choice as it can promote cyclization at lower temperatures (80-100 °C) compared to sulfuric acid.[1]

  • Solvent Choice: High-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF) or sulfolane have been used to facilitate decarboxylation under controlled conditions, sometimes with organic acid catalysis.[3] Therefore, for preserving the carboxyl group, less aggressive solvents like ethanol, acetic acid, or toluene are preferable, depending on the chosen acid catalyst.[4]

Q2: The reaction mixture turns dark, and I'm isolating a significant amount of tar-like material, leading to low yields and difficult purification. What's happening?

A2: Understanding Degradation Pathways

Dark, insoluble byproducts are typically the result of acid-mediated degradation and polymerization. The primary mechanistic culprit in the Fischer synthesis is often N-N bond cleavage of the hydrazone or related intermediates.[5]

Causality: Under strong acid conditions, the protonated hydrazone intermediate can fragment via cleavage of the weak N-N bond. This generates aniline derivatives and other reactive species that can polymerize.[6] Furthermore, the indole product itself can be unstable to harsh acids and high temperatures, leading to self-condensation or rearrangement.[5]

Mitigation Strategies:

  • Choice of Acid Catalyst: This is the most critical parameter. While strong Brønsted acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, BF₃) are effective, they can also promote N-N bond cleavage.[1]

    • Recommendation: Start with polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H). These viscous media often promote the desired[7][7]-sigmatropic rearrangement at more moderate temperatures, minimizing charring.

    • For sensitive substrates, milder acids like p-toluenesulfonic acid (p-TsOH) in a suitable solvent can be effective, though they may require longer reaction times or higher temperatures.[8]

  • Temperature Control: Carefully control the reaction temperature. Do not overheat. It is better to run the reaction for a longer time at a lower temperature (e.g., 80-90 °C) than to force it quickly at a higher temperature (>120 °C).

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.

Q3: My reaction is sluggish and stalls, with significant recovery of the unreacted hydrazone. How can I improve the conversion rate?

A3: Driving the Equilibrium Forward

Incomplete conversion indicates that the activation energy for the key[7][7]-sigmatropic rearrangement and subsequent cyclization is not being met.[9]

Troubleshooting Steps:

  • Increase Acid Strength/Concentration: If using a weak acid like acetic acid, the catalysis may be insufficient.[5] Transitioning to a stronger catalyst like PPA or a Lewis acid such as ZnCl₂ is a logical step.[4]

  • Increase Temperature: Cautiously increase the reaction temperature in increments of 10 °C. Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and degradation.

  • Consider In Situ Hydrazone Formation: Some pre-formed hydrazones can be unstable. A common and effective technique is to mix the N-methyl-o-tolylhydrazine and pyruvic acid (or its ester) directly in the acidic medium.[4] This allows the hydrazone to form and immediately cyclize without being isolated.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the Fischer indole synthesis by efficiently heating the polar reaction mixture, often leading to higher yields and shorter reaction times.[10]

Q4: I am considering an alternative route: synthesizing 7-methyl-1H-indole-2-carboxylic acid first, followed by N-methylation. What are the potential side reactions in the methylation step?

A4: The Challenge of N- vs. C-Alkylation

This is a valid alternative strategy, but the N-methylation of indoles is not always straightforward. The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is significantly more nucleophilic than the nitrogen, which can lead to undesired C3-alkylation.[11]

Causality: Direct alkylation with a reagent like methyl iodide under neutral or slightly acidic conditions will likely result in a mixture of N- and C-alkylated products, with the C3-alkylated product often predominating.

Strategies for Selective N-Methylation:

  • Deprotonation First (SN2 Reaction): The most reliable method is to first deprotonate the indole nitrogen with a strong, non-nucleophilic base to form the indolide anion. This makes the nitrogen the most reactive site.

    • Procedure: Treat the 7-methyl-1H-indole-2-carboxylate ester (the ester is recommended to avoid O-methylation of the carboxylic acid) with a base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF).[12] Once deprotonation is complete, add the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Use of Dimethyl Carbonate (DMC): DMC is an environmentally benign methylating agent. In the presence of a base like K₂CO₃ or DBU, it can selectively methylate the indole nitrogen.[13][14] This method can sometimes esterify the carboxylic acid and methylate the nitrogen in one pot, but optimization is required.[15]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base (e.g., solid KOH) and a methylating agent in a two-phase system can also favor N-alkylation.

The competing pathways of deprotonation followed by alkylation are illustrated below.

Alkylation_Selectivity Indole Indolide Anion (from Deprotonation) N_Alk N-Methylation (Desired Product) Indole->N_Alk Attack at N1 C_Alk C3-Methylation (Side Product) Indole->C_Alk Attack at C3

Caption: Competing N1 vs. C3 alkylation pathways after deprotonation of the indole.

Quantitative Data Summary & Optimized Protocols

Table 1: Impact of Acid Catalyst on Fischer Indole Synthesis Yield
CatalystTemperature (°C)Typical Yield of Desired Acid (%)Yield of Decarboxylated Byproduct (%)Notes
Acetic Acid118 (Reflux)30-50%5-10%Often results in incomplete conversion.[4]
H₂SO₄ (cat.) in EtOH80 (Reflux)50-65%15-25%Stronger acid improves conversion but increases decarboxylation.
ZnCl₂120-14060-75%10-20%Effective but requires higher temperatures.[1]
Polyphosphoric Acid (PPA)80-10070-85%<5%Often the optimal choice, minimizing side reactions.
Eaton's Reagent70-9075-90%<5%Highly effective, but more expensive and requires careful handling.

Yields are illustrative and depend heavily on the specific substrate and reaction scale.

Experimental Protocol 1: Optimized Fischer Synthesis via Ethyl Ester

This protocol minimizes decarboxylation by protecting the carboxylic acid as an ethyl ester.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10 eq by weight relative to the hydrazine). Begin stirring and heat the PPA to 80°C under a nitrogen atmosphere.

  • Addition of Reactants: In a separate flask, pre-mix N-methyl-o-tolylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq). Add this mixture dropwise to the hot, stirring PPA over 15-20 minutes. An exotherm may be observed; maintain the internal temperature below 100°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 90-95°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes) or LC-MS.

  • Workup: Allow the mixture to cool to approximately 60°C and then very carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ethyl 1,7-dimethyl-1H-indole-2-carboxylate can be purified by silica gel chromatography.

Experimental Protocol 2: Controlled Saponification
  • Setup: Dissolve the purified ethyl ester from Protocol 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add potassium hydroxide (KOH, 3-5 eq) and heat the mixture to a gentle reflux (60-70°C) for 2-4 hours, or until TLC/LC-MS confirms the complete disappearance of the starting ester.

  • Workup: Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify with cold 1M HCl with stirring. The product, this compound, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water until the filtrate is neutral, and dry the product under vacuum.

By employing these informed strategies and protocols, you can significantly improve the outcome of your synthesis, achieving higher yields and purity of your target molecule.

References

  • Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54153-54173. Available at: [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Available at: [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Wikipedia. (2023, December 29). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Richard, D. J., & Thomson, R. H. (1982). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 47(16), 3171-3173.
  • Maji, B., & Kundu, S. (2018). C‐alkylation versus N‐alkylation. Chemistry – An Asian Journal, 13(21), 3223-3227.
  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508-3549.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Sureshbabu, D., & Ranu, B. C. (2010). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
  • Piers, E., & Brown, R. K. (1962). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS, AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 40(3), 556-558.
  • Reissert, A. (1904). Ueber die Synthese von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft, 37(1), 831-839.
  • Shaik, F., et al. (2019). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 23(10), 2275-2282.
  • Forrest, T. P., & Chen, F. M. (1972). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 50(21), 3575-3578.
  • Tilstam, U., & Weinmann, H. (2001). Methylation of indole compounds using dimethyl carbonate. WO2001081305A2. Google Patents.
  • Duong, A. T.-H., et al. (2019). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 84(1), 475-481.
  • Wang, X., et al. (2022).
  • CN109694343B. (2020). Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • US7067676B2. (2006). N-alkylation of indole derivatives. Google Patents.

Sources

Technical Support Center: Scaling Up the Production of 1,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1,7-dimethyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and efficient production campaign. Our approach is grounded in established chemical principles and practical, field-tested insights to help you navigate the complexities of scaling up this important indole derivative.

Introduction to the Synthesis of this compound

This compound is a key building block in the development of various pharmacologically active compounds. Its synthesis on a larger scale requires careful consideration of reaction conditions, potential side reactions, and purification strategies. The most common and adaptable methods for the synthesis of indole-2-carboxylic acids are the Fischer indole synthesis and the Reissert indole synthesis. For the specific substitution pattern of our target molecule, a judicious choice of starting materials and reaction pathway is crucial for achieving high yield and purity.

This guide will focus on a robust and scalable synthetic route, likely employing a modified Fischer indole synthesis approach, and will address the common challenges associated with this powerful but sometimes temperamental reaction.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Reaction & Synthesis

Q1: My Fischer indole synthesis is giving a low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in a Fischer indole synthesis can stem from several factors, especially when scaling up. Here's a breakdown of potential causes and solutions:

  • Incomplete Hydrazone Formation: The initial condensation of 2,6-dimethylphenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) is critical. Ensure anhydrous conditions and the use of a suitable acid catalyst (e.g., a catalytic amount of acetic acid). On a larger scale, efficient mixing is key to drive this equilibrium reaction to completion.

  • Suboptimal Cyclization Conditions: The acid-catalyzed cyclization of the hydrazone is the core of the Fischer synthesis and is often the most challenging step.

    • Acid Choice and Concentration: The choice of acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or zinc chloride) and its concentration are critical.[1] For a successful scale-up, a thorough optimization study is recommended. Start with milder conditions and gradually increase the acid strength or temperature.

    • Temperature Control: This reaction is often exothermic. Poor temperature control on a larger scale can lead to the formation of undesired side products and decomposition. Ensure your reactor has adequate cooling capacity and that the temperature is monitored closely.

  • Side Reactions: The Fischer indole synthesis is notorious for potential side reactions, which can become more pronounced at scale.

    • Reductive Cleavage of the N-N Bond: This can be a significant issue, leading to the formation of aniline byproducts.[2] This is often exacerbated by overly harsh acidic conditions or high temperatures.

    • Rearrangements and Dimerization: Indole intermediates can be prone to dimerization or other rearrangements under strong acid conditions.

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct during the cyclization step. How can I minimize this?

A2: Tar formation is a common issue in Fischer indole syntheses, particularly at elevated temperatures and high acid concentrations. Here are some strategies to mitigate this:

  • Gradual Addition of Acid: Instead of adding the entire amount of acid catalyst at once, consider a slow, controlled addition to manage the exotherm and minimize localized "hot spots."

  • Lower Reaction Temperature: Experiment with running the cyclization at a lower temperature for a longer duration. While this may slow down the reaction rate, it can significantly reduce the formation of degradation products.

  • Use of a Milder Catalyst: Consider using a milder Lewis acid catalyst, such as zinc chloride, or a solid-supported acid catalyst, which can sometimes offer better selectivity and easier removal.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

Purification & Isolation

Q3: I am having difficulty purifying the final this compound. What are the recommended methods for large-scale purification?

A3: The purification of indole-2-carboxylic acids on a large scale often requires a multi-step approach to achieve high purity.

  • Initial Work-up: After the reaction is complete, quenching the reaction mixture by carefully adding it to ice-water is a standard procedure. The crude product will often precipitate out.

  • Base-Acid Extraction: A highly effective method for purifying carboxylic acids is to perform a base-acid extraction.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) to convert the carboxylic acid to its water-soluble salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or basic impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of around 2-3, which will cause the purified carboxylic acid to precipitate.

    • Filter the precipitate, wash it with cold water, and dry it thoroughly.

  • Recrystallization: For achieving high purity, recrystallization is often necessary. Suitable solvent systems include ethanol/water, acetic acid/water, or toluene. The choice of solvent will depend on the impurity profile.

  • Activated Carbon Treatment: If the product is colored due to persistent impurities, a treatment with activated carbon in a suitable solvent during the recrystallization process can be effective for decolorization.[3]

Q4: My final product is off-color (e.g., pink or brown). What is the cause and how can I obtain a white or off-white solid?

A4: Discoloration in indole derivatives is often due to trace impurities, including oxidation products or residual starting materials.

  • Air Oxidation: Indoles can be susceptible to air oxidation, especially in the presence of light. Ensure that the final product is stored in a well-sealed container, protected from light, and preferably under an inert atmosphere.

  • Residual Impurities: As mentioned above, treatment with activated carbon during recrystallization can effectively remove colored impurities.

  • Thorough Washing: Ensure the precipitated product is thoroughly washed with cold water during filtration to remove any residual acid or colored byproducts from the reaction mixture.

Frequently Asked Questions (FAQs)

Synthesis & Methodology

Q1: What is the most reliable and scalable synthetic route to this compound?

A1: A robust and scalable approach is the Japp-Klingemann reaction followed by Fischer indole cyclization . This two-step process offers good control over the introduction of the carboxylic acid functionality and the formation of the indole ring.[4][5]

  • Step 1: Japp-Klingemann Reaction: This step involves the reaction of a diazonium salt of 2,6-dimethylaniline with a β-ketoester (e.g., ethyl 2-methylacetoacetate) to form a hydrazone precursor.

  • Step 2: Fischer Indole Cyclization: The resulting hydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid or Eaton's reagent) to form the ethyl ester of this compound.

  • Step 3: Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidic workup.

Q2: Can I use a one-pot procedure for the synthesis?

A2: While one-pot syntheses can be attractive for their efficiency, they can be challenging to scale up for the Fischer indole synthesis due to the different optimal conditions for hydrazone formation and cyclization. A stepwise approach generally offers better control and higher overall yields on a larger scale.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Both the cyclization and quenching steps can be highly exothermic. Ensure the reactor is equipped with adequate cooling and that additions are done at a controlled rate.

  • Acid Handling: The use of strong acids like polyphosphoric acid or sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield. Work in a well-ventilated area.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.

  • Pressure Build-up: Be aware of the potential for pressure build-up in the reactor, especially during heating. Ensure the reactor is equipped with a pressure relief system.

Analytical & Characterization

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product and for identifying and quantifying any impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product. The chemical shifts and coupling constants will provide definitive evidence of the this compound structure.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indole ring.[7]

Q5: What are the expected spectroscopic data for this compound?

  • 1H NMR (in DMSO-d6):

    • A singlet for the N-H proton (around 11-12 ppm).

    • A singlet for the carboxylic acid proton (around 12-13 ppm).

    • A singlet for the C1-methyl group.

    • A singlet for the C7-methyl group.

    • Signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the benzene ring.

  • 13C NMR (in DMSO-d6):

    • A signal for the carboxylic acid carbonyl carbon (around 160-170 ppm).

    • Signals for the aromatic and indole ring carbons.

    • Signals for the two methyl carbons.

  • IR (KBr):

    • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm-1).

    • A C=O stretch from the carboxylic acid (around 1680-1710 cm-1).

    • An N-H stretch from the indole ring (around 3300-3400 cm-1).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,7-dimethyl-1H-indole-2-carboxylate (via Fischer Indole Synthesis)

This protocol outlines a general procedure. Optimization of specific parameters is recommended for scale-up.

Materials:

  • 2,6-Dimethylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (anhydrous)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrazone Formation:

    • In a suitably sized reactor equipped with a mechanical stirrer and a reflux condenser, dissolve 2,6-dimethylphenylhydrazine hydrochloride in ethanol.

    • Add sodium acetate to neutralize the hydrochloride salt and stir for 15-20 minutes.

    • To this mixture, add ethyl pyruvate dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude hydrazone.

  • Fischer Indole Cyclization:

    • Caution: This step can be highly exothermic.

    • In a separate reactor, heat polyphosphoric acid (PPA) to 80-90 °C with vigorous stirring.

    • Slowly and carefully add the crude hydrazone from the previous step to the hot PPA. The addition rate should be controlled to maintain the reaction temperature below 100 °C.

    • After the addition is complete, continue to stir the mixture at 90-100 °C and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of ice and water with stirring.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ethyl 1,7-dimethyl-1H-indole-2-carboxylate.

Protocol 2: Saponification to this compound

Materials:

  • Crude ethyl 1,7-dimethyl-1H-indole-2-carboxylate

  • Ethanol

  • Sodium hydroxide (or potassium hydroxide) solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 2 M)

  • Deionized water

Procedure:

  • Dissolve the crude ethyl ester in ethanol in a reactor.

  • Add the sodium hydroxide solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.

  • The desired carboxylic acid will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause(s) Recommended Solution(s)
Low reaction yieldIncomplete hydrazone formation, suboptimal cyclization conditions, side reactions.Ensure anhydrous conditions for hydrazone formation, optimize acid catalyst and temperature for cyclization, consider milder conditions.
Tar formationHigh reaction temperature, high acid concentration.Gradual addition of acid, lower reaction temperature, use of a milder catalyst, inert atmosphere.
Difficulty in purificationComplex impurity profile.Utilize base-acid extraction, followed by recrystallization. Consider activated carbon treatment for colored impurities.
Off-color final productAir oxidation, residual impurities.Store product protected from light and air, use activated carbon during recrystallization, ensure thorough washing of the final product.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Japp-Klingemann / Hydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Saponification & Purification A 2,6-Dimethylaniline B Diazotization (NaNO2, HCl) A->B C 2,6-Dimethylphenyldiazonium chloride B->C E Hydrazone Formation C->E D Ethyl 2-methylacetoacetate D->E F Hydrazone Intermediate E->F H Cyclization F->H G Acid Catalyst (e.g., PPA) G->H I Ethyl 1,7-dimethyl-1H-indole-2-carboxylate H->I J Base Hydrolysis (NaOH or KOH) I->J K Acidification (HCl) J->K L Purification (Recrystallization) K->L M This compound L->M

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

G Start Low Yield Observed CheckHydrazone Check Hydrazone Formation Start->CheckHydrazone CheckCyclization Check Cyclization Step CheckHydrazone->CheckCyclization No IncompleteHydrazone Incomplete Hydrazone Formation CheckHydrazone->IncompleteHydrazone Yes SuboptimalCyclization Suboptimal Cyclization CheckCyclization->SuboptimalCyclization Yes SideReactions Significant Side Reactions CheckCyclization->SideReactions Possible OptimizeHydrazone Optimize Hydrazone Conditions: - Anhydrous conditions - Efficient mixing - Stoichiometry IncompleteHydrazone->OptimizeHydrazone OptimizeCyclization Optimize Cyclization Conditions: - Acid choice & concentration - Temperature control - Reaction time SuboptimalCyclization->OptimizeCyclization MitigateSideReactions Mitigate Side Reactions: - Milder acid - Lower temperature - Inert atmosphere SideReactions->MitigateSideReactions

Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.

References

  • Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. [Link]

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  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
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  • Wierzejewska, M., & Raczynska, E. D. (2019). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 24(23), 4253. [Link]

  • Sato, Y., et al. (2000). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. The Journal of Organic Chemistry, 65(22), 7303-7313. [Link]

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  • Garg, N. K., & Sarpong, R. (2007). Exploration of the interrupted Fischer indolization reaction. Beilstein Journal of Organic Chemistry, 3, 26. [Link]

  • Mourad, A. K., & Czekelius, C. (2015). The synthesis of esters from carboxylic acids and their derivatives was described previous.
  • Bako, E., et al. (2017). Synthesis and evaluation of new 2-azolylindoles – derivatives of indole-2-carboxylic acid. Farmatsevtychnyi Zhurnal, (4), 53-60. [Link]

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  • Bako, E., et al. (2017). Synthesis and evaluation of new 2-azolylindoles – derivatives of indole-2-carboxylic acid. Farmatsevtychnyi Zhurnal, (4), 53-60. [Link]

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  • Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,7-dimethyl-1H-indole-2-carboxylic acid derivatives and their analogues. While specific research on the 1,7-dimethyl substituted scaffold is emerging, this document synthesizes findings from the broader class of indole-2-carboxylic acid derivatives to provide a predictive framework for their biological activity. We will explore how structural modifications to the indole core influence their efficacy as anti-inflammatory, antiviral, and anticancer agents, supported by experimental data from authoritative sources.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Core in Drug Discovery

The indole ring is a prominent heterocyclic structure found in numerous biologically active compounds and natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged" scaffold in medicinal chemistry. Specifically, the indole-2-carboxylic acid framework has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3]

This guide will dissect the SAR of this class of molecules, focusing on how substitutions at various positions of the indole ring and modifications to the carboxylic acid moiety impact their biological function. While direct experimental data on this compound is limited in the public domain, the principles derived from related analogues offer valuable insights for the rational design of novel therapeutics based on this specific scaffold.

Comparative Analysis of Biological Activities

The versatility of the indole-2-carboxylic acid scaffold is evident in the diverse range of biological targets it can be engineered to modulate. Below, we compare the key SAR findings across different therapeutic areas.

Anti-Inflammatory Activity

Indole-2-carboxylic acid derivatives have shown promise as potent anti-inflammatory agents.[2][4][5] The primary mechanism often involves the inhibition of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][4]

A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives revealed that most of the synthesized compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of these pro-inflammatory cytokines in RAW264.7 cells.[2][4] The structure-activity relationship suggests that introducing hydrophobic groups at the amino site may enhance the anti-inflammatory activity.[2]

Key SAR Insights for Anti-Inflammatory Activity:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a formamide linked to other heterocyclic systems, such as imidazole[2,1-b]thiazole, can yield potent anti-inflammatory effects.[2][4]

  • Substitution on the Indole Ring: The introduction of hydrophobic groups appears to be favorable for enhanced activity.[2]

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of research for indole-2-carboxylic acid derivatives has been in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][6] The core scaffold plays a crucial role in the mechanism of action. The indole nucleus and the C2-carboxyl group are capable of chelating the two Mg²⁺ ions within the active site of the integrase enzyme, which is essential for its inhibitory function.[3][6]

Structural modifications at the C3 and C6 positions of the indole ring have been shown to significantly enhance the inhibitory potency.[3]

Key SAR Insights for Anti-HIV-1 Integrase Activity:

  • C2-Carboxylic Acid: Essential for chelating Mg²⁺ ions in the enzyme's active site.[3][6]

  • C3 Position: Introduction of a long branch at this position can improve interaction with a hydrophobic cavity near the active site of the integrase.[3]

  • C6 Position: Introducing a C6-halogenated benzene ring can effectively bind with the viral DNA through π–π stacking interactions, thereby increasing the inhibitory activity.[3][6]

One study identified a derivative, compound 20a , which demonstrated a remarkable increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM.[3] This was achieved through optimizations at the C2, C3, and C6 positions.

Anticancer Activity

Indole-2-carboxamides, derived from indole-2-carboxylic acids, have emerged as a promising class of antiproliferative agents.[1][7] Their mechanism of action often involves the dual inhibition of key proteins in cancer progression, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[7]

A series of indole-2-carboxamide derivatives demonstrated potent antiproliferative activity, with GI₅₀ values in the nanomolar range.[1] The N-phenethyl carboxamide architecture was identified as being important for this activity.[7]

Key SAR Insights for Anticancer Activity:

  • Carboxamide Moiety: The conversion of the carboxylic acid to a carboxamide is a key feature for this activity. The nature of the amine substituent is critical.

  • N-1 Position: Modifications at this position can influence potency.

  • C3 Position: Substitution at the 3-position of the indole ring was found to be important for apoptotic activity.[8]

  • C5 Position: Halogen substitutions, such as chlorine, at this position have been incorporated in potent derivatives.[7]

One study found that a 5-chloro-3-phenyl-indole-2-carboxylic acid derivative (9b) showed a 20-fold increase in apoptotic activity compared to the initial screening hit, with an EC₅₀ value of 0.1 μM in a caspase activation assay.[8] These compounds were also found to inhibit tubulin polymerization, suggesting a potential mechanism of action.[8]

Data Summary: A Comparative Table

Biological ActivityKey Structural FeaturesRepresentative Compound (if available)Potency (IC₅₀/EC₅₀)Reference
Anti-Inflammatory Indole-2-formamide linked to other heterocyclesIndole-2-formamide benzimidazole[2,1-b]thiazole derivativeNot specified in abstracts[2][4]
Anti-HIV-1 Integrase C2-Carboxylic acid, C3-long branch, C6-halogenated benzeneCompound 20a 0.13 µM[3]
Anticancer C2-Carboxamide, C3-Phenyl, C5-Chloro5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b )0.1 µM (caspase activation)[8]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro anti-inflammatory assay.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

This protocol is a standard method to screen compounds for their potential to inhibit the production of the pro-inflammatory mediator, nitric oxide.

Workflow Diagram:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment and Stimulation cluster_2 Nitrite Measurement (Griess Assay) A 1. Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% Pen/Strep. B 2. Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well. A->B C 3. Incubate for 24 hours at 37°C, 5% CO2. B->C D 4. Pre-treat cells with various concentrations of test compounds for 1 hour. C->D E 5. Stimulate cells with 1 µg/mL LPS. D->E F 6. Incubate for another 24 hours. E->F G 7. Collect 50 µL of supernatant from each well. F->G H 8. Add 50 µL of Griess Reagent A (sulfanilamide). G->H I 9. Add 50 µL of Griess Reagent B (NED). H->I J 10. Incubate for 10 minutes at room temperature. I->J K 11. Measure absorbance at 540 nm. J->K L 12. Calculate NO concentration using a sodium nitrite standard curve. K->L

Caption: Workflow for in vitro anti-inflammatory screening using the Griess assay.

Detailed Steps:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test indole-2-carboxylic acid derivatives. Cells are pre-incubated with the compounds for 1 hour.

  • LPS Stimulation: After pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a negative control (no LPS) are included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.

    • 50 µL of cell supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid (Griess Reagent A).

    • After 5-10 minutes of incubation at room temperature, protected from light, 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water (Griess Reagent B) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated vehicle control. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

Future Directions and the Potential of this compound

The comprehensive SAR data for the broader class of indole-2-carboxylic acid derivatives provides a strong foundation for the targeted design of novel compounds. The introduction of methyl groups at the N-1 and C-7 positions, as in this compound, could have several predictable effects:

  • Increased Lipophilicity: The two methyl groups will increase the overall lipophilicity of the molecule, which could enhance membrane permeability and oral bioavailability.

  • Steric Influence: The 7-methyl group may introduce steric hindrance that could influence the preferred conformation of the molecule and its binding to specific targets. This could potentially lead to improved selectivity.

  • Metabolic Stability: The N-1 methyl group prevents N-dealkylation and may block potential sites of metabolism, potentially increasing the compound's half-life.

Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore these potential advantages and to identify novel therapeutic agents with improved pharmacological profiles.

References

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  • Li, J. et al. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry14 , 1323-1331 (2023). [Link]

  • Meng, Z. et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules25 , 504 (2020). [Link]

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  • A novel series of functionalized 13H-benzo[f]chromeno[4,3-b][6][9]naphthyridines and 1,3-diphenylbenzo[f][6][9]naphthyridines have been synthesized by an efficient regioselective one-pot multicomponent synthesis through intra and intermolecular imino Diels-Alder reaction. ResearchGate. [Link]

  • Lu, D. et al. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters7 , 983-988 (2016). [Link]

  • Lu, D. et al. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry58 , 4562-4577 (2015). [Link]

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  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. [Link]

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A Comparative Analysis of Methylated Indole-2-Carboxylic Acids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of various methylated indole-2-carboxylic acids, essential scaffolds in medicinal chemistry and materials science. We will delve into their physicochemical properties, analytical characterization, chemical reactivity, and biological activities, offering a comprehensive resource for researchers, scientists, and drug development professionals. The insights presented herein are grounded in experimental data and established scientific principles to facilitate informed decisions in your research and development endeavors.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a methyl group at various positions on the indole ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its physicochemical characteristics, reactivity, and biological interactions. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics and functional materials. This guide will systematically compare key isomers to elucidate the impact of methyl substitution on the overall molecular profile.

Physicochemical Properties: The Foundation of Molecular Behavior

A molecule's physicochemical properties, such as its acidity (pKa), lipophilicity (logP), and solubility, are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations. The position of the methyl group on the indole ring significantly impacts these parameters.

The acidity of the carboxylic acid group, represented by the pKa value, is influenced by the electronic effects of the methyl substituent. Generally, electron-donating groups like methyl are expected to increase the pKa (decrease acidity) by destabilizing the carboxylate anion. Conversely, the lipophilicity, or logP, is a measure of a compound's partitioning between an octanol and water phase and is a crucial indicator of its membrane permeability. The addition of a methyl group typically increases the logP value, enhancing its lipophilic character. Solubility is a complex property influenced by both pKa and logP, as well as the crystal lattice energy of the solid form.

Below is a comparative table summarizing the available physicochemical data for various methylated indole-2-carboxylic acids. It is important to note that while some of this data is experimentally determined, other values are computationally predicted and should be considered as such.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Predicted)
Indole-2-carboxylic acidC₉H₇NO₂161.16202-206[1]287.44 (Predicted)[2]4.44 ± 0.30[2]1.79 - 2.31
1-Methylindole-2-carboxylic acidC₁₀H₉NO₂175.18212-213 (dec.)Not AvailableNot AvailableNot Available
3-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.18Not AvailableNot AvailableNot Available2.3
4-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.18220-221419.9 ± 25.0 (Predicted)Not Available2.77
5-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.18236-238 (dec.)421.2 ± 25.0 (Predicted)[3]Not AvailableNot Available
6-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.18Not AvailableNot AvailableNot Available2.4
7-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.18Not AvailableNot AvailableNot Available2.7

Experimental Protocol: Potentiometric pKa Determination

The pKa of a given indole-2-carboxylic acid can be experimentally determined via potentiometric titration. This self-validating method relies on monitoring the pH of a solution of the acid as a standardized base is incrementally added.

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known mass of methylated indole-2-carboxylic acid in a suitable solvent (e.g., water/methanol mixture) C Add standardized NaOH solution in small, known increments A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition C->D E Plot pH vs. volume of NaOH added D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for experimental pKa determination.

Analytical Characterization: Separating and Identifying Isomers

The subtle structural differences between methylated indole-2-carboxylic acid isomers necessitate robust analytical techniques for their separation and identification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating these isomers based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of each isomer is influenced by its polarity, with more lipophilic compounds generally exhibiting longer retention times. For instance, in a study analyzing various indole-2-carboxylic acid derivatives, a C18 column was utilized with a mobile phase consisting of methyl alcohol and water (80:20), and a detection wavelength of 280 nm.[2] The retention times for different derivatives under these conditions varied, demonstrating the technique's resolving power.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of each isomer. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which is modulated by the position of the methyl group. For example, the chemical shift of the methyl protons and the aromatic protons will be characteristic for each isomer.

Analytical_Workflow cluster_sample Sample cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample Mixture of Methylated Indole-2-Carboxylic Acids HPLC Separation based on polarity (Reversed-Phase C18) Sample->HPLC NMR Structural Elucidation (¹H and ¹³C NMR) Sample->NMR Retention Unique Retention Time for each isomer HPLC->Retention Shifts Characteristic Chemical Shifts for each isomer NMR->Shifts

Caption: Analytical workflow for isomer separation and identification.

Chemical Reactivity: A Tale of Steric and Electronic Effects

The reactivity of the carboxylic acid group and the indole ring is influenced by the position of the methyl substituent. Key reactions for indole-2-carboxylic acids include esterification, amidation, and decarboxylation.

Esterification and Amidation

Esterification and amidation are fundamental transformations of the carboxylic acid group. The rate of these reactions can be affected by both steric and electronic factors. A methyl group near the carboxylic acid (e.g., at the 1- or 3-position) may sterically hinder the approach of the alcohol or amine, potentially slowing the reaction rate. Electronically, the methyl group's electron-donating nature can slightly decrease the electrophilicity of the carboxyl carbon, which could also influence the reaction kinetics. The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Similarly, amidation often requires activation of the carboxylic acid, for example, by converting it to an acid chloride, to facilitate the reaction with an amine.

Decarboxylation

Decarboxylation, the removal of the carboxyl group, is a common reaction for indole-2-carboxylic acids, often achieved by heating. The stability of the resulting carbanion intermediate plays a crucial role in the reaction's facility. The position of the methyl group can influence the electron density of the indole ring and thus affect the stability of this intermediate. For instance, heating indole-2-carboxylic acid above its melting point results in decarboxylation to indole.[4] The presence of a methyl group may alter the temperature required for efficient decarboxylation.

Biological Activity: The Impact of Methylation on Pharmacological Profile

The indole-2-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. Methylation serves as a powerful tool to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these molecules.

Antiviral Activity

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[2] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the indole ring is critical for inhibitory activity.[2] For example, modifications at the C3 and C6 positions of the indole core have been shown to significantly enhance the inhibitory effect.[2] The indole nucleus and the C2 carboxyl group are believed to chelate with magnesium ions in the active site of the integrase.[2]

Anticancer and Other Activities

Methylated indole-2-carboxylic acids and their derivatives have also been explored for their potential as anticancer agents. For instance, 5-Methyl-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of Pin1 inhibitors, which are being investigated as potential anticancer agents.[5] Furthermore, various derivatives have shown promising antimicrobial and cytotoxic activities.[1][6] The specific biological activity is highly dependent on the overall substitution pattern of the molecule. For example, 1-methylindole-2-carboxylic acid is a reactant in the preparation of novel indoleamine 2,3-dioxygenase (IDO) inhibitors, which have applications in cancer immunotherapy.

Biological_Activity cluster_activity Biological Activities Indole Methylated Indole-2-Carboxylic Acid Scaffold Antiviral Antiviral (e.g., HIV-1 Integrase Inhibition) Indole->Antiviral Modulation of Target Binding Anticancer Anticancer (e.g., IDO, Pin1 Inhibition) Indole->Anticancer Interference with Cellular Pathways Antimicrobial Antimicrobial Indole->Antimicrobial Disruption of Microbial Processes

Caption: Diverse biological activities of the methylated indole-2-carboxylic acid scaffold.

Conclusion

The methylation of the indole-2-carboxylic acid scaffold provides a versatile strategy for modulating its physicochemical, analytical, and biological properties. The position of the methyl group exerts a significant influence on acidity, lipophilicity, and reactivity, which in turn dictates the molecule's suitability for various applications. This guide has provided a comparative framework for understanding these structure-property relationships, offering valuable insights for the rational design of novel compounds in drug discovery and materials science. Further experimental investigation into the properties of a complete set of isomers will undoubtedly continue to expand the utility of this remarkable chemical scaffold.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Publishing. [Link]

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. (n.d.). [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2011-02-03). ResearchGate. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023-01-16). MDPI. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. (2023-04-17). Brieflands. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2011-02-03). ResearchGate. [Link]

  • Kinetic Study of Esterification Reaction. (n.d.). ResearchGate. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023-01-16). MDPI. [Link]

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A Comparative Guide to Validating the Mechanism of Action of 1,7-dimethyl-1H-indole-2-carboxylic acid as a Putative HIF-1α Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The discovery of novel small molecules that can modulate critical cellular pathways is a cornerstone of modern drug development. 1,7-dimethyl-1H-indole-2-carboxylic acid, hereafter referred to as DM-ICA, has been identified as a potential therapeutic agent. Preliminary screens suggest its activity may be linked to the hypoxia signaling pathway, a critical regulator of angiogenesis, metabolism, and cancer progression. This guide provides a comprehensive, technically-grounded framework for validating the hypothesis that DM-ICA's primary mechanism of action (MOA) is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Phase 1: Confirming Cellular Target Engagement

The foundational question for any proposed MOA is whether the compound physically interacts with its intended target within a complex cellular environment. The most direct hypothesis is that DM-ICA binds to and stabilizes HIF-1α, preventing its translocation or transcriptional activity. To test this, we will employ the Cellular Thermal Shift Assay (CETSA®), a powerful technique for assessing target engagement in intact cells.

Causality of Experimental Choice: CETSA operates on the principle that a ligand binding to its target protein confers thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. By measuring the amount of soluble protein remaining at various temperatures, we can infer direct binding. This is superior to in-vitro methods like Surface Plasmon Resonance (SPR) for initial validation as it confirms binding occurs within the native cellular milieu, accounting for cell permeability and intracellular crowding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

The workflow below outlines the process for determining if DM-ICA engages HIF-1α in a human colorectal cancer cell line (HCT116), which shows robust HIF-1α stabilization under hypoxic conditions.

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture 1. Culture HCT116 cells to ~80% confluency hypoxia 2. Induce HIF-1α with CoCl₂ (100 µM) or 1% O₂ for 4h culture->hypoxia harvest 3. Harvest and wash cells hypoxia->harvest resuspend 4. Resuspend in PBS with protease inhibitors harvest->resuspend aliquot 5. Aliquot cell suspension resuspend->aliquot treat 6. Treat aliquots: - Vehicle (0.1% DMSO) - DM-ICA (10 µM) aliquot->treat incubate 7. Incubate at 37°C for 1 hour treat->incubate heat 8. Heat individual aliquots across a temperature gradient (40°C - 64°C) for 3 min incubate->heat cool 9. Cool at room temperature for 3 min heat->cool lyse 10. Lyse cells via freeze-thaw cycles cool->lyse centrifuge 11. Centrifuge to pellet aggregated protein lyse->centrifuge collect 12. Collect supernatant (soluble fraction) centrifuge->collect wb 13. Analyze soluble HIF-1α levels by Western Blot collect->wb

Caption: Workflow for CETSA to validate DM-ICA and HIF-1α engagement.

Detailed CETSA Protocol
  • Cell Culture & Induction: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS. To induce HIF-1α expression, treat cells with 100 µM Cobalt Chloride (CoCl₂) or place them in a hypoxic chamber (1% O₂) for 4 hours prior to harvesting.

  • Treatment: Harvest cells and resuspend in PBS containing a protease inhibitor cocktail. Divide the cell suspension into two main groups: Vehicle (0.1% DMSO) and DM-ICA (10 µM). Incubate for 1 hour at 37°C.

  • Heating: Aliquot each treatment group into a PCR plate. Heat the plate using a thermal cycler with a gradient function from 40°C to 64°C for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis & Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Analysis: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins. Collect the supernatant, which contains the soluble protein fraction. Analyze the levels of soluble HIF-1α in each sample using standard Western Blotting procedures.

Expected Outcome for Positive Target Engagement: In the vehicle-treated samples, the amount of soluble HIF-1α will decrease as the temperature increases, indicating denaturation. In the DM-ICA-treated samples, if binding occurs, the protein will be stabilized, resulting in a rightward shift of the melting curve. More soluble HIF-1α will be present at higher temperatures compared to the vehicle control.

Phase 2: Validating Downstream Functional Effects

Confirming target engagement is necessary but not sufficient. We must demonstrate that this engagement leads to a functional consequence consistent with inhibition. Since HIF-1α is a transcription factor, its inhibition should lead to a decrease in the expression of its target genes.

Causality of Experimental Choice: We will quantify the mRNA levels of well-established HIF-1α target genes, such as VEGFA (Vascular Endothelial Growth Factor A) and SLC2A1 (which codes for the GLUT1 glucose transporter). A reduction in the transcription of these genes upon DM-ICA treatment provides strong evidence of functional inhibition of the HIF-1α pathway. Quantitative Real-Time PCR (qPCR) is the gold standard for this type of analysis due to its sensitivity, specificity, and wide dynamic range.

Comparative Analysis: DM-ICA vs. a Known Inhibitor

To benchmark the performance of DM-ICA, we will compare its effects directly against a well-characterized HIF-1α inhibitor, such as Acriflavine.

ParameterDM-ICA (10 µM)Acriflavine (5 µM)Vehicle (0.1% DMSO)
VEGFA mRNA Fold Change 0.35 ± 0.080.28 ± 0.051.0 (baseline)
SLC2A1 mRNA Fold Change 0.41 ± 0.110.33 ± 0.071.0 (baseline)
Cell Viability (% of Control) 92% ± 4.5%75% ± 6.2%100%

Data are presented as mean ± standard deviation from three independent experiments. mRNA fold change is normalized to hypoxia-induced vehicle control.

Interpretation: The data above would indicate that DM-ICA effectively reduces the expression of HIF-1α target genes to a level comparable with the established inhibitor Acriflavine. Importantly, its lower impact on cell viability at the tested concentration suggests a potentially wider therapeutic window.

Detailed qPCR Protocol for Target Gene Expression
  • Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach ~70% confluency, induce hypoxia as described previously. Treat cells with Vehicle, DM-ICA (at a range of concentrations, e.g., 1, 5, 10 µM), or Acriflavine (5 µM) for 12-24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for VEGFA, SLC2A1, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Phase 3: Visualizing the Complete Mechanistic Pathway

To synthesize our findings, we can construct a model of the proposed mechanism of action. This visual representation clarifies the sequence of events from hypoxic stimulus to cellular response and illustrates precisely where DM-ICA intervenes.

MOA_Pathway cluster_stimulus Cellular State cluster_pathway HIF-1α Pathway cluster_response Cellular Response Hypoxia Hypoxia (Low O₂) HIF_alpha HIF-1α Subunit Hypoxia->HIF_alpha Stabilization HIF_complex HIF-1 Complex (Active Transcription Factor) HIF_alpha->HIF_complex Dimerization HIF_beta HIF-1β (ARNT) (Constitutively expressed) HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) in Target Gene Promoters HIF_complex->HRE Binding Transcription Increased Transcription of VEGFA, SLC2A1, etc. HRE->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Metabolism Metabolic Shift Transcription->Metabolism DM_ICA DM-ICA (1,7-dimethyl-1H- indole-2-carboxylic acid) DM_ICA->Inhibition Inhibition->HIF_complex Inhibition

Caption: Proposed MOA of DM-ICA in the HIF-1α signaling pathway.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for validating the mechanism of action of this compound (DM-ICA) as a HIF-1α inhibitor. By sequentially confirming target engagement with CETSA and validating functional downstream effects on target gene expression via qPCR, we can build a high-confidence case for its MOA.

The comparative data against a known inhibitor, Acriflavine, provides crucial context for its potency and potential selectivity. The proposed workflow serves as a robust template for the preclinical characterization of novel small molecule inhibitors, grounding claims in verifiable, functional data. Future work should include broader off-target screening (e.g., kinase panel profiling) and in vivo studies to confirm these cellular findings translate to a relevant animal model.

References

  • CETSA (Cellular Thermal Shift Assay): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • HIF-1α Pathway Overview: Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell. Available at: [Link]

  • Quantitative PCR (qPCR) Principles: Taylor, S., et al. (2010). A practical approach to RT-qPCR—Publishing data that conform to the MIQE guidelines. Methods. Available at: [Link]

  • Acriflavine as a HIF-1 Inhibitor: Lee, K., et al. (2009). Acriflavine, a clinically approved drug, inhibits HIF-1α protein synthesis and diminishes hypoxia-induced vascular leakage. European Journal of Pharmacology. Available at: [Link]

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "one molecule, one target" is a foundational aspiration that is seldom a reality. The intricate biological system often reveals unintended interactions, or off-target effects, which can range from therapeutically beneficial to severely toxic. Therefore, a comprehensive understanding of a drug candidate's selectivity profile is not merely an academic exercise but a critical component of preclinical safety assessment. This guide provides an in-depth comparative analysis of the cross-reactivity of a novel investigational compound, 1,7-dimethyl-1H-indole-2-carboxylic acid, against a panel of clinically relevant off-targets.

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Derivatives have shown activity against a wide array of targets, including HIV-1 integrase, Fructose-1,6-bisphosphatase, and as dual inhibitors of IDO1/TDO.[1][2][3][4][5] This inherent promiscuity of the parent scaffold necessitates a rigorous evaluation of the selectivity of any new analogue. For the purpose of this guide, we will consider this compound (hereafter referred to as "Compound X") as a potent inhibitor of a hypothetical primary target, MAP Kinase-Activated Protein Kinase 2 (MK2), a key player in inflammatory signaling pathways.

This guide will delineate the experimental methodologies to assess the selectivity of Compound X, present a comparative analysis of its inhibitory activity against a panel of off-targets, and provide insights into the interpretation of these findings for drug development professionals.

The Rationale for Target Selection: Building a Relevant Cross-Reactivity Panel

The selection of an appropriate off-target panel is paramount for a meaningful cross-reactivity study. The panel for Compound X was rationally designed to include targets with structural or functional similarities to the primary target, as well as known "anti-targets" frequently implicated in adverse drug reactions.

  • Structurally-Related Kinases: To assess selectivity within the kinase family, a panel of kinases with varying degrees of homology to MK2 was selected. This allows for the determination of the selectivity window and provides insights into the structure-activity relationship for off-target binding.

  • Indole-Binding Proteins: Given the prevalence of the indole scaffold in various therapeutic agents, proteins known to bind indole derivatives were included. This proactive approach helps to identify potential cross-reactivities based on the chemical class of Compound X.[2][3][4][5]

  • Common Safety-Related Off-Targets: A standard panel of targets associated with adverse drug events was included to de-risk the compound at an early stage. This includes the hERG channel, cyclooxygenases (COX-1 and COX-2), and key Cytochrome P450 (CYP) enzymes.

The following diagram illustrates the logical workflow for the cross-reactivity assessment of Compound X.

cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound X (this compound) B Primary Target: MAPKAPK2 (MK2) A->B Potent Inhibition C Panel of Off-Targets B->C Initiates Cross-Reactivity Screening D Structurally-Related Kinases (e.g., p38α, JNK1, ERK2) C->D E Indole-Binding Proteins (e.g., IDO1, HIV-1 Integrase) C->E F Safety-Related Targets (e.g., hERG, COX-1/2, CYPs) C->F G Comparative IC50/Ki Determination D->G E->G F->G H Selectivity Ratios (Off-Target IC50 / Primary Target IC50) G->H I Risk Assessment & Lead Optimization H->I A Test Compound (Compound X) B Primary Target Assay (e.g., Kinase Assay) A->B Determine On-Target Potency C Secondary Screening Panel (Related Targets) B->C High Potency Triggers Selectivity Screen D Safety Panel (e.g., hERG, CYPs) B->D All Candidates Enter Safety Screen E Data Analysis (IC50/Ki Determination) C->E D->E F Selectivity Profiling (Comparison of Potencies) E->F G Lead Optimization or Candidate Selection F->G

Caption: In Vitro Cross-Reactivity Screening Cascade.

Comparative Data Analysis

The following tables summarize the hypothetical inhibitory activities of Compound X against the primary target and the selected off-target panel.

Table 1: Inhibitory Activity of Compound X against Primary Target and Structurally-Related Kinases

TargetIC50 (nM)Selectivity Ratio (vs. MK2)
MK2 (Primary Target) 15 1
p38α1,500100
JNK1>10,000>667
ERK2>10,000>667

Table 2: Inhibitory Activity of Compound X against Indole-Binding Proteins and Safety-Related Targets

TargetAssay TypeIC50 / Ki (µM)
IDO1Enzyme Inhibition>50
HIV-1 IntegraseStrand Transfer>50
hERGPatch Clamp35
COX-1Enzyme Inhibition>100
COX-2Enzyme Inhibition>100
CYP3A4Enzyme Inhibition25
CYP2D6Enzyme Inhibition>100

Interpretation and Conclusion

The hypothetical data presented herein suggests that this compound (Compound X) is a potent and selective inhibitor of its primary target, MK2. The selectivity ratio of 100-fold against the closely related kinase p38α and over 667-fold against other MAP kinases indicates a favorable selectivity profile within the kinome.

Furthermore, Compound X demonstrates a clean profile against the tested indole-binding proteins and key safety-related targets. The IC50 value for hERG channel inhibition is over 2000-fold greater than the on-target IC50, suggesting a low risk for cardiac-related adverse events at therapeutic concentrations. Similarly, the lack of significant inhibition of COX-1/2 and most of the tested CYP enzymes is encouraging. The moderate inhibition of CYP3A4 warrants further investigation in drug-drug interaction studies.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry.
  • Indole-2-carboxylic acid 98 1477-50-5. Sigma-Aldrich.
  • Hypersensitivity reactions to small molecule drugs. PubMed Central.
  • Off-Target Effects Analysis. Creative Diagnostics.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. HistologiX.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.

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A Strategic Guide to Assessing the Selectivity of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel therapeutics is not merely about identifying potent molecules, but about finding compounds with a precise and well-defined mechanism of action. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, often resulting in late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's selectivity is paramount to a successful drug development campaign.[1]

This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 1,7-dimethyl-1H-indole-2-carboxylic acid . The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][3][4] This inherent versatility makes a thorough selectivity assessment not just a recommendation, but a critical necessity.

Our approach is a multi-tiered, iterative process designed to build a comprehensive selectivity profile, moving from broad, high-throughput screens to more focused biochemical and cell-based assays. This self-validating system ensures that each step informs the next, providing a clear and accurate picture of the compound's biological interactions.

Phase 1: Defining the Target Landscape

Given that this compound is a novel entity, our initial step is to cast a wide net to identify its primary biological target(s). The indole nucleus is a common feature in molecules that target protein kinases, making this family of enzymes a logical starting point.[5]

Initial Screening Strategy: Broad Kinase Profiling

The initial assessment should involve screening the compound against a large, functionally diverse panel of protein kinases.[6][7] Commercial services offer panels that cover a significant portion of the human kinome, providing a rapid and cost-effective way to identify initial hits.[8]

  • Rationale: Kinases share a structurally conserved ATP-binding pocket, making off-target inhibition a common challenge in kinase drug discovery.[9][10] A broad screen is the most effective method to quickly identify both the intended target and any potential off-target liabilities.[7] This initial screen is typically performed at a single high concentration (e.g., 1-10 µM) to maximize the chances of detecting interactions.

Phase 2: Quantifying On-Target Potency and Off-Target Interactions

Following the identification of primary kinase targets from the initial screen, the next phase focuses on quantifying the potency of the interaction and confirming the initial hits.

Dose-Response Assays and IC50 Determination

For the primary target(s) and any significant off-targets identified in Phase 1, full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: A single-point inhibition value can be misleading. A full dose-response curve provides a more accurate measure of the compound's potency (IC50) and reveals the nature of the inhibition. This is a critical step in building the structure-activity relationship (SAR) for a compound series.[11]

Data Presentation: Comparative IC50 Table

The results of these assays should be compiled into a clear, comparative table. For illustrative purposes, let's assume our initial screen identified a primary target, Kinase A, and two significant off-targets, Kinase B and Kinase C.

TargetIC50 (nM)Description
Kinase A 50 Primary Target
Kinase B850Off-Target
Kinase C>10,000No significant activity
Kinase D>10,000No significant activity

Phase 3: Deepening the Selectivity Profile

With a primary target identified and initial off-targets quantified, the focus now shifts to building a more nuanced understanding of the compound's selectivity. This involves calculating a selectivity index and verifying the biochemical findings in a more biologically relevant context.

Calculating the Selectivity Index

The selectivity index (SI) is a quantitative measure of a compound's preference for its intended target over off-targets.[12] It is typically calculated as the ratio of the IC50 for the off-target to the IC50 for the on-target.

  • Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)

Using our hypothetical data:

  • SI for Kinase B = 850 nM / 50 nM = 17

  • Interpretation: A higher SI value indicates greater selectivity.[13] Generally, an SI of >10 is considered a good starting point for a selective compound, though the required level of selectivity is highly dependent on the specific targets and the therapeutic context.

Experimental Workflow for Selectivity Profiling

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency & Initial Selectivity cluster_2 Phase 3: Cellular Validation P1_Start 1,7-dimethyl-1H-indole- 2-carboxylic acid P1_Screen Broad Kinase Panel Screen (e.g., >300 kinases @ 10 µM) P1_Start->P1_Screen P1_End Identify Primary Hit(s) (e.g., >70% inhibition) P1_Screen->P1_End P2_IC50 IC50 Determination (10-point dose response) P1_End->P2_IC50 Primary & Off-Targets P2_Table Compile IC50 Data & Calculate Selectivity Index P2_IC50->P2_Table P3_CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement P2_Table->P3_CETSA Confirm in cellular context P3_Signaling Downstream Signaling Pathway Analysis (e.g., Western Blot for p-Substrate) P3_CETSA->P3_Signaling Validate functional effect

Caption: A multi-phase workflow for assessing compound selectivity.

Phase 4: Confirming Target Engagement in a Cellular Environment

Biochemical assays, while essential, are performed in a simplified, artificial environment.[8] It is crucial to confirm that the compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[15] By treating intact cells with the compound and then heating them across a range of temperatures, one can measure the amount of soluble (non-denatured) target protein remaining.[16] An increase in the amount of soluble protein at higher temperatures in compound-treated cells versus control cells is direct evidence of target engagement.[14]

  • Rationale: CETSA provides undeniable proof that a compound can cross the cell membrane and bind to its intended target in its native environment.[17] This assay bridges the gap between biochemical potency and cellular activity.

Hypothetical Signaling Pathway Analysis

If Kinase A is known to phosphorylate a specific downstream substrate, a targeted Western blot experiment can provide functional validation. For instance, if Kinase A phosphorylates Protein X, we would expect to see a decrease in the levels of phosphorylated Protein X (p-Protein X) in cells treated with our compound.

G Compound 1,7-dimethyl-1H-indole- 2-carboxylic acid Kinase_A Kinase A (Primary Target) Compound->Kinase_A Inhibits Kinase_B Kinase B (Off-Target) Compound->Kinase_B Weakly Inhibits Substrate_A Substrate for Kinase A Kinase_A->Substrate_A Phosphorylates Substrate_B Substrate for Kinase B Kinase_B->Substrate_B Phosphorylates Response_A Desired Cellular Response Substrate_A->Response_A Response_B Undesired Side Effect Substrate_B->Response_B

Caption: On-target vs. off-target pathway modulation.

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol is a general template for a fluorescence-based kinase assay.[18]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase and its specific substrate in assay buffer.

    • Prepare ATP solution in assay buffer at a concentration equal to its Km for the specific kinase.[10]

  • Assay Procedure: [19]

    • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the signal according to the specific assay kit's instructions (e.g., by adding a detection reagent that measures ADP production).

  • Data Analysis:

    • Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection [20]

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase (Kinase A) to ~80% confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or the desired concentration of this compound for 1-2 hours in the incubator.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each supernatant.

  • Western Blot Analysis:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Kinase A.

    • Use a secondary antibody and a chemiluminescent substrate to visualize the bands.

    • Quantify the band intensity to determine the relative amount of soluble Kinase A at each temperature.

  • Data Analysis:

    • Plot the relative amount of soluble Kinase A versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Conclusion

Assessing the selectivity of a novel compound like this compound is a systematic and data-driven process. By following a logical workflow from broad screening to biochemical characterization and finally to cellular validation, researchers can build a high-confidence selectivity profile. This comprehensive understanding of on- and off-target activities is indispensable for making informed decisions in the lead optimization process and is a cornerstone of developing safer, more effective medicines.[21]

References

  • Cambridge MedChem Consulting. Privileged Structures. [Link]

  • Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1017-1022. [Link]

  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds. [Link]

  • Kirchmair, J., et al. (2012). A reliable computational workflow for the selection of optimal screening libraries. Journal of Cheminformatics, 4(1), 1-15. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 163-181. [Link]

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  • Twarda-Clapa, A., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4945. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Amad, M., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1361-1375. [Link]

  • Kumar, V., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 15(2), 307-332. [Link]

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  • Costantino, L., et al. (2010). Privileged structures as leads in medicinal chemistry. Medicinal Research Reviews, 30(5), 777-796. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

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  • Singh, P., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 999333. [Link]

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  • ResearchGate. (2016). The use of novel selectivity metrics in kinase research. [Link]

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  • Patsnap Synapse. (2023). How to improve drug selectivity? [Link]

  • OpenOChem Learn. Privileged Structures. [Link]

  • Singh, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(4), 770. [Link]

  • ResearchGate. Comparison of selectivity index (SI) values of the tested compounds. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Novalix. Drug Discovery Chemistry Services CRO and Medicinal Chemistry. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 25-45. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1906-1920. [Link]

  • Chemistry For Everyone. (2023). How To Calculate Selectivity Factor In Chromatography? [Link]

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A Comparative Guide to the Cytotoxicity of Indole-2-Carboxylic Acid Analogs: A Predictive Analysis for 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds, present standardized experimental protocols for their evaluation, and discuss their potential mechanisms of action.

Experimental Methodologies: A Blueprint for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized protocols are paramount. Below, we outline a representative experimental workflow for the synthesis and cytotoxic evaluation of indole-2-carboxylic acid derivatives, based on established methodologies in the field.

General Synthesis of Indole-2-Carboxylic Acid Derivatives

The synthesis of indole-2-carboxylic acid and its analogs can be achieved through various methods. A common approach involves the reaction of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.[2]

DOT Script for Synthesis Workflow

A Substituted o-Nitrotoluene + Diethyl Oxalate B Condensation (e.g., Sodium Ethoxide) A->B C Intermediate Product B->C D Reductive Cyclization (e.g., Hydrazine Hydrate) C->D E Indole-2-Carboxylic Acid Analog D->E

Caption: Generalized synthesis workflow for indole-2-carboxylic acid analogs.

Step-by-Step Protocol:

  • Condensation: A substituted o-nitrotoluene is reacted with diethyl oxalate in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically stirred for several hours to yield an intermediate product.[2]

  • Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as hydrazine hydrate in the presence of a catalyst like ferrous hydroxide.[2]

  • Purification: The resulting indole-2-carboxylic acid derivative is purified using standard techniques like recrystallization or column chromatography to obtain the final product with high purity.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[3][4]

DOT Script for MTT Assay Workflow

A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: Following the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.

Comparative Cytotoxicity Data of Indole-2-Carboxylic Acid Analogs

The cytotoxic activity of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring. The following table summarizes the reported IC50 values for a selection of analogs against various cancer cell lines.

Compound/AnalogSubstituentsCancer Cell LineIC50 (µM)Reference
Indole-2-carboxylic acid copper complexCopper complexMDA-MB-2315.43[3]
MCF-75.69[3]
N-(4-fluorobenzyl)indoleamide2-carboxamide with 4-fluorobenzylKNS42 (pediatric brain cancer)3.41[5]
N-(homopiperonyl)-indoleamide2-carboxamide with homopiperonylKNS42 (pediatric brain cancer)2.34[5]
5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide5-Cl, 3-Me, 2-hydrazideT47D (breast cancer)>2.0 (EC50 for apoptosis)[6]
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide5-Me, 3-Ph, 2-hydrazideT47D (breast cancer)0.1 (EC50 for apoptosis)[6]
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide5-Cl, 3-Ph, 2-hydrazideT47D (breast cancer)0.1 (EC50 for apoptosis)[6]

Structure-Activity Relationship (SAR) and Predictive Analysis

The data presented above reveals several key trends that can inform a predictive assessment of 1,7-dimethyl-1H-indole-2-carboxylic acid's cytotoxicity:

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to a carboxamide or a hydrazide can significantly enhance cytotoxic activity. For instance, the N-(homopiperonyl)-indoleamide analog exhibited potent activity against pediatric brain cancer cells.[5] This suggests that the carboxylic acid moiety is a key site for chemical modification to improve potency.

  • Substitution on the Indole Ring: The presence of substituents on the indole ring plays a crucial role in modulating cytotoxicity.

    • Position 3: Substitution at the 3-position with a phenyl group, as seen in the benzylidene-hydrazide series, dramatically increased apoptotic activity by up to 20-fold compared to a methyl group at the same position.[6] This highlights the importance of a bulky aromatic group at this position.

    • Position 5: Halogenation at the 5-position, such as with a chloro group, appears to be favorable for activity, as demonstrated by the potent 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide.[6]

    • Position 1 (N-substitution): While not extensively covered in the provided data, N-alkylation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The methyl group at the N1 position of this compound could influence its membrane permeability and interaction with intracellular targets.

    • Position 7: The effect of a methyl group at the 7-position is less clear from the available data. However, steric hindrance from the 7-methyl group could influence the binding of the molecule to its biological target.

Predictive Assessment for this compound:

Based on the above SAR analysis, we can make some educated predictions about the potential cytotoxicity of this compound. The presence of methyl groups at both the 1 and 7 positions might confer a moderate level of cytotoxicity. However, it is unlikely to be as potent as analogs with larger, more functionalized substituents at the 3 and 5 positions or those with a modified carboxylic acid group. To enhance its cytotoxic potential, derivatization of the carboxylic acid group into an amide or hydrazide, and the introduction of a phenyl or substituted phenyl group at the 3-position would be promising strategies.

Mechanistic Insights: Unraveling the Mode of Action

The cytotoxic effects of indole-2-carboxylic acid derivatives are often attributed to their ability to induce apoptosis, or programmed cell death. One of the proposed mechanisms of action for some analogs is the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

DOT Script for Simplified Apoptosis Pathway

A Indole-2-Carboxylic Acid Analog B Inhibition of Tubulin Polymerization A->B C G2/M Phase Cell Cycle Arrest B->C D Activation of Caspases C->D E Apoptosis D->E

Caption: A simplified proposed mechanism of action for certain indole-2-carboxylic acid analogs.

The induction of apoptosis is a complex process involving a cascade of events orchestrated by a family of proteases called caspases. The activation of these caspases ultimately leads to the dismantling of the cell. The ability of some indole-2-carboxylic acid benzylidene-hydrazides to potently activate caspases underscores their pro-apoptotic potential.[6]

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxicity of indole-2-carboxylic acid analogs, offering a predictive lens through which to view the potential of this compound. The existing literature strongly suggests that the cytotoxic potency of this class of compounds is intricately linked to the substitution pattern on the indole scaffold and the nature of the C2-substituent.

While this compound itself may possess modest activity, this analysis highlights clear avenues for its structural optimization to yield more potent cytotoxic agents. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives, particularly those incorporating features known to enhance cytotoxicity, such as 3-aryl substitutions and modifications of the carboxylic acid group. Such studies will be instrumental in validating the predictions made in this guide and could pave the way for the development of novel indole-based anticancer therapeutics.

References

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. [Link]

  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. [Link]

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  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and a commitment to environmental integrity. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1,7-dimethyl-1H-indole-2-carboxylic acid. As your partner in the laboratory, we aim to provide value beyond the product itself, building trust by equipping you with the essential information for safe and compliant operations. The procedures outlined herein are designed to be a self-validating system, explaining the causality behind each step to ensure both safety and scientific integrity.

Part 1: Hazard Identification and Risk Assessment

The primary hazards associated with indole-based carboxylic acids are summarized below. This assessment is foundational to the subsequent disposal protocol, as it dictates the necessary personal protective equipment (PPE), handling procedures, and waste segregation requirements.

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Exposure Routes
Acute Oral Toxicity Harmful if swallowed.H302Ingestion
Acute Dermal Toxicity Harmful in contact with skin.H312Skin Contact
Skin Corrosion/Irritation Causes skin irritation.H315Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.H319Eye Contact
Target Organ Toxicity May cause respiratory irritation.H335Inhalation (of dust)
Aquatic Hazard (Acute) Some parent indole compounds are very toxic to aquatic life.H400Environmental Release

This data is synthesized from SDS for the closely related compound, Indole-2-carboxylic acid.[1][2]

Part 2: Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Due to the compound's potential for skin, eye, and respiratory irritation, as well as dermal toxicity, comprehensive PPE is mandatory.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use.

  • Eye/Face Protection: Use chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically impervious apron.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dusts.[3]

Step 2: Waste Segregation - Preventing Unwanted Reactions

The principle of causality is paramount here: improper mixing of chemicals can lead to dangerous reactions. Therefore, waste containing this compound must be segregated.

  • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (e.g., gloves) in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your institution's waste management plan.

  • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a puncture-resistant sharps container designated for chemical contamination.[4]

Step 3: Container Selection and Management - Ensuring Containment

The integrity of the waste container is critical to preventing leaks and environmental contamination.[5]

  • Compatibility: Use containers made of materials compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often an excellent choice.[6]

  • Condition: All containers must be in good condition, free from leaks or external chemical residue.[7]

  • Closure: Containers must be kept tightly sealed with a proper, fitting cap at all times, except when actively adding waste.[7][8] This prevents the release of vapors and protects against spills.

Step 4: Labeling - Clear and Compliant Communication

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[9]

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[7]

  • The label must also include the full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

  • Indicate the approximate percentage or concentration if it is part of a solution.

  • The date of accumulation (the date the first drop of waste was added) must be clearly visible.

Step 5: Accumulation and Storage - Safe Temporary Holding

Designate a specific, secure area within the laboratory for the accumulation of hazardous waste.

  • This Satellite Accumulation Area (SAA) should be under the control of the laboratory personnel generating the waste.

  • Store containers in a secondary containment bin to capture any potential leaks.

  • Ensure the storage area is away from sources of ignition and incompatible materials.[10]

Step 6: Final Disposal - The Professional Hand-off

Under regulations set by the Environmental Protection Agency (EPA), laboratory chemical waste cannot be disposed of in the regular trash or poured down the sanitary sewer.[4][6]

  • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the full, properly labeled waste container. They will work with a licensed hazardous waste disposal company.

Part 3: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material to avoid generating dust.[3][12] Place the collected material and all cleanup supplies into a designated hazardous waste container.

  • Large Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent entry into the area until trained emergency responders arrive.

Part 4: Visualizing the Disposal Workflow

To ensure clarity and reinforce the procedural logic, the following diagram outlines the decision-making process for handling waste generated from this compound.

G Workflow for Disposal of this compound Waste cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal Start Waste Generation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteType Determine Waste Type PPE->WasteType Solid Solid Waste (e.g., powder, contaminated items) WasteType->Solid Solid Liquid Liquid Waste (e.g., solutions) WasteType->Liquid Liquid Sharps Contaminated Sharps WasteType->Sharps Sharps Container_S Select Compatible Container (HDPE/Glass) for Solids Solid->Container_S Container_L Select Compatible Container (HDPE/Glass) for Liquids Liquid->Container_L Container_Sh Use Puncture-Proof Sharps Container Sharps->Container_Sh Label_S Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date Container_S->Label_S Label_L Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Conc. Date Container_L->Label_L Label_Sh Label Container: 'HAZARDOUS WASTE' 'SHARPS' Contaminant Name Container_Sh->Label_Sh Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) Label_S->Store Label_L->Store Label_Sh->Store Disposal Contact EHS for Pickup by Licensed Waste Vendor Store->Disposal

Caption: Decision workflow for the safe segregation, containment, and disposal of waste.

Part 5: Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations. Adherence to this guide ensures compliance with the primary standards:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan and outlines requirements for worker protection, training, and information.[13][14]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal ("cradle to grave").[15][16] This includes guidelines for waste identification, container management, and disposal methods.[17]

Your institution's Chemical Hygiene Plan is the definitive document that translates these federal regulations into specific, actionable policies for your laboratory.[4][9] Always consult this plan and your EHS department for institution-specific procedures.

References

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Emory University. Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Indole, 99+%. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 1,7-Dimethyl-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1,7-dimethyl-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who work with this and similar chemical compounds. The following procedures are designed to ensure personal safety and minimize environmental impact, reflecting best practices in laboratory settings.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Eye Damage: The compound can cause serious irritation and potential damage to the eyes upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[2]

  • Harmful if Ingested or Absorbed: The substance may be toxic if it enters the bloodstream through ingestion or skin absorption.[1][2][3]

  • Allergic Reactions: Some individuals may develop an allergic skin reaction after exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound to prevent exposure through all potential routes.

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face Shield: Essential for protecting the eyes from splashes and airborne particles.[5] Standard safety glasses are insufficient. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemical-Resistant Gloves (Nitrile): Nitrile gloves offer good protection against a range of chemicals. For prolonged or immersive contact, consider double-gloving or using thicker, heavy-duty gloves.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection Laboratory Coat: A fully fastened lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.
Footwear Closed-Toe Shoes: Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.
Respiratory Protection

The need for respiratory protection depends on the scale of the operation and the potential for aerosol or dust generation.

  • For small-scale laboratory work in a well-ventilated area: A standard fume hood is generally sufficient to control exposure.

  • When handling larger quantities or if dust generation is unavoidable: A NIOSH-approved respirator may be necessary.[7] For environments with low fume levels, an N95 mask can provide basic protection against airborne particles.[5] In cases of higher potential exposure, a full-face respirator with appropriate cartridges for organic vapors and acid gases is recommended.[5]

Safe Handling and Operational Procedures

Adherence to standard laboratory operating procedures is crucial for minimizing risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is being handled.[1]

Procedural Workflow for Handling

The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don PPE and Prepare Workspace Weigh Weigh Solid Compound Prep->Weigh Proceed to handling Dissolve Dissolve in Solvent Weigh->Dissolve Transfer to vessel Reaction Perform Reaction/Application Dissolve->Reaction Use in experiment Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Post-experiment Segregate Segregate Waste Decontaminate->Segregate Separate waste streams Dispose Dispose of Waste Segregate->Dispose Follow disposal protocol

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in Section 2.

    • Prepare your workspace in a chemical fume hood.

    • Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • Weighing:

    • When weighing the solid compound, do so in a manner that minimizes dust generation. A weighing boat or paper is recommended.

    • Clean the balance and surrounding area immediately after weighing to remove any residual powder.

  • Dissolving:

    • If the experimental protocol requires dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is appropriately sized to prevent overflow.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills, use an appropriate absorbent material to contain and clean up the spill.

    • Wear appropriate PPE during cleanup.

    • Dispose of the cleanup materials as hazardous waste.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of this compound and its containers is essential.

Waste Segregation and Labeling
  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name of the contents.[8]

Disposal Procedure
  • Dispose of all waste containing this compound through your institution's designated hazardous waste disposal program.[1][4]

  • Never dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[1] If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

The safe handling of this compound is paramount for the well-being of laboratory personnel and the protection of the environment. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to safe operational procedures, and following a comprehensive disposal plan, researchers can work with this compound with confidence and security.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]

  • What PPE Should You Wear When Handling Acid 2024?. LeelineWork. Available from: [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Extracting recycle method of indole from indole synthesis waste water. Google Patents.
  • Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. Available from: [Link]

  • Production of odorous indole, skatole, p-cresol, toluene, styrene, and ethylbenzene in biosolids. ResearchGate. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington. Available from: [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. Available from: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available from: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available from: [Link]

  • INDOLE TEST REAGENTS. iGEM. Available from: [Link]

  • Protective Equipment. American Chemistry Council. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.